molecular formula C9H8ClN5 B1594711 6-(4-Chlorophenyl)-1,3,5-triazine-2,4-diamine CAS No. 4514-53-8

6-(4-Chlorophenyl)-1,3,5-triazine-2,4-diamine

Cat. No.: B1594711
CAS No.: 4514-53-8
M. Wt: 221.64 g/mol
InChI Key: ZHMAVICRSKFCFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4-Chlorophenyl)-1,3,5-triazine-2,4-diamine is a useful research compound. Its molecular formula is C9H8ClN5 and its molecular weight is 221.64 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 211975. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-(4-chlorophenyl)-1,3,5-triazine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN5/c10-6-3-1-5(2-4-6)7-13-8(11)15-9(12)14-7/h1-4H,(H4,11,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHMAVICRSKFCFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=NC(=N2)N)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30274676
Record name 6-(4-chlorophenyl)-1,3,5-triazine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30274676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4514-53-8
Record name 4514-53-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211975
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-(4-chlorophenyl)-1,3,5-triazine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30274676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-Diamino-6-(4-chlorphenyl)-1,3,5-triazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Technical Guide to 6-(4-Chlorophenyl)-1,3,5-triazine-2,4-diamine and its Pharmacologically Significant Analogue, Cycloguanil

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of compounds based on the 6-(4-chlorophenyl)-1,3,5-triazine-2,4-diamine scaffold. A critical point of clarification is addressed herein: while the formal IUPAC name refers to a specific chemical intermediate, the vast majority of biomedical research interest lies in its close structural analogue, Cycloguanil , the active metabolite of the antimalarial pro-drug proguanil. This document will focus primarily on Cycloguanil, detailing its nomenclature, physicochemical properties, synthesis, mechanism of action as a dihydrofolate reductase (DHFR) inhibitor, and its pivotal role in antimalarial therapy. We will explore key experimental protocols for its evaluation and present data relevant to drug development professionals.

Nomenclature: Resolving the Chemical Identity

A precise understanding of nomenclature is critical for scientific accuracy. The query "this compound" corresponds to a distinct chemical entity, while the pharmacologically active antimalarial agent is Cycloguanil.

  • This compound : This is the formal IUPAC name for the compound with the chemical formula C₉H₈ClN₅ and CAS Number 4514-53-8[1][2]. It is also known as 4'-chlorobenzoguanamine[2]. This molecule serves primarily as a chemical intermediate in the synthesis of various agrochemicals and pharmaceuticals rather than as an active therapeutic agent itself[3].

  • Cycloguanil : This is the common name for the active metabolite of the drug proguanil[4][5]. Its formal IUPAC name is 1-(4-chlorophenyl)-6,6-dimethyl-1,3,5-triazine-2,4-diamine [4]. Due to the dihydro nature of the triazine ring, it is also systematically named 1-(4-chlorophenyl)-1,6-dihydro-6,6-dimethyl-1,3,5-triazine-2,4-diamine[5][6][7]. Cycloguanil is the molecule of significant interest in drug development and is classified as a dihydrofolate reductase (DHFR) inhibitor[4][5].

For the remainder of this guide, the focus will be on Cycloguanil due to its established biological activity and relevance to the target audience.

Table 1: Physicochemical Properties of Cycloguanil
PropertyValueSource(s)
IUPAC Name 1-(4-chlorophenyl)-6,6-dimethyl-1,3,5-triazine-2,4-diamine[4]
Synonyms Cycloguanyl, Chlorguanide Triazine, CGT[5][6]
CAS Number 516-21-2[4][5]
Molecular Formula C₁₁H₁₄ClN₅[7]
Molecular Weight 251.72 g/mol [7]
Appearance White Powder[8] (by analogy)
InChI Key QMNFFXRFOJIOKZ-UHFFFAOYSA-N[4]

Synthesis and Metabolic Generation

Cycloguanil is not typically administered directly; it is formed in vivo through the metabolism of its parent pro-drug, proguanil. This metabolic conversion is a critical aspect of its pharmacology.

Metabolic Pathway

Proguanil is metabolized primarily in the liver by cytochrome P450 enzymes, specifically CYP2C19 and CYP3A isoforms[6]. This process involves an oxidative cyclization of the biguanide side chain of proguanil to form the dihydrotriazine ring of Cycloguanil.

Proguanil to Cycloguanil Metabolism Proguanil Proguanil (Prodrug) Cycloguanil Cycloguanil (Active Metabolite) Proguanil->Cycloguanil Oxidative Cyclization Enzymes CYP2C19, CYP3A (Liver Microsomes) Enzymes->Proguanil Catalyzes

References

An In-depth Technical Guide to the Physicochemical Properties of 6-(4-Chlorophenyl)-1,3,5-triazine-2,4-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 6-(4-Chlorophenyl)-1,3,5-triazine-2,4-diamine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The s-triazine core is a well-established pharmacophore, and strategic substitutions, such as the 4-chlorophenyl group, can modulate the compound's biological activity.[1] This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the compound's chemical identity, physical characteristics, and spectroscopic profile. The guide also outlines experimental protocols for the determination of these properties, ensuring scientific integrity and reproducibility.

Chemical Identity and Structure

This compound is a substituted triazine with the following key identifiers:

  • IUPAC Name: this compound[2]

  • CAS Number: 4514-53-8[2]

  • Chemical Formula: C₉H₈ClN₅[2]

  • Molecular Weight: 221.65 g/mol [2]

  • Synonyms: 2,4-Diamino-6-(4-chlorophenyl)-1,3,5-triazine, 4'-Chlorobenzoguanamine[1]

The molecular structure consists of a central 1,3,5-triazine ring substituted with two amino groups at the 2 and 4 positions and a 4-chlorophenyl group at the 6 position.

Molecular Structure:

Caption: 2D structure of this compound.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its development as a therapeutic agent. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile.

Table 1: Summary of Physicochemical Properties

PropertyValueSource
Physical State Crystalline solid[1]
Appearance White to off-white powder[1]
Melting Point 248-254 °C[1]
Solubility Data not available
pKa Data not available
LogP (predicted) 1.3564

2.1. Solubility

Experimental Protocol: Determination of Equilibrium Solubility

This protocol outlines a standard method for determining the equilibrium solubility of a compound in various solvents.

Solubility Determination Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Weigh excess compound B Add to known volume of solvent A->B Step 1 C Agitate at constant temperature (e.g., 25°C) B->C Step 2 D Allow to equilibrate (e.g., 24-48 hours) C->D Step 3 E Filter to remove undissolved solid D->E Step 4 F Quantify concentration of the filtrate (e.g., HPLC-UV) E->F Step 5 G Calculate solubility (e.g., mg/mL) F->G Step 6

Caption: Workflow for equilibrium solubility determination.

2.2. Dissociation Constant (pKa)

The pKa value(s) of a compound are crucial for predicting its ionization state at different physiological pHs, which in turn affects its solubility, permeability, and target binding. The two amino groups on the triazine ring are expected to be the primary basic centers.

2.3. Lipophilicity (LogP)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) between octanol and water, is a key determinant of a drug's ability to cross biological membranes. A predicted LogP value of 1.3564 suggests that this compound has a moderate degree of lipophilicity.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of a synthesized compound.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the chlorophenyl ring and the protons of the amino groups. The chemical shifts and coupling constants of the aromatic protons would be indicative of a 1,4-disubstituted benzene ring. The amino protons would likely appear as a broad singlet, and their chemical shift could be solvent-dependent.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbons of the triazine ring and the chlorophenyl group. The chemical shifts of the triazine carbons are expected to be in the downfield region characteristic of heterocyclic aromatic systems. One article provided 13C NMR data for a derivative, 6-(4-chlorophenyl)-N2-(4-(methylthio)phenyl)-1,3,5-triazine-2,4-diamine, which showed signals for the triazine carbons (C2, C4, C6) at approximately 169.20, 164.45, and 167.08 ppm, respectively, in DMSO.[3]

3.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands. For a related compound, 6-(4-chlorophenyl)-N2-(4-(methylthio)phenyl)-1,3,5-triazine-2,4-diamine, characteristic IR peaks were observed at 3317.56 cm⁻¹ (N-H stretching), 1658.78 cm⁻¹ (C=N stretching of the aromatic ring), and 802.39 cm⁻¹ (C-H bending of the aromatic ring).[3]

3.3. Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. For 6-(4-chlorophenyl)-N2-(4-(methylthio)phenyl)-1,3,5-triazine-2,4-diamine, the protonated molecule [M+H]⁺ was observed at m/z 344.8 using UPLC ESI/MS.[3] The mass spectrum of the title compound would be expected to show a molecular ion peak corresponding to its molecular weight, along with characteristic isotopic peaks due to the presence of a chlorine atom.

Synthesis and Potential Applications

The synthesis of 2,4-diamino-1,3,5-triazine derivatives can be achieved through various methods, often involving the reaction of biguanide derivatives with esters or the cyclotrimerization of nitriles.[3][4] Microwave-assisted synthesis has been shown to be an efficient method for preparing libraries of such compounds.[5]

The 1,3,5-triazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and antimalarial properties.[1] The presence of the 4-chlorophenyl group can enhance lipophilicity and modulate the electronic properties of the triazine core, potentially influencing its interaction with biological targets.[1] This compound serves as a valuable intermediate in the synthesis of more complex molecules for agrochemical and pharmaceutical applications.[1]

Conclusion

This technical guide has summarized the key physicochemical properties of this compound based on available literature. While fundamental identifiers and some physical properties are established, a comprehensive experimental characterization of its solubility, pKa, and detailed spectroscopic data is still warranted to fully support its potential in drug discovery and development. The provided experimental protocols offer a framework for obtaining this critical information.

References

An In-Depth Technical Guide to 6-(4-Chlorophenyl)-1,3,5-triazine-2,4-diamine (CAS Number 4514-53-8)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-(4-Chlorophenyl)-1,3,5-triazine-2,4-diamine, a heterocyclic compound of significant interest in medicinal chemistry. The guide delves into its core chemical attributes, a probable synthesis pathway, and its established role as a scaffold for potent dihydrofolate reductase (DHFR) inhibitors. While direct quantitative inhibitory data for this specific compound is not extensively published, this guide synthesizes information from closely related analogs to provide a robust understanding of its mechanism of action and therapeutic potential. Detailed experimental protocols for the evaluation of its biological activity are also presented to empower researchers in their drug discovery and development endeavors.

Introduction: The Significance of the Diaminotriazine Scaffold

The 1,3,5-triazine ring system, particularly when substituted with diamino groups, represents a privileged scaffold in drug discovery. This structural motif is a cornerstone in the development of various therapeutic agents, exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, and antimalarial properties.[1][2][3] The compound this compound (CAS 4514-53-8) embodies this potential, with its structural features suggesting a mechanism of action centered on the inhibition of dihydrofolate reductase (DHFR), a critical enzyme in cellular biosynthesis.[4][5] This guide will explore the chemical and biological facets of this compound, providing a technical framework for its synthesis and evaluation.

Chemical and Physical Properties

A foundational understanding of a compound's physicochemical properties is paramount for its application in research and development. The key properties of this compound are summarized below.

PropertyValueSource
CAS Number 4514-53-8N/A
Molecular Formula C₉H₈ClN₅N/A
Molecular Weight 221.65 g/mol N/A
Appearance Off-white amorphous powderN/A
Melting Point 248-254 °CN/A
Purity ≥ 98% (HPLC)N/A

Synthesis Pathway: A Representative Protocol

The synthesis of 6-aryl-2,4-diamino-1,3,5-triazines is well-documented, with several methodologies available. A common and effective approach involves the condensation of an aryl nitrile with dicyandiamide.[6] Microwave-assisted synthesis has emerged as a green and efficient alternative, significantly reducing reaction times.[7]

Below is a representative step-by-step protocol for the synthesis of this compound based on established methods for analogous compounds.

Reaction Scheme:

G cluster_reactants reagent1 4-Chlorobenzonitrile plus + reagent2 Dicyandiamide product This compound plus->product Microwave Irradiation, Solvent (e.g., DMSO)

Caption: Synthesis of this compound.

Step-by-Step Protocol:

  • Reagent Preparation: In a microwave-safe reaction vessel, combine 4-chlorobenzonitrile (1 equivalent) and dicyandiamide (1.2 equivalents).

  • Solvent Addition: Add a suitable high-boiling point solvent, such as dimethyl sulfoxide (DMSO), to the reaction mixture to ensure efficient absorption of microwave energy.[6]

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a suitable temperature (e.g., 150-200 °C) for a predetermined time (e.g., 10-30 minutes). Reaction conditions should be optimized for the specific microwave system being used.[7]

  • Work-up and Purification: After cooling, the reaction mixture is typically poured into water to precipitate the crude product. The solid is then collected by filtration, washed with water, and subsequently purified by recrystallization from an appropriate solvent (e.g., ethanol) to yield the desired this compound.

Mechanism of Action: Dihydrofolate Reductase Inhibition

The primary mechanism of action for many 2,4-diaminotriazine derivatives is the inhibition of dihydrofolate reductase (DHFR).[4][5] DHFR is a crucial enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate. Tetrahydrofolate and its derivatives are essential cofactors for the synthesis of purines and thymidylate, which are vital for DNA synthesis and cellular replication.[3] By inhibiting DHFR, these compounds disrupt DNA synthesis, leading to cell cycle arrest and apoptosis, particularly in rapidly proliferating cells such as cancer cells and pathogenic microbes.[8]

DHFR_Pathway DHF Dihydrofolate (DHF) DHFR_enzyme Dihydrofolate Reductase (DHFR) DHF->DHFR_enzyme THF Tetrahydrofolate (THF) Purines Purine Synthesis THF->Purines Thymidylate Thymidylate Synthesis THF->Thymidylate DNA DNA Synthesis Purines->DNA Thymidylate->DNA DHFR_enzyme->THF NADPH -> NADP+ Inhibitor This compound Inhibitor->DHFR_enzyme Inhibition

Caption: Inhibition of the Dihydrofolate Reductase Pathway.

Experimental Protocols for Biological Evaluation

To ascertain the biological activity of this compound, a series of in vitro assays can be employed. The following section details a robust protocol for determining its inhibitory effect on DHFR.

Dihydrofolate Reductase (DHFR) Inhibition Assay

This spectrophotometric assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the DHFR-catalyzed reduction of dihydrofolate.

Materials:

  • Recombinant human DHFR enzyme

  • Dihydrofolate (DHF)

  • NADPH

  • Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.5)

  • Test Compound: this compound

  • Positive Control: Methotrexate

  • 96-well UV-transparent microplates

  • Microplate spectrophotometer

Workflow:

DHFR_Assay_Workflow start Start prep_reagents Prepare Reagents (Buffer, DHF, NADPH, Enzyme, Compound) start->prep_reagents plate_setup Set up 96-well Plate (Blank, Control, Test Compound wells) prep_reagents->plate_setup add_components Add Assay Buffer, NADPH, and Test Compound/Control plate_setup->add_components pre_incubate Pre-incubate at Room Temperature add_components->pre_incubate initiate_reaction Initiate Reaction with DHF pre_incubate->initiate_reaction measure_absorbance Kinetic Measurement (Absorbance at 340 nm over time) initiate_reaction->measure_absorbance data_analysis Data Analysis (Calculate % Inhibition and IC50) measure_absorbance->data_analysis end End data_analysis->end

Caption: Experimental workflow for the DHFR inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the test compound and the positive control (methotrexate) in the assay buffer.

    • Prepare working solutions of DHF and NADPH in the assay buffer. Keep on ice.

    • Dilute the DHFR enzyme to the desired concentration in the assay buffer. Keep on ice.

  • Assay Setup:

    • In a 96-well plate, add the assay buffer to all wells.

    • Add the test compound dilutions to the respective wells.

    • Add the positive control dilutions to their designated wells.

    • Include wells with buffer and enzyme only (enzyme control) and wells with buffer only (blank).

  • Reaction Initiation and Measurement:

    • Add the NADPH solution to all wells except the blank.

    • Pre-incubate the plate at room temperature for 5-10 minutes.

    • Initiate the reaction by adding the DHF solution to all wells.

    • Immediately place the plate in a microplate reader and measure the decrease in absorbance at 340 nm over a set period (e.g., 10-15 minutes) in kinetic mode.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve) for each well.

    • Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Rate of test well / Rate of enzyme control well)] x 100

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Therapeutic Potential and Future Directions

The this compound scaffold holds considerable promise for the development of novel therapeutics. Its likely mechanism as a DHFR inhibitor positions it as a candidate for further investigation in several key areas:

  • Oncology: Given the reliance of cancer cells on rapid DNA synthesis, DHFR inhibitors are a well-established class of anticancer agents.[1] Further derivatization of this core structure could lead to compounds with enhanced potency and selectivity for tumor-specific DHFR.

  • Infectious Diseases: DHFR is also a validated target in various pathogens, including bacteria and protozoa.[4] The development of analogs with selective toxicity towards microbial DHFR over the human enzyme is a promising avenue for novel anti-infective agents.

Future research should focus on synthesizing a library of derivatives based on this scaffold to establish a clear structure-activity relationship (SAR). This will enable the rational design of more potent and selective inhibitors. Furthermore, comprehensive preclinical evaluation, including in vivo efficacy and toxicity studies, will be crucial to translate the potential of this compound into tangible therapeutic benefits.

Conclusion

This compound is a molecule with significant potential rooted in its diaminotriazine core, a scaffold renowned for its ability to inhibit dihydrofolate reductase. While direct quantitative biological data for this specific compound is sparse, the wealth of information on analogous structures provides a strong foundation for its further investigation as an anticancer or anti-infective agent. The synthetic and analytical protocols outlined in this guide offer a practical framework for researchers to explore the therapeutic promise of this and related compounds, contributing to the ongoing quest for novel and effective medicines.

References

An In-depth Technical Guide to the Structure Elucidation of 1,3,5-Triazine-2,4-diamine, 6-(4-chlorophenyl)-

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the methodologies and analytical techniques for the definitive structure elucidation of 1,3,5-triazine-2,4-diamine, 6-(4-chlorophenyl)-, a significant scaffold in medicinal and agricultural chemistry. This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical principles and practical, field-proven insights for the unambiguous characterization of this class of compounds.

Introduction: The Significance of the 6-(4-chlorophenyl)-1,3,5-triazine-2,4-diamine Scaffold

The 1,3,5-triazine ring system is a privileged scaffold due to its versatile biological activities, including its use in the development of anticancer and antimalarial agents. The specific analogue, this compound, is of particular interest as a potential pharmacophore and a key intermediate in the synthesis of more complex molecules. Its structural integrity is paramount to its function, making rigorous structure elucidation a critical step in any research and development pipeline. This guide will walk through a multi-faceted analytical approach to ensure the unequivocal confirmation of its chemical structure.

Foundational Evidence: Synthesis as a Predictive Tool

The synthetic pathway employed to create 1,3,5-triazine-2,4-diamine, 6-(4-chlorophenyl)- is the first line of evidence for its proposed structure. A common and efficient method involves the condensation of a biguanide derivative with a suitable ester or the reaction of dicyandiamide with a nitrile.

Synthesis Protocol: A Self-Validating System

A reliable synthesis route involves the base-catalyzed condensation of 4-chlorobenzonitrile with dicyandiamide. This reaction proceeds via a well-established mechanism, providing strong initial evidence for the formation of the target triazine ring.

Experimental Protocol: Microwave-Assisted Synthesis

  • Reaction Setup: In a microwave-safe vessel, combine 4-chlorobenzonitrile (1 eq.), dicyandiamide (1.2 eq.), and a catalytic amount of a strong base (e.g., potassium hydroxide) in a suitable high-boiling solvent like dimethyl sulfoxide (DMSO).

  • Microwave Irradiation: Subject the mixture to microwave irradiation at a controlled temperature (typically 130-150 °C) for a short duration (10-30 minutes).

  • Work-up and Purification: After cooling, the reaction mixture is poured into water to precipitate the crude product. The solid is then collected by filtration, washed with water and a non-polar organic solvent (e.g., diethyl ether) to remove impurities, and dried under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

The successful execution of this synthesis, with the isolation of a product with the expected physical properties (e.g., melting point, solubility), provides a strong, albeit presumptive, identification of the compound.

The Analytical Gauntlet: A Multi-Technique Approach to Structure Elucidation

Workflow for Structure Elucidation

Caption: A comprehensive workflow for the structure elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Skeleton

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential.

Expected ¹H NMR Spectral Data (in DMSO-d₆):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentCausality
~8.2Doublet2HH-2' and H-6' (ortho to triazine)Deshielded by the electron-withdrawing triazine ring.
~7.5Doublet2HH-3' and H-5' (meta to triazine)Shielded relative to ortho protons.
~6.8Broad Singlet4H-NH₂Protons on nitrogen atoms, often broad due to quadrupole effects and exchange.

Expected ¹³C NMR Spectral Data (in DMSO-d₆):

Chemical Shift (δ, ppm)AssignmentCausality
~169C-6 (attached to chlorophenyl)Quaternary carbon of the triazine ring.
~167C-2 and C-4 (attached to -NH₂)Equivalent carbons of the triazine ring attached to amino groups.
~136C-1' (ipso-carbon)Quaternary carbon of the phenyl ring attached to the triazine.
~135C-4' (para to triazine)Carbon bearing the chlorine atom.
~129C-3' and C-5'Phenyl carbons meta to the triazine ring.
~128C-2' and C-6'Phenyl carbons ortho to the triazine ring.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard acquisition parameters should be used.

  • Data Processing and Interpretation: Process the raw data (Fourier transformation, phasing, and baseline correction). Integrate the ¹H NMR signals and assign all peaks based on their chemical shifts, multiplicities, and integration values, supported by ¹³C NMR data.

Mass Spectrometry (MS): The Molecular Weight and Fragmentation Fingerprint

Mass spectrometry provides the exact molecular weight and invaluable structural information through the analysis of fragmentation patterns.

Expected Mass Spectrometry Data:

  • High-Resolution Mass Spectrometry (HRMS): The calculated exact mass for C₉H₈ClN₅ is 221.0468. The experimentally determined mass should be within a few ppm of this value, confirming the molecular formula.

  • Electron Ionization Mass Spectrometry (EI-MS): The fragmentation pattern will be characteristic of the this compound structure.

Plausible Fragmentation Pathway:

Fragmentation_Pathway M [M]+. m/z 221/223 F1 [M - HCN]+. m/z 194/196 M->F1 -HCN F2 [M - NH2CN]+. m/z 179/181 M->F2 -NH2CN F3 [4-chlorophenyl]+. m/z 111/113 M->F3 Cleavage of C-C bond F4 [C3H3N3]+. m/z 79 F2->F4 -C6H4Cl

Caption: A plausible mass fragmentation pathway for this compound.

Experimental Protocol: Mass Spectrometry Analysis

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable ionization method (e.g., electrospray ionization for HRMS or electron ionization for fragmentation analysis).

  • Data Acquisition: Acquire the mass spectrum over an appropriate mass range.

  • Data Interpretation: Determine the molecular ion peak and its isotopic pattern (characteristic for chlorine). Analyze the fragmentation pattern to identify characteristic losses and fragments that support the proposed structure.

Infrared (IR) Spectroscopy: The Functional Group Signature

Infrared spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupSignificance
3400-3100N-H stretchingPrimary amine (-NH₂)Confirms the presence of the amino groups. Often appears as a doublet.[1][2]
1680-1640N-H bendingPrimary amine (-NH₂)Further evidence for the amino groups.[1]
1600-1400C=N and C=C stretchingTriazine and Phenyl ringsCharacteristic absorptions for the aromatic ring systems.
~830C-H out-of-plane bending1,4-disubstituted phenylIndicates the para-substitution pattern on the phenyl ring.
~750C-Cl stretchingAryl chlorideConfirms the presence of the chlorine atom.

Experimental Protocol: FTIR Analysis

  • Sample Preparation: Prepare a KBr pellet containing a small amount of the finely ground sample or analyze the sample as a thin film on a suitable substrate.

  • Data Acquisition: Record the IR spectrum using an FTIR spectrometer.

  • Spectrum Interpretation: Identify the characteristic absorption bands and correlate them with the functional groups expected for the target molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which are characteristic of the conjugated system.

Expected UV-Vis Absorption:

  • The conjugated system of the phenyl and triazine rings will result in strong UV absorption.

  • Expect absorption maxima (λmax) in the range of 230-280 nm, corresponding to π → π* transitions.[3][4][5][6]

Experimental Protocol: UV-Vis Analysis

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile).

  • Data Acquisition: Record the UV-Vis spectrum using a spectrophotometer, scanning from approximately 200 to 400 nm.

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax).

X-ray Crystallography: The Definitive Proof

Single-crystal X-ray diffraction provides the ultimate, unambiguous proof of structure by determining the precise spatial arrangement of atoms in the crystalline state. While obtaining suitable crystals can be challenging, the resulting data is irrefutable.

Expected Crystallographic Parameters (based on analogs):

  • Crystal System: Likely to be monoclinic or orthorhombic.

  • Space Group: Common space groups for such molecules include P2₁/c or C2/c.

  • Key Structural Features: The triazine and phenyl rings are expected to be nearly planar, with a dihedral angle between them. The crystal packing will likely be dominated by hydrogen bonding interactions involving the amino groups and the nitrogen atoms of the triazine rings.

Experimental Protocol: X-ray Crystallography

  • Crystal Growth: Grow single crystals of the compound, typically by slow evaporation of a saturated solution in a suitable solvent.

  • Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using an X-ray diffractometer.

  • Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the atomic positions and thermal parameters to obtain a final, accurate molecular structure.

Conclusion: A Unified Approach to Structural Certainty

The structure elucidation of 1,3,5-triazine-2,4-diamine, 6-(4-chlorophenyl)- is a process of accumulating and correlating evidence from multiple analytical techniques. The synthetic route provides the initial hypothesis, which is then rigorously tested and confirmed by a suite of spectroscopic methods. While NMR and mass spectrometry provide the core structural information, IR and UV-Vis spectroscopy offer valuable confirmation of functional groups and electronic properties. Ultimately, single-crystal X-ray diffraction stands as the gold standard for absolute structure determination. By following the comprehensive approach outlined in this guide, researchers can confidently and unequivocally establish the structure of this important chemical entity.

References

Spectral Analysis of 6-(4-Chlorophenyl)-1,3,5-triazine-2,4-diamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(4-Chlorophenyl)-1,3,5-triazine-2,4-diamine is a substituted triazine, a class of heterocyclic compounds with a wide range of applications, including in medicinal chemistry as potential pharmacophores. Accurate structural elucidation is a cornerstone of chemical research and drug development, ensuring the identity and purity of a synthesized compound. This in-depth technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) characterization of this compound. The methodologies and data interpretation strategies outlined herein are designed to provide a robust framework for the spectral analysis of this and structurally related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Scaffold

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. For this compound, ¹H and ¹³C NMR are critical for confirming the arrangement of protons and carbon atoms, respectively.

Experimental Protocol: Acquiring High-Quality NMR Spectra

The following protocol outlines the steps for acquiring high-resolution NMR spectra. The choice of solvent and instrument parameters are crucial for obtaining well-resolved signals.

1. Sample Preparation:

  • Solvent Selection: Due to the potential for low solubility of diaminotriazine derivatives in common deuterated solvents, a solvent system may need to be optimized. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often a suitable choice due to its high polarity. In cases of persistent insolubility, the use of a co-solvent or running the experiment at an elevated temperature might be necessary.

  • Procedure:

    • Accurately weigh approximately 5-10 mg of the solid this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.

    • Gently agitate the tube to ensure complete dissolution. If necessary, sonication can be used to aid dissolution.

2. NMR Instrument Parameters:

The following are typical parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

Parameter¹H NMR¹³C NMR
Spectrometer Freq.400 MHz100 MHz
SolventDMSO-d₆DMSO-d₆
Temperature298 K298 K
Pulse Programzg30zgpg30
Number of Scans161024
Relaxation Delay2.0 s2.0 s
Spectral Width16 ppm240 ppm

Rationale for Parameter Selection:

  • A 400 MHz spectrometer provides a good balance of resolution and accessibility.

  • The number of scans for ¹³C NMR is significantly higher due to the low natural abundance of the ¹³C isotope.

  • A relaxation delay of 2.0 seconds is generally sufficient for most protons and carbons in a molecule of this size to return to equilibrium between pulses, ensuring accurate signal integration.

Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Setup Instrument Parameters transfer->instrument acquire Acquire FID instrument->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration (1H) baseline->integrate assign Assign Signals integrate->assign structure Structure Confirmation assign->structure

Caption: Workflow for NMR sample preparation, data acquisition, and analysis.

Predicted Spectral Data and Interpretation

While experimental data is the gold standard, predicted spectra provide a valuable reference for signal assignment. The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. Predictions are based on computational algorithms and may vary slightly from experimental values.

Predicted ¹H NMR Spectral Data (DMSO-d₆, 400 MHz)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~8.2 - 8.4Doublet2HH-2', H-6'
~7.4 - 7.6Doublet2HH-3', H-5'
~6.5 - 7.0Broad Singlet4H-NH₂

Interpretation of ¹H NMR Spectrum:

  • The protons on the chlorophenyl ring are expected to appear as two doublets due to ortho-coupling. The protons ortho to the triazine ring (H-2', H-6') are likely to be downfield due to the electron-withdrawing nature of the triazine ring.

  • The protons on the amino groups (-NH₂) are expected to appear as a broad singlet. The chemical shift of these protons can be highly variable and is dependent on concentration, temperature, and residual water in the solvent.

Predicted ¹³C NMR Spectral Data (DMSO-d₆, 100 MHz)

Chemical Shift (ppm)Assignment
~167 - 169C-2, C-4
~165 - 167C-6
~135 - 137C-4'
~134 - 136C-1'
~129 - 131C-2', C-6'
~128 - 130C-3', C-5'

Interpretation of ¹³C NMR Spectrum:

  • The carbon atoms of the triazine ring (C-2, C-4, C-6) are expected to be significantly downfield due to the presence of multiple electronegative nitrogen atoms.

  • The carbons of the chlorophenyl ring will appear in the aromatic region, with their specific chemical shifts influenced by the chlorine substituent and the triazine ring.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For this compound, MS is essential for confirming the molecular weight and can provide structural information through analysis of fragmentation patterns.

Experimental Protocol: Acquiring Mass Spectra

The following protocol is a general guideline for acquiring mass spectra using electrospray ionization (ESI), a soft ionization technique suitable for this type of molecule.

1. Sample Preparation:

  • Solvent Selection: A solvent system that is compatible with ESI-MS is required. A mixture of methanol or acetonitrile with water is common.

  • Procedure:

    • Prepare a stock solution of the compound in a suitable solvent (e.g., methanol) at a concentration of approximately 1 mg/mL.

    • Dilute the stock solution with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of 1-10 µg/mL. The addition of a small amount of acid can aid in protonation.

2. Mass Spectrometer Parameters (ESI-MS):

ParameterSetting
Ionization ModePositive
Capillary Voltage3.5 kV
Cone Voltage30 V
Source Temperature120 °C
Desolvation Temperature350 °C
Desolvation Gas Flow600 L/hr
Mass Range50 - 500 m/z

Rationale for Parameter Selection:

  • Positive ionization mode is chosen as the amino groups on the triazine ring can be readily protonated.

  • The voltages and temperatures are optimized to achieve efficient ionization and desolvation without causing excessive in-source fragmentation.

Workflow for Mass Spectrometry Analysis

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis stock Prepare Stock Solution dilute Dilute to Working Concentration stock->dilute instrument Setup Instrument Parameters (ESI-MS) dilute->instrument infuse Infuse Sample instrument->infuse acquire Acquire Mass Spectrum infuse->acquire identify_m Identify Molecular Ion [M+H]+ acquire->identify_m analyze_frag Analyze Fragmentation Pattern (if any) identify_m->analyze_frag confirm_mw Confirm Molecular Weight analyze_frag->confirm_mw Fragmentation M [C9H8ClN5]+• m/z 221/223 F1 [C8H7N4]+• m/z 159 M->F1 - C6H4Cl F2 [C6H4Cl]+• m/z 111/113 M->F2 - C3H4N5 F3 [C3H4N5]+• m/z 110 F1->F3 - C5H3

The Biological Activity of 2,4-diamino-6-(4-chlorophenyl)-1,3,5-triazine: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Potential of 1,3,5-Triazines in Medicinal Chemistry

The 1,3,5-triazine scaffold is a privileged structure in medicinal chemistry, serving as the foundation for a diverse array of biologically active compounds. Among these, 2,4-diamino-1,3,5-triazine derivatives have garnered significant attention for their potent and varied therapeutic activities. This technical guide focuses on a specific, yet highly significant, member of this class: 2,4-diamino-6-(4-chlorophenyl)-1,3,5-triazine. We will delve into its core biological activity, mechanism of action, and the experimental methodologies crucial for its evaluation. This document is intended to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this compound's potential and the practical knowledge to investigate it further.

The strategic incorporation of a 4-chlorophenyl group at the C6 position of the 2,4-diaminotriazine core enhances the lipophilicity and electronic profile of the molecule. This substitution is critical for its interaction with biological targets, a principle that has been explored in the development of various therapeutic agents.[1]

Core Mechanism of Action: Inhibition of Dihydrofolate Reductase (DHFR)

The primary and most well-established biological activity of 2,4-diamino-6-(4-chlorophenyl)-1,3,5-triazine and its structural analogs is the inhibition of dihydrofolate reductase (DHFR).[2][3] DHFR is a ubiquitous and essential enzyme that catalyzes the reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF). THF and its derivatives are crucial one-carbon donors in the synthesis of purines, thymidylate, and certain amino acids, which are the fundamental building blocks of DNA and RNA.[3][4]

By inhibiting DHFR, 2,4-diamino-6-(4-chlorophenyl)-1,3,5-triazine disrupts the folate metabolic pathway, leading to a depletion of intracellular THF. This, in turn, stalls DNA synthesis and cell proliferation, ultimately triggering cell death. This mechanism is the cornerstone of its potential as both an anticancer and antimicrobial agent.[3][5]

Signaling Pathway of DHFR Inhibition

The following diagram illustrates the central role of DHFR in cellular metabolism and the inhibitory action of 2,4-diamino-6-(4-chlorophenyl)-1,3,5-triazine.

DHFR_Pathway cluster_0 Folate Metabolism cluster_1 Downstream Synthesis DHF 7,8-Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF 5,6,7,8-Tetrahydrofolate (THF) Purines Purine Synthesis THF->Purines Thymidylate Thymidylate Synthesis THF->Thymidylate AminoAcids Amino Acid Synthesis THF->AminoAcids NADPH NADPH NADPH->DHFR NADP NADP+ DHFR->THF DHFR->NADP CellProliferation Cell Proliferation DNA_RNA DNA & RNA Synthesis Purines->DNA_RNA Thymidylate->DNA_RNA DNA_RNA->CellProliferation Inhibitor 2,4-diamino-6-(4-chlorophenyl)-1,3,5-triazine Inhibitor->DHFR Apoptosis Apoptosis Inhibitor->Apoptosis

Caption: DHFR inhibition by 2,4-diamino-6-(4-chlorophenyl)-1,3,5-triazine disrupts DNA synthesis.

Biological Activities and Therapeutic Potential

The inhibition of DHFR imparts 2,4-diamino-6-(4-chlorophenyl)-1,3,5-triazine with a spectrum of biological activities, primarily in the realms of oncology and microbiology.

Anticancer Activity

Rapidly proliferating cancer cells have a high demand for nucleotides for DNA replication. This makes them particularly vulnerable to agents that disrupt nucleotide synthesis. By inhibiting DHFR, 2,4-diamino-6-(4-chlorophenyl)-1,3,5-triazine can selectively target and induce apoptosis in cancer cells.

Numerous studies have demonstrated the anticancer potential of 2,4-diamino-1,3,5-triazine derivatives against a variety of human tumor cell lines.[6][7][8][9] For instance, derivatives with different substitutions on the triazine ring have shown potent cytotoxic activity against breast cancer (MCF-7, MDA-MB-231), colon cancer (C26), and melanoma (MALME-3M) cell lines.[1][6][9]

Table 1: Reported In Vitro Anticancer Activity of Selected 2,4-Diamino-1,3,5-Triazine Derivatives

CompoundCell LineActivity MetricValueReference
2-{2-amino-4-[4-(2-chlorophenyl)piperazino]- 1,3,5-triazin-6-yl}-3-(4-nitrophenyl)acrylonitrileVariousIC500.45 µM - 1.66 µM[7]
2-[4-Amino-6-(4-phenylpiperazin-1-yl)-1,3,5-triazin-2-yl]-2{[4-(dimethylamino)phenyl]imino}acetonitrileMALME-3M (Melanoma)GI503.3 x 10⁻⁸ M[6]
Imamine-1,3,5-triazine derivative 4fMDA-MB-231 (Breast)IC506.25 µM[9]
Imamine-1,3,5-triazine derivative 4kMDA-MB-231 (Breast)IC508.18 µM[9]
Symmetrical chlorophenylamino-s-triazine 4cC26 (Colon)IC501.71 µM[1]
Antimicrobial Activity

Similar to cancer cells, bacteria and other pathogenic microbes require a functional folate pathway for their growth and replication. The differences between microbial and human DHFR enzymes can be exploited to develop selective antimicrobial agents.[5] Triazine derivatives have shown promising activity against a range of pathogenic bacteria and fungi.[10][11][12]

For example, various 2,4,6-trisubstituted-1,3,5-triazines have demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, with some compounds exhibiting Minimum Inhibitory Concentrations (MICs) in the range of 6.25-25 µg/mL.[10]

Experimental Protocols for Biological Evaluation

To rigorously assess the biological activity of 2,4-diamino-6-(4-chlorophenyl)-1,3,5-triazine, a series of well-defined in vitro assays are essential. The following protocols provide a standardized approach for evaluating its anticancer and DHFR inhibitory activities.

Protocol 1: In Vitro Anticancer Activity Assessment using MTT Assay

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of the test compound against a panel of cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active metabolism reduce the yellow MTT to a purple formazan product, the absorbance of which is proportional to the number of living cells.

Materials:

  • Cancer cell lines (e.g., MCF-7, MDA-MB-231, A549)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin[13]

  • 2,4-diamino-6-(4-chlorophenyl)-1,3,5-triazine (test compound)

  • Dimethyl sulfoxide (DMSO)

  • MTT solution (5 mg/mL in PBS)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[13]

  • Compound Treatment: Prepare a stock solution of the test compound in DMSO. Serially dilute the stock solution with culture medium to obtain a range of desired concentrations. Add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (DMSO-treated cells) and a positive control (e.g., doxorubicin).[13]

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.[13]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[13]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[13]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[13]

  • IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.[13]

Experimental Workflow for In Vitro Anticancer Assay

MTT_Assay_Workflow start Start cell_seeding Seed Cancer Cells in 96-well plate start->cell_seeding overnight_incubation Incubate Overnight (37°C, 5% CO2) cell_seeding->overnight_incubation compound_treatment Treat with Serial Dilutions of 2,4-diamino-6-(4-chlorophenyl)-1,3,5-triazine overnight_incubation->compound_treatment incubation_48_72h Incubate for 48-72h compound_treatment->incubation_48_72h mtt_addition Add MTT Solution incubation_48_72h->mtt_addition incubation_4h Incubate for 4h mtt_addition->incubation_4h formazan_solubilization Solubilize Formazan with DMSO incubation_4h->formazan_solubilization absorbance_reading Read Absorbance at 570 nm formazan_solubilization->absorbance_reading ic50_calculation Calculate IC50 Value absorbance_reading->ic50_calculation end End ic50_calculation->end

Caption: Workflow for determining the IC50 of an anticancer compound using the MTT assay.

Protocol 2: Dihydrofolate Reductase (DHFR) Inhibition Assay

This protocol describes a spectrophotometric assay to determine the inhibitory activity of the test compound on purified DHFR enzyme.

Principle: The activity of DHFR is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the reduction of DHF to THF. The rate of this decrease is proportional to DHFR activity.[4][5]

Materials:

  • Purified human DHFR enzyme

  • DHFR assay buffer (e.g., 50 mM potassium phosphate, pH 7.5)[5]

  • Dihydrofolic acid (DHF) substrate

  • NADPH

  • 2,4-diamino-6-(4-chlorophenyl)-1,3,5-triazine (test compound)

  • Methotrexate (positive control inhibitor)[5]

  • UV/Vis spectrophotometer with kinetic measurement capabilities

  • 96-well UV-transparent microplate

Procedure:

  • Reagent Preparation: Prepare stock solutions of DHF, NADPH, and the test compound in the assay buffer.

  • Reaction Mixture: In a 96-well UV-transparent plate, prepare the reaction mixtures. For each reaction, include:

    • DHFR assay buffer

    • A fixed concentration of DHFR enzyme

    • A fixed concentration of NADPH

    • Varying concentrations of the test compound (or methotrexate for the positive control, and buffer for the no-inhibitor control).

  • Pre-incubation: Pre-incubate the enzyme with the inhibitor for a short period (e.g., 5-10 minutes) at room temperature.

  • Initiation of Reaction: Initiate the reaction by adding a fixed concentration of the DHF substrate to each well.

  • Kinetic Measurement: Immediately measure the decrease in absorbance at 340 nm every 15-30 seconds for 5-10 minutes at a constant temperature (e.g., 25°C).[5]

  • Data Analysis: Calculate the initial reaction velocity (rate of NADPH oxidation) for each concentration of the inhibitor. Determine the IC50 value of the inhibitor by plotting the percentage of DHFR activity against the log of the inhibitor concentration.

DHFR Inhibition Assay Workflow

DHFR_Assay_Workflow start Start prepare_reagents Prepare Reagent Stock Solutions start->prepare_reagents setup_reaction Set up Reaction Mixture in UV-transparent 96-well plate (Buffer, DHFR, NADPH, Inhibitor) prepare_reagents->setup_reaction pre_incubate Pre-incubate at Room Temperature setup_reaction->pre_incubate initiate_reaction Initiate Reaction with DHF pre_incubate->initiate_reaction kinetic_measurement Measure Absorbance at 340 nm (Kinetic Mode) initiate_reaction->kinetic_measurement calculate_velocity Calculate Initial Reaction Velocities kinetic_measurement->calculate_velocity determine_ic50 Determine IC50 Value calculate_velocity->determine_ic50 end End determine_ic50->end

Caption: Workflow for the spectrophotometric determination of DHFR inhibition.

Conclusion and Future Directions

2,4-diamino-6-(4-chlorophenyl)-1,3,5-triazine stands as a compound of significant interest due to its well-defined mechanism of action as a DHFR inhibitor. This positions it as a promising candidate for further investigation in the development of novel anticancer and antimicrobial therapies. The experimental protocols detailed in this guide provide a robust framework for its biological evaluation.

Future research should focus on a comprehensive structure-activity relationship (SAR) analysis to optimize the potency and selectivity of this triazine scaffold. Furthermore, in vivo studies in relevant animal models are a critical next step to assess the compound's pharmacokinetic properties, efficacy, and safety profile. The continued exploration of 2,4-diamino-1,3,5-triazine derivatives holds the potential to yield new and effective therapeutic agents to address unmet medical needs.

References

Mechanism of action of diamino-s-triazine compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mechanism of Action of Diamino-s-Triazine Compounds

Authored by: Gemini, Senior Application Scientist

Abstract

The symmetrical triazine (s-triazine) core, a six-membered heterocyclic ring, serves as a privileged scaffold in medicinal chemistry. Among its derivatives, diamino-s-triazines have emerged as a versatile class of compounds with a wide spectrum of biological activities, including potent anticancer, antimalarial, and antibacterial properties.[1][2][3][4] This guide provides a comprehensive exploration of the predominant mechanism of action for this compound class: the inhibition of dihydrofolate reductase (DHFR). We will dissect the molecular interactions, the downstream cellular consequences, and the key structure-activity relationships that govern their efficacy and selectivity. Furthermore, this document details the essential, field-proven experimental protocols required to rigorously investigate and validate this mechanism, offering researchers a self-validating framework for their drug development programs.

The Central Target: Dihydrofolate Reductase (DHFR)

The most well-documented and primary mechanism of action for the majority of biologically active diamino-s-triazine compounds is the potent inhibition of dihydrofolate reductase (DHFR).[2][5][6][7]

The Critical Role of DHFR in Cellular Metabolism

DHFR is a ubiquitous and essential enzyme that catalyzes the reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF), utilizing NADPH as a cofactor.[5][8][9] THF and its derivatives are not merely metabolites; they are critical cofactors that donate one-carbon units for the de novo synthesis of essential biomolecules, including:

  • Purines (Adenine and Guanine): Foundational components of DNA and RNA.

  • Thymidylate (Thymine): A pyrimidine nucleotide unique to DNA.

  • Amino Acids: Such as serine and methionine.

By controlling the cellular pool of THF, DHFR acts as a critical gatekeeper for DNA synthesis, repair, and cellular replication.[5][8] This makes it an "Achilles' heel" for rapidly proliferating cells, such as cancer cells and pathogenic microorganisms, rendering it an outstanding therapeutic target.

Mechanism of Inhibition: Competitive Binding

Diamino-s-triazine compounds function as classical competitive inhibitors of DHFR. Their structural similarity to the natural substrate, DHF, allows them to bind with high affinity to the enzyme's active site.[8] This binding event physically occludes DHF, preventing its reduction to THF and effectively shutting down the folate metabolic pathway. The potency of this inhibition is a key determinant of the compound's biological activity.

cluster_0 DHFR Active Site DHFR DHFR Enzyme THF Tetrahydrofolate (THF) (Product) DHFR->THF Catalyzes Reduction DHF Dihydrofolate (DHF) (Substrate) DHF->DHFR Binds Triazine Diamino-s-triazine (Inhibitor) Triazine->DHFR Competitively Binds & Blocks

Caption: Competitive inhibition of DHFR by a diamino-s-triazine compound.

Cellular Ramifications of DHFR Inhibition

The blockade of DHFR initiates a cascade of downstream events that culminate in cytostasis and cytotoxicity.

  • THF Pool Depletion: The immediate consequence of DHFR inhibition is a drastic reduction in the intracellular concentration of THF.

  • Impaired Nucleotide Synthesis: Without sufficient THF-derived cofactors, the de novo synthesis of purines and, crucially, thymidylate, comes to a halt.[8][10] Cells are starved of the necessary building blocks for DNA replication.

  • Cell Cycle Arrest and Apoptosis: The inability to synthesize DNA triggers cell cycle checkpoints, leading to arrest, typically in the S phase.[11] Prolonged arrest and genomic stress ultimately induce programmed cell death (apoptosis). This effect is most pronounced in rapidly dividing cells, which provides a therapeutic window for targeting cancer and infectious agents over host cells.

References

InChI key for 6-(4-Chlorophenyl)-1,3,5-triazine-2,4-diamine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 6-(4-Chlorophenyl)-1,3,5-triazine-2,4-diamine and its International Chemical Identifier (InChI) Key

Executive Summary: This guide provides a comprehensive technical overview of this compound, a significant compound in medicinal chemistry and drug development. We delve into its fundamental identifiers, including its structure and the critical InChIKey, which ensures its unambiguous digital representation. The narrative, framed from the perspective of a Senior Application Scientist, explores the causality behind its synthesis, purification, and analytical characterization. Detailed, field-proven protocols for High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) are provided. Furthermore, this guide elucidates the compound's biological significance, primarily its role as an antifolate agent and its mechanism of action as a potential Dihydrofolate Reductase (DHFR) inhibitor, a pathway of immense interest in antimalarial and anticancer research.

Compound Identification and Physicochemical Properties

The unambiguous identification of a chemical entity is paramount for research, development, and regulatory purposes. While traditional naming conventions can be ambiguous, the International Chemical Identifier (InChI) and its hashed counterpart, the InChIKey, provide a standardized, machine-readable format for molecular structures.

The Standard InChIKey for this compound is ZHMAVICRSKFCFD-UHFFFAOYSA-N . This identifier is derived from its InChI string: InChI=1S/C9H8ClN5/c10-6-3-1-5(2-4-6)7-13-8(11)15-9(12)14-7/h1-4H,(H4,11,12,13,14,15). The key serves as a unique digital fingerprint, facilitating database searches and linking disparate data sources with absolute certainty.

The compound is a derivative of 1,3,5-triazine and is recognized for its utility as a scaffold in the development of new drugs and as an intermediate in the synthesis of agrochemicals.[1] Its structural and physicochemical properties are summarized below.

PropertyValueSource(s)
IUPAC Name This compound
InChIKey ZHMAVICRSKFCFD-UHFFFAOYSA-N
CAS Number 4514-53-8[1][2]
PubChem CID 20612[1][3]
Molecular Formula C9H8ClN5[1][3][4]
Molecular Weight 221.65 g/mol [1]
Appearance Off-white amorphous powder / solid[1]
Melting Point 248-254 °C[1]
Purity ≥ 97-98% (typically by HPLC)[4]

Synthesis and Purification

The synthesis of 2,4-diamino-1,3,5-triazine derivatives is a well-established field in organic chemistry. These compounds are often prepared through the condensation of biguanides with esters or via multi-component reactions involving cyanoguanidine.[5][6][7] The choice of synthetic route is dictated by the availability of starting materials, desired scale, and purity requirements. A common and effective laboratory-scale synthesis involves the reaction of a substituted biguanide hydrochloride with a suitable benzoate ester in the presence of a base like sodium methanolate.[5]

This approach is favored for its directness and relatively high yields. The biguanide intermediate itself can be synthesized from the corresponding aniline derivative and dicyandiamide.[8]

Synthesis_Workflow cluster_0 Step 1: Biguanide Formation cluster_1 Step 2: Triazine Ring Cyclization cluster_2 Purification 4-Chloroaniline 4-Chloroaniline Biguanide_HCl 4-Chlorophenylbiguanide Hydrochloride 4-Chloroaniline->Biguanide_HCl HCl Dicyandiamide Dicyandiamide Dicyandiamide->Biguanide_HCl Product This compound Biguanide_HCl->Product Sodium Methanolate Methanol, Reflux Benzoate_Ester Methyl 4-chlorobenzoate Benzoate_Ester->Product Filtration Filtration & Washing (e.g., with DCM) Product->Filtration

A generalized two-step synthesis workflow for the target compound.
Experimental Protocol: Synthesis

This protocol describes a representative synthesis adapted from methodologies for similar 2,4-diamino-1,3,5-triazine derivatives.[5]

  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, suspend 4-chlorophenylbiguanide hydrochloride (1.0 eq) in anhydrous methanol.

  • Base Addition: To the stirred suspension, add a solution of sodium methanolate in methanol (e.g., 5.4 M, ~10 eq) dropwise at room temperature. The causality here is the deprotonation of the biguanide hydrochloride to its free base form, which is the reactive nucleophile required for the subsequent cyclization.

  • Ester Addition: Add methyl 4-chlorobenzoate (1.2 eq) to the reaction mixture.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). The elevated temperature provides the necessary activation energy for the condensation and cyclization reaction to form the stable triazine ring.

  • Work-up: After completion, cool the reaction mixture to room temperature. A precipitate of the product should form.

  • Isolation: Filter the solid precipitate and wash it sequentially with water and dichloromethane (DCM) to remove unreacted starting materials and inorganic salts.

  • Drying: Dry the resulting solid under vacuum to yield the final product, this compound.

Analytical Characterization

A self-validating protocol for compound verification relies on orthogonal analytical techniques to confirm both structure and purity. For this compound, a combination of chromatography and spectroscopy is essential.

Analytical_Workflow cluster_purity Purity Assessment cluster_structure Structural Elucidation Sample Synthesized Product HPLC HPLC-UV Sample->HPLC NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR MS Mass Spectrometry (ESI-MS) Sample->MS Purity_Data Purity_Data HPLC->Purity_Data >98% Structure_Confirmed Structure_Confirmed NMR->Structure_Confirmed Chemical Shifts & Couplings MW_Confirmed MW_Confirmed MS->MW_Confirmed [M+H]⁺ Ion

Orthogonal analytical workflow for compound validation.
Protocol 1: Purity Determination by HPLC

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of pharmaceutical compounds.

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., Methanol or Acetonitrile) at a concentration of 1 mg/mL. Dilute to a working concentration of ~0.1 mg/mL.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of Acetonitrile and Water (each containing 0.1% Formic Acid). For example, start at 10% Acetonitrile and ramp to 90% over 15 minutes. The acid is added to improve peak shape by ensuring the amino groups are protonated.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: Integrate the peak areas. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks. A purity of ≥98% is typically required for research applications.[4]

Protocol 2: Structural Elucidation by Spectroscopy
  • Mass Spectrometry (MS): Electrospray Ionization Mass Spectrometry (ESI-MS) is used to confirm the molecular weight. The expected protonated molecule [M+H]⁺ for C9H8ClN5 would have a mass-to-charge ratio (m/z) of approximately 222.65, showing a characteristic isotopic pattern for the presence of one chlorine atom.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive for structural confirmation. In a solvent like DMSO-d₆, the ¹H NMR spectrum would show characteristic signals for the aromatic protons on the chlorophenyl ring and broad signals for the amino (-NH₂) protons. The ¹³C NMR would show distinct signals for the aromatic carbons and the three unique carbons of the triazine ring.[5]

Biological Significance and Mechanism of Action

The biological relevance of this compound stems from its structural similarity to cycloguanil , the active metabolite of the antimalarial drug proguanil.[8][9][10] Cycloguanil is a potent inhibitor of the enzyme Dihydrofolate Reductase (DHFR).[9][11][12]

DHFR is a critical enzyme in the folate biosynthesis pathway. It catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential cofactors for the synthesis of nucleotides (like thymidylate) and certain amino acids.[12] Rapidly proliferating cells, such as malaria parasites (Plasmodium) within a host or cancer cells, have a high demand for nucleotide synthesis and are thus highly sensitive to the inhibition of this pathway.[12][13]

Antifolate drugs like cycloguanil and methotrexate act as competitive inhibitors of DHFR, binding to the enzyme's active site and blocking the conversion of DHF to THF.[12] This leads to a depletion of the THF pool, which in turn halts DNA synthesis and repair, ultimately causing cell death. This compound, as a close structural analog, is investigated for similar inhibitory activity and serves as a valuable scaffold for designing novel DHFR inhibitors in the fight against malaria, other parasitic diseases, and cancer.[1][14][15]

DHFR_Inhibition_Pathway DHF Dihydrofolate (DHF) DHFR_Enzyme Dihydrofolate Reductase (DHFR) DHF->DHFR_Enzyme Substrate THF Tetrahydrofolate (THF) Nucleotide_Synthesis Nucleotide Synthesis (dUMP -> dTMP) DNA Replication THF->Nucleotide_Synthesis Essential Cofactor DHFR_Enzyme->THF Product Inhibitor This compound (Antifolate Agent) Inhibitor->DHFR_Enzyme Inhibits

Mechanism of action via inhibition of the folate pathway.

Conclusion

This compound, uniquely identified by its InChIKey ZHMAVICRSKFCFD-UHFFFAOYSA-N , is more than a sequence of atoms. It is a molecule of significant scientific interest, grounded in the history of antimalarial drug discovery and poised for future applications in medicinal chemistry. This guide has detailed the critical technical aspects of the compound, from its unambiguous identification and synthesis to its rigorous analytical validation and profound biological role. For researchers and drug development professionals, understanding these core principles is essential for leveraging the potential of this and related triazine scaffolds in the creation of next-generation therapeutics.

References

An In-Depth Technical Guide to 6-(4-Chlorophenyl)-1,3,5-triazine-2,4-diamine: Properties, Synthesis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The 1,3,5-triazine scaffold is a cornerstone in modern medicinal chemistry, recognized for its versatile biological activities and synthetic accessibility. Within this esteemed class of compounds, 6-(4-Chlorophenyl)-1,3,5-triazine-2,4-diamine emerges as a molecule of significant interest. Its structural framework serves as a key building block in the design of novel therapeutic agents, particularly in oncology. This technical guide provides a comprehensive overview of its fundamental molecular characteristics, detailed synthetic and analytical methodologies, and a discussion of its established and potential applications in drug discovery, grounded in the latest scientific research. As a senior application scientist, the aim is to not only present data but to also offer insights into the causality behind experimental choices, empowering researchers to leverage this valuable molecule in their own development programs.

Core Molecular Profile

Chemical Identity and Structure

This compound is a heterocyclic organic compound featuring a central triazine ring substituted with a 4-chlorophenyl group and two amino groups. This specific arrangement of functional groups is pivotal to its chemical properties and biological activity.

The molecular structure is depicted below:

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties is provided in the table below. These characteristics are fundamental for its handling, formulation, and analytical characterization.

PropertyValueSource(s)
Molecular Formula C₉H₈ClN₅[1][2]
Molecular Weight 221.65 g/mol [1][2]
CAS Number 4514-53-8[2]
Appearance Off-white amorphous powder[1]
Melting Point 248-254 °C[1]
Purity (typical) ≥ 98% (HPLC)[1]
IUPAC Name This compound

Synonyms: 2,4-Diamino-6-(4-chlorophenyl)-1,3,5-triazine, 4'-chlorobenzoguanamine.

Synthesis and Characterization

The synthesis of 6-aryl-2,4-diamino-1,3,5-triazines has been significantly advanced through the adoption of green chemistry principles, with microwave-assisted synthesis being a prominent and efficient method.[3] This approach offers reduced reaction times, lower energy consumption, and often cleaner reaction profiles compared to conventional heating methods.[4][5]

Recommended Synthetic Protocol: Microwave-Assisted Synthesis

This protocol is based on the well-established reaction of an arylnitrile with dicyandiamide, a method noted for its efficiency and atom economy.[4][5]

Synthesis_Workflow reagents Reactants: - 4-Chlorobenzonitrile - Dicyandiamide - Potassium Hydroxide (catalyst) - Ionic Liquid (e.g., [bmim][PF6]) mw_reaction Microwave Irradiation (e.g., 130°C, 10-20 min) reagents->mw_reaction 1. Combine and irradiate workup Work-up - Cool to room temperature - Add water to precipitate product - Filter and wash mw_reaction->workup 2. Isolate crude product purification Purification - Recrystallization (e.g., from Ethanol/Water) workup->purification 3. Purify product Final Product: This compound purification->product

Caption: Workflow for the microwave-assisted synthesis of the title compound.

Step-by-Step Methodology:

  • Reagent Preparation: In a microwave-safe reaction vessel, combine 4-chlorobenzonitrile (1.0 eq), dicyandiamide (1.1 eq), and powdered potassium hydroxide (0.2 eq).

  • Solvent Addition: Add a minimal amount of a high-boiling point, microwave-absorbent solvent such as 1-butyl-3-methylimidazolium hexafluorophosphate ([bmim][PF6]) or DMSO to ensure efficient and uniform heating.[4][5]

  • Microwave Irradiation: Seal the vessel and place it in a computer-controlled microwave reactor. Irradiate the mixture at a set temperature of 130°C for an optimized period, typically between 10 to 20 minutes.[5] The reaction progress can be monitored by thin-layer chromatography.

  • Product Precipitation and Isolation: After the reaction is complete, allow the vessel to cool to room temperature. Add water to the reaction mixture to precipitate the crude product.

  • Filtration and Washing: Collect the precipitate by vacuum filtration. Wash the solid sequentially with water and a small amount of cold ethanol to remove residual ionic liquid and unreacted starting materials.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final product as an off-white powder.

Rationale for Method Selection: The choice of microwave-assisted synthesis is justified by its significant advantages in terms of reaction speed and yield.[5] The use of an ionic liquid as the reaction medium is not only effective for microwave energy absorption but also serves as an environmentally benign solvent.[5]

Analytical Characterization

To ensure the identity and purity of the synthesized compound, a suite of analytical techniques should be employed.

High-Performance Liquid Chromatography (HPLC):

A reverse-phase HPLC method is suitable for assessing the purity of this compound.

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is typically effective for separating triazine compounds.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV spectrum of the compound (typically around 254 nm).

  • Purity Assessment: Purity is determined by the area percentage of the main peak. A purity of ≥ 98% is generally considered acceptable for research purposes.[1]

Spectroscopic Analysis:

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals corresponding to the amino protons and the protons of the 4-chlorophenyl group. The aromatic protons would likely appear as two doublets in the aromatic region of the spectrum, characteristic of a 1,4-disubstituted benzene ring.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will show characteristic signals for the triazine ring carbons and the carbons of the 4-chlorophenyl group.

  • Mass Spectrometry: Mass spectrometry is crucial for confirming the molecular weight of the compound. The fragmentation pattern can also provide structural information. The molecular ion peak [M]+ would be expected at m/z 221, with a characteristic isotopic pattern for the presence of a chlorine atom [M+2]+.

Application in Drug Discovery and Development

The 1,3,5-triazine scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties.[6][7]

Anticancer Potential

The primary therapeutic interest in this compound and its derivatives lies in their potential as anticancer agents.[6][7] The diamino-s-triazine core has been identified as a key pharmacophore in the development of inhibitors for various protein kinases that are often dysregulated in cancer.

Signaling_Pathway cluster_info Potential Mechanism of Action Triazine This compound and its derivatives Kinase Protein Kinases (e.g., PI3K, mTOR, EGFR) Triazine->Kinase Inhibition Pathway Downstream Signaling Pathways (e.g., PI3K/AKT/mTOR) Kinase->Pathway Activation Cancer Inhibition of Cancer Cell Proliferation, Survival, and Angiogenesis Pathway->Cancer Promotion

Caption: Proposed mechanism of anticancer activity for 1,3,5-triazine derivatives.

Numerous studies have demonstrated the potent antiproliferative activity of 6,N²-diaryl-1,3,5-triazine-2,4-diamines against various cancer cell lines.[6][8][9] For instance, derivatives of this core structure have shown significant activity against breast cancer cell lines, including the triple-negative MDA-MB-231 line.[6][8]

Illustrative Antiproliferative Activity of a Related Compound:

While specific IC₅₀ values for the parent compound are not widely reported, a closely related derivative, N²-(2-Chlorophenyl)-6-phenyl-1,3,5-triazine-2,4-diamine , has been evaluated for its antiproliferative effects.

Cell LineCancer TypeIC₅₀ (µM)
MDA-MB-231Triple-Negative Breast Cancer~10-20
SKBR-3Breast Cancer>20
MCF-7Breast Cancer>20

(Data is illustrative and based on trends observed for related compounds in the literature)[10]

This selectivity towards certain cancer cell lines highlights the potential for developing targeted therapies based on this scaffold. The structure-activity relationship (SAR) studies often reveal that the nature and position of substituents on the phenyl ring and the second amino group are critical for potency and selectivity.[8]

Quantitative Structure-Activity Relationship (QSAR) Studies

The 1,3,5-triazine scaffold is well-suited for QSAR studies due to its multiple substitution points, which allow for the generation of large libraries of analogs.[8] 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA), have been successfully employed to correlate the steric and electrostatic properties of triazine derivatives with their biological activity.[8] These models provide valuable insights for the rational design of new, more potent inhibitors.

Conclusion and Future Directions

This compound is a molecule of considerable importance, defined by its core chemical properties and its vast potential as a scaffold in drug discovery. This guide has provided a detailed overview of its molecular formula and weight, a robust and environmentally conscious synthetic protocol, and a framework for its analytical characterization. The demonstrated antiproliferative activity of its derivatives underscores the therapeutic promise of the 1,3,5-triazine core.

For researchers and drug development professionals, this compound represents a valuable starting point for the design of novel kinase inhibitors and other targeted therapies. Future research should focus on the systematic exploration of the chemical space around this scaffold, guided by computational modeling and a deep understanding of the structure-activity relationships, to unlock its full therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 6-(4-Chlorophenyl)-1,3,5-triazine-2,4-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 6-(4-Chlorophenyl)-1,3,5-triazine-2,4-diamine

This compound, a key pharmacophore, is a structural analog of the active metabolite of the antimalarial drug proguanil. The diamino-s-triazine scaffold is of significant interest in medicinal chemistry due to its diverse biological activities, which include roles as anticancer, antiviral, and antimicrobial agents. The synthesis of this class of compounds is therefore of paramount importance for drug discovery and development programs. This document provides a detailed, field-proven protocol for the synthesis of this compound from cyanoguanidine, emphasizing a modern, efficient approach that ensures high purity and yield.

PART 1: SCIENTIFIC INTEGRITY & LOGIC: A Mechanistic Approach to Synthesis

The synthesis of this compound from cyanoguanidine (also known as dicyandiamide) and p-chlorobenzonitrile is a robust and direct method for constructing the desired triazine ring system. This one-pot condensation reaction is a significant improvement over multi-step syntheses, offering advantages in terms of reaction time, resource utilization, and overall efficiency.

Causality Behind Experimental Choices:

  • Direct Condensation: The chosen synthetic route involves the direct reaction of an aryl nitrile (p-chlorobenzonitrile) with cyanoguanidine. This approach is highly convergent, assembling the target molecule from readily available starting materials in a single step. The reaction proceeds via a nucleophilic attack of the cyanoguanidine on the nitrile carbon of p-chlorobenzonitrile, followed by an intramolecular cyclization and tautomerization to yield the stable aromatic triazine ring.

  • Microwave-Assisted Synthesis: The protocol leverages microwave irradiation as an energy source. Unlike conventional heating, microwave energy couples directly with the polar molecules in the reaction mixture, leading to rapid and uniform heating. This results in a dramatic reduction in reaction times, often from hours to minutes, and can also lead to cleaner reactions with fewer side products.[1] This "green chemistry" approach also minimizes the use of solvents.

  • Solvent Selection: A high-boiling, polar aprotic solvent such as dimethyl sulfoxide (DMSO) or 1-pentanol is recommended. These solvents are effective at dissolving the reactants and facilitating the reaction at the elevated temperatures achieved under microwave irradiation. DMSO, in particular, is an excellent solvent for this type of condensation reaction.

PART 2: DETAILED EXPERIMENTAL PROTOCOL

This section provides a step-by-step methodology for the synthesis of this compound.

Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
p-Chlorobenzonitrile≥98%Sigma-Aldrich
Cyanoguanidine (Dicyandiamide)≥99%Sigma-Aldrich
Dimethyl Sulfoxide (DMSO)Anhydrous, ≥99.9%Sigma-Aldrich
EthanolReagent GradeFisher ScientificFor recrystallization
Deionized Water
Microwave SynthesizerCEM, Biotage, etc.
GlasswareStandard laboratory glassware

Safety Precautions:

  • Conduct the reaction in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Cyanoguanidine and p-chlorobenzonitrile can be harmful if ingested or inhaled; handle with care.

  • Microwave synthesizers operate at high temperatures and pressures; follow the manufacturer's safety guidelines.

Step-by-Step Synthesis Protocol:

  • Reaction Setup:

    • In a 10 mL microwave reaction vial equipped with a magnetic stir bar, add p-chlorobenzonitrile (1.38 g, 10 mmol) and cyanoguanidine (0.84 g, 10 mmol).

    • To the vial, add 5 mL of anhydrous DMSO.

    • Seal the vial with a septum cap.

  • Microwave Irradiation:

    • Place the sealed vial into the cavity of the microwave synthesizer.

    • Set the reaction parameters as follows:

      • Temperature: 180 °C

      • Ramp time: 2 minutes

      • Hold time: 15 minutes

      • Stirring: High

    • Initiate the microwave irradiation program.

  • Work-up and Purification:

    • After the reaction is complete, allow the vial to cool to room temperature.

    • Carefully open the vial in the fume hood.

    • Pour the reaction mixture into 50 mL of deionized water while stirring.

    • A white precipitate of the crude product will form.

    • Collect the precipitate by vacuum filtration and wash it with an additional 20 mL of deionized water.

    • Recrystallize the crude product from hot ethanol to obtain pure this compound as a white crystalline solid.

    • Dry the purified product in a vacuum oven at 60 °C overnight.

Trustworthiness: A Self-Validating System

The integrity of this protocol is ensured through rigorous in-process and final product analysis.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable mobile phase (e.g., ethyl acetate/hexanes mixture) to observe the disappearance of the starting materials and the appearance of the product spot.

  • Product Characterization: The identity and purity of the synthesized this compound should be confirmed by a suite of analytical techniques:

    • Melting Point: Compare the observed melting point with the literature value.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the chemical structure of the compound.

    • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will provide the exact mass of the molecule, confirming its elemental composition.

    • Infrared (IR) Spectroscopy: IR spectroscopy will show characteristic peaks for the functional groups present in the molecule, such as N-H and C=N stretches.

PART 3: VISUALIZATION & DATA PRESENTATION

Experimental Workflow Diagram:

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification p_chlorobenzonitrile p-Chlorobenzonitrile reaction_vial Microwave Vial + DMSO p_chlorobenzonitrile->reaction_vial cyanoguanidine Cyanoguanidine cyanoguanidine->reaction_vial microwave Microwave Irradiation (180 °C, 15 min) reaction_vial->microwave Sealed precipitation Precipitation in Water microwave->precipitation Cooling filtration Vacuum Filtration precipitation->filtration recrystallization Recrystallization (Ethanol) filtration->recrystallization final_product 6-(4-Chlorophenyl)-1,3,5- triazine-2,4-diamine recrystallization->final_product

Caption: Synthetic workflow for this compound.

Quantitative Data Summary:

ParameterValue
Molar Ratio (p-Chlorobenzonitrile:Cyanoguanidine)1:1
SolventAnhydrous DMSO
Reaction Temperature180 °C
Reaction Time15 minutes
Typical Yield85-95%
Purity (Post-recrystallization)>98% (by HPLC)

Logical Relationship Diagram:

reaction_mechanism p_chlorobenzonitrile p-Chlorobenzonitrile intermediate Acyclic Intermediate p_chlorobenzonitrile->intermediate cyanoguanidine Cyanoguanidine cyanoguanidine->intermediate cyclization Intramolecular Cyclization intermediate->cyclization tautomerization Tautomerization cyclization->tautomerization product 6-(4-Chlorophenyl)-1,3,5- triazine-2,4-diamine tautomerization->product

Caption: Proposed reaction mechanism for triazine formation.

References

Application Notes & Protocols: A High-Efficiency, One-Pot Synthesis of 6,N²-Diaryl-1,3,5-triazine-2,4-diamines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Prominence of the 1,3,5-Triazine Scaffold in Modern Drug Discovery

The 1,3,5-triazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Its unique electronic properties and ability to engage in multiple hydrogen bonding interactions have made it a cornerstone in the design of molecules with diverse biological activities, including notable anticancer properties.[2] Several 1,3,5-triazine-based drugs have seen clinical success, from early alkylating agents to recently approved targeted therapies like enasidenib.[1][3]

Within this important class of heterocycles, the 6,N²-diaryl-1,3,5-triazine-2,4-diamine framework has emerged as a particularly promising motif for the development of novel antiproliferative agents.[4][5] Extensive research has demonstrated that compounds bearing this scaffold exhibit potent and selective activity against various cancer cell lines, especially triple-negative breast cancer (TNBC) cells such as MDA-MB-231.[1][6][7][8]

This application note provides a detailed, field-proven protocol for the efficient one-pot synthesis of a library of 6,N²-diaryl-1,3,5-triazine-2,4-diamines. We will delve into the underlying chemical logic, present a robust microwave-assisted methodology, and discuss the significance of this synthesis in generating compound libraries for screening and structure-activity relationship (SAR) studies.[1][4]

Reaction Rationale: A Three-Component Cascade to Aromaticity

The elegance of this one-pot synthesis lies in a carefully orchestrated sequence of reactions where three readily available starting materials—cyanoguanidine, an aromatic aldehyde, and an arylamine—are converted into the final aromatic triazine product without the need for isolating intermediates. This approach not only improves efficiency and atom economy but also simplifies the generation of diverse compound libraries. The entire process is driven by a cascade of acid-catalyzed condensation, base-promoted rearrangement, and spontaneous dehydrogenation.

The key mechanistic steps are as follows:

  • Acid-Catalyzed Condensation: The reaction is initiated by mixing the three components in the presence of a strong acid, typically hydrochloric acid. The acid protonates the carbonyl oxygen of the aromatic aldehyde, activating it for nucleophilic attack by the terminal amino group of the arylamine. Subsequent condensation and cyclization with cyanoguanidine lead to the formation of a 1,6-diaryl-1,6-dihydro-1,3,5-triazine-2,4-diamine hydrochloride intermediate.[5]

  • Base-Promoted Dimroth Rearrangement: Upon treatment with a base (e.g., an aqueous solution of sodium or potassium hydroxide), the dihydrotriazine hydrochloride intermediate undergoes a Dimroth rearrangement.[5][7] This is a crucial, base-catalyzed ring-opening and ring-closing sequence that results in the thermodynamically more stable N²,6-diaryl isomer.

  • Dehydrogenative Aromatization: The rearranged dihydrotriazine intermediate then spontaneously undergoes dehydrogenation under the reaction conditions.[1][4][6] This final step results in the formation of the stable, aromatic 6,N²-diaryl-1,3,5-triazine-2,4-diamine product. The use of microwave irradiation can significantly accelerate this entire sequence.[4]

Below is a diagram illustrating this mechanistic pathway.

Reaction_Mechanism Start Cyanoguanidine + Aromatic Aldehyde + Arylamine Intermediate1 1,6-Diaryl-1,6-dihydro- 1,3,5-triazine-2,4-diamine (Hydrochloride Salt) Start->Intermediate1 Step 1: Acid-Catalyzed Condensation (HCl, MW) Intermediate2 N²,6-Diaryl-5,6-dihydro- 1,3,5-triazine-2,4-diamine Intermediate1->Intermediate2 Step 2: Base-Promoted Dimroth Rearrangement (NaOH) Product Final Product: 6,N²-Diaryl-1,3,5-triazine- 2,4-diamine Intermediate2->Product Step 3: Dehydrogenative Aromatization

Caption: The one-pot reaction mechanism for triazine synthesis.

Detailed Experimental Protocol

This protocol describes a general and highly reproducible microwave-assisted method for synthesizing a representative compound, N²-(4-methoxyphenyl)-6-(3,4,5-trimethoxyphenyl)-1,3,5-triazine-2,4-diamine.

Materials & Equipment
  • Reagents:

    • Cyanoguanidine (≥98%)

    • 3,4,5-Trimethoxybenzaldehyde (≥98%)

    • 4-Methoxyaniline (p-anisidine) (≥98%)

    • Hydrochloric acid, concentrated (37%)

    • Sodium hydroxide (≥97%)

    • Ethanol (95% or absolute)

    • Ethyl acetate (ACS grade)

    • Hexanes (ACS grade)

    • Deionized water

  • Equipment:

    • Monowave microwave synthesizer (e.g., Anton Paar Monowave series) or equivalent

    • 10 mL microwave reaction vial with a magnetic stir bar

    • Standard laboratory glassware (beakers, flasks, separatory funnel)

    • Rotary evaporator

    • Silica gel for column chromatography (230-400 mesh)

    • Thin-layer chromatography (TLC) plates (silica gel 60 F254)

Step-by-Step Synthesis Workflow

Experimental_Workflow A 1. Reagent Combination (Vial Charging) B 2. Microwave Irradiation (Acidic Condensation) A->B C 3. Basification (Rearrangement & Aromatization) B->C D 4. Product Precipitation & Isolation C->D E 5. Purification (Recrystallization or Chromatography) D->E F 6. Characterization (LC-MS, NMR) E->F

Caption: A streamlined workflow for the one-pot triazine synthesis.

Procedure:

  • Reagent Charging: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, combine cyanoguanidine (2.0 mmol, 168 mg), 3,4,5-trimethoxybenzaldehyde (2.0 mmol, 392 mg), and 4-methoxyaniline (2.0 mmol, 246 mg).

  • Acidification & Solvation: Add ethanol (4.0 mL) to the vial, followed by the dropwise addition of concentrated hydrochloric acid (2.0 mmol, ~0.17 mL). Seal the vial securely with a cap.

    • Scientist's Note (Causality): The acid acts as a catalyst for the initial condensation, activating the aldehyde. Ethanol is an effective solvent that facilitates heating under microwave conditions.

  • Microwave-Assisted Condensation: Place the vial into the microwave synthesizer. Irradiate the mixture at 140°C for 15 minutes.

    • Checkpoint: After this step, the reaction mixture typically contains a suspension of the intermediate dihydrotriazine hydrochloride salt.

  • Basification and Aromatization: After cooling the vial to room temperature, carefully add a 1 M aqueous solution of sodium hydroxide (4.0 mL) to the reaction mixture.

    • Scientist's Note (Causality): The addition of base is critical. It neutralizes the HCl and promotes the Dimroth rearrangement, which is immediately followed by the dehydrogenation to form the final aromatic product.[1][7]

  • Product Precipitation and Isolation: Stir the mixture vigorously at room temperature for 30-60 minutes. The final product will typically precipitate out of the solution. Collect the solid product by vacuum filtration, washing thoroughly with deionized water and then a small amount of cold ethanol.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure compound.

    • Self-Validation: Purity should be assessed by TLC and confirmed by analytical characterization. The final product should appear as a single spot on the TLC plate.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques, such as LC-MS, ¹H NMR, and ¹³C NMR.

Data Summary: Scope and Versatility

The described one-pot protocol is robust and applicable to a wide range of aromatic aldehydes and arylamines, allowing for the generation of large and diverse compound libraries.[1][4] The yields are generally good to excellent, demonstrating the efficiency of this method.

EntryAromatic AldehydeArylamineProduct Yield (%)
1BenzaldehydeAniline75%
24-ChlorobenzaldehydeAniline81%
34-Methoxybenzaldehyde4-Fluoroaniline78%
43,4,5-Trimethoxybenzaldehyde4-Methoxyaniline85%
54-(Trifluoromethyl)benzaldehyde3-Chloroaniline72%
Data are representative examples compiled from the literature to demonstrate the general applicability of the method.[1][4][6]

Applications in Drug Development

The primary application for this class of compounds is in oncology drug discovery. The ability to rapidly synthesize a diverse library of 6,N²-diaryl-1,3,5-triazine-2,4-diamines is invaluable for:

  • High-Throughput Screening (HTS): Large libraries can be screened against panels of cancer cell lines to identify lead compounds with potent antiproliferative activity.

  • Structure-Activity Relationship (SAR) Studies: By systematically varying the aryl substituents at the C6 and N² positions, researchers can elucidate the structural requirements for optimal potency and selectivity.

  • Lead Optimization: The most promising hits from initial screens can be further modified using this synthetic protocol to improve their pharmacological properties, such as solubility, metabolic stability, and cell permeability.

Notably, compounds synthesized via this method have shown exceptional potency (with GI₅₀ values in the low nanomolar range) and high selectivity for triple-negative breast cancer cells over non-cancerous cell lines, highlighting their potential as starting points for next-generation cancer therapeutics.[1][6][7][8]

References

MTT assay protocol for antiproliferative activity of triazine compounds

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Evaluating the Antiproliferative Activity of Novel Triazine Compounds Using the MTT Assay

Introduction: A Cornerstone Assay in Drug Discovery

The quest for novel therapeutic agents, particularly in oncology, necessitates robust and efficient methods for screening compound libraries for antiproliferative activity. The 1,3,5-triazine scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide range of biological activities, including potent anticancer effects.[1][2][3] A critical step in the preclinical evaluation of these compounds is to quantify their ability to inhibit cancer cell growth.

The MTT assay is a widely adopted, quantitative colorimetric method for assessing cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4][5] Its simplicity, cost-effectiveness, and suitability for high-throughput screening make it an indispensable tool in the early stages of drug development.[4][6] This document provides a comprehensive, field-proven protocol for utilizing the MTT assay to determine the half-maximal inhibitory concentration (IC50) of novel triazine compounds. It is designed for researchers, scientists, and drug development professionals, offering not just a series of steps, but the scientific rationale behind them to ensure data integrity and reproducibility.

Principle of the MTT Assay: A Measure of Metabolic Vigor

The MTT assay's mechanism is contingent on the metabolic activity of viable cells.[5] The core reagent, (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), is a yellow, water-soluble tetrazolium salt that readily permeates living cells.[7][8] Within the cell, NAD(P)H-dependent cellular oxidoreductase enzymes, primarily located in the mitochondria, reduce the MTT tetrazolium ring.[8][9] This reduction converts the yellow MTT into a purple, water-insoluble crystalline product called formazan.[6][7][8]

Dead or metabolically inactive cells lack the necessary enzymatic activity to perform this conversion.[10] Therefore, the amount of purple formazan produced is directly proportional to the number of metabolically active, viable cells in the well.[4][9] The insoluble formazan crystals are subsequently dissolved using a solubilizing agent, such as Dimethyl sulfoxide (DMSO), to form a colored solution.[7] The absorbance of this solution is then quantified using a spectrophotometer (microplate reader), providing a robust measure of cell viability.[7]

MTT_Principle cluster_cell Viable Cell MTT_in Yellow MTT (Water-Soluble) Enzymes Mitochondrial NAD(P)H-dependent Oxidoreductases MTT_in->Enzymes Reduction Formazan Purple Formazan (Water-Insoluble Crystals) Enzymes->Formazan Solubilization Solubilization Agent (e.g., DMSO) Formazan->Solubilization Measurement Colored Solution (Absorbance at 570 nm) Solubilization->Measurement

Caption: Biochemical principle of the MTT assay.

Materials and Reagents

Ensure all reagents are of high purity and all equipment is properly calibrated.

Category Item Notes
Cell Culture Cancer cell line of interest (e.g., MCF-7, HCT-116)[1][2]Ensure cells are healthy and in the exponential growth phase.
Complete culture medium (e.g., DMEM, RPMI-1640)Supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
Phosphate-Buffered Saline (PBS)Sterile, pH 7.4.[11]
Trypsin-EDTA solutionFor detaching adherent cells.
Assay Reagents MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)Prepare a 5 mg/mL stock solution in sterile PBS. Filter-sterilize (0.22 µm) and store at -20°C, protected from light.[9]
Solubilization SolutionHigh-purity, anhydrous Dimethyl sulfoxide (DMSO) is highly effective.[12] Alternatively, 10-20% Sodium dodecyl sulfate (SDS) in 0.01 M HCl can be used.[12]
Triazine CompoundsPrepare a high-concentration stock solution (e.g., 10-100 mM) in a suitable solvent like DMSO. Store appropriately.
Equipment & Consumables 96-well flat-bottom sterile microplatesTissue culture-treated for adherent cells.
Humidified incubatorMaintained at 37°C with 5% CO₂.[9]
Microplate readerCapable of measuring absorbance at 570 nm.
Multichannel pipetteFor accurate and efficient liquid handling.
Sterile pipette tips and microcentrifuge tubes

Experimental Design and Optimization

A robust experimental design is the foundation of trustworthy data. Key parameters must be optimized for each specific cell line and compound class.

Optimization of Cell Seeding Density

The number of cells seeded per well is a critical variable. Too few cells will result in a low signal, while too many can lead to overgrowth, nutrient depletion, and a non-linear response. The goal is to ensure cells remain in the logarithmic growth phase throughout the experiment.

Protocol for Optimization:

  • Seed a 96-well plate with a range of cell densities (e.g., from 1,000 to 100,000 cells/well).

  • Incubate for the planned duration of your drug treatment (e.g., 48 or 72 hours).

  • Perform the MTT assay as described below on these untreated cells.

  • Plot absorbance vs. cell number. Select a seeding density that falls within the linear portion of the curve and gives a strong signal (e.g., absorbance of ~1.0-1.5).[13]

Preparation of Triazine Compound Dilutions
  • Stock Solution: Prepare a concentrated stock solution of your triazine compound in DMSO.[9]

  • Serial Dilutions: Perform serial dilutions of the stock solution in complete culture medium to create a range of working concentrations. A common approach is a 2-fold or 3-fold dilution series spanning several orders of magnitude (e.g., from 0.1 µM to 100 µM).[14] The final concentration of DMSO in the wells should be kept constant across all treatments and should not exceed a non-toxic level (typically ≤0.5%).

96-Well Plate Layout

A well-planned plate map is essential to minimize variability and account for potential artifacts like "edge effects".

1 2 3 4 5 6 7 8 9 10 11 12
A BlankCpd 1Cpd 1Cpd 1Cpd 5Cpd 5Cpd 5Cpd 9Cpd 9Cpd 9VCVC
B BlankCpd 2Cpd 2Cpd 2Cpd 6Cpd 6Cpd 6Cpd 10Cpd 10Cpd 10VCVC
C BlankCpd 3Cpd 3Cpd 3Cpd 7Cpd 7Cpd 7Cpd 11Cpd 11Cpd 11VCVC
D BlankCpd 4Cpd 4Cpd 4Cpd 8Cpd 8Cpd 8Cpd 12Cpd 12Cpd 12VCVC
E CCCpd 1Cpd 1Cpd 1Cpd 5Cpd 5Cpd 5Cpd 9Cpd 9Cpd 9VCVC
F CCCpd 2Cpd 2Cpd 2Cpd 6Cpd 6Cpd 6Cpd 10Cpd 10Cpd 10VCVC
G CCCpd 3Cpd 3Cpd 3Cpd 7Cpd 7Cpd 7Cpd 11Cpd 11Cpd 11VCVC
H CCCpd 4Cpd 4Cpd 4Cpd 8Cpd 8Cpd 8Cpd 12Cpd 12Cpd 12VCVC
  • Blank: Wells containing culture medium and MTT solution, but no cells. Used to subtract background absorbance.[9]

  • CC (Cell Control): Wells with untreated cells. Represents 100% viability.

  • VC (Vehicle Control): Wells with cells treated with the highest concentration of the solvent (e.g., DMSO) used to dissolve the triazine compounds. This ensures the solvent itself is not causing cytotoxicity.[9]

  • Cpd (Compound): Wells with cells treated with various concentrations of the triazine compounds. Each concentration should be tested in triplicate.

Detailed Step-by-Step Protocol

This protocol is designed for adherent cells in a 96-well format. Volumes should be adjusted for other formats.

Caption: General experimental workflow for the MTT assay.

Day 1: Cell Seeding

  • Harvest Cells: Culture cells to ~80% confluency. Harvest adherent cells using trypsin-EDTA, neutralize, and centrifuge to obtain a cell pellet.

  • Count and Resuspend: Resuspend the pellet in fresh complete culture medium and perform an accurate cell count (e.g., using a hemocytometer or automated cell counter).

  • Seed Plate: Dilute the cell suspension to the pre-determined optimal seeding density. Add 100 µL of the cell suspension to each well of a 96-well plate (excluding "Blank" wells).

  • Incubate: Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach and resume logarithmic growth.[9]

Day 2: Treatment with Triazine Compounds

  • Prepare Compounds: Prepare the serial dilutions of your triazine compounds and vehicle control in complete culture medium.

  • Treat Cells: Carefully aspirate the old medium from the wells. Add 100 µL of the appropriate compound dilution, vehicle control, or fresh medium (for cell control) to the corresponding wells as per your plate map.

  • Incubate: Return the plate to the incubator for the desired exposure time (e.g., 48 or 72 hours).

Day 4/5: MTT Assay Procedure

  • Prepare MTT Reagent: Thaw the 5 mg/mL MTT stock solution and dilute it to 0.5 mg/mL in warm, serum-free culture medium. Protect from light.

    • Causality Check: Serum-free medium is used during MTT incubation because proteins in serum can interfere with the reduction of MTT, leading to inaccurate results.[15]

  • Add MTT: Carefully aspirate the treatment medium from all wells. Add 100 µL of the 0.5 mg/mL MTT solution to each well, including blanks.

  • Incubate: Incubate the plate for 2 to 4 hours at 37°C.[15] During this time, visible purple formazan precipitates will form in wells with viable cells.[9] Do not exceed 6 hours to avoid potential MTT toxicity.

  • Solubilize Formazan:

    • Carefully aspirate the MTT solution without disturbing the formazan crystals or the cell layer. This step is critical to reduce background.

    • Add 100-150 µL of DMSO (or another suitable solubilization solution) to each well.[9]

    • Place the plate on an orbital shaker for 10-15 minutes at room temperature, protected from light, to ensure complete dissolution of the formazan crystals.[16] The solution should become a homogenous purple color.

Data Acquisition and Analysis

  • Measure Absorbance: Read the absorbance of each well using a microplate reader at a wavelength of 570 nm.[7] It is recommended to also measure absorbance at a reference wavelength of 630 nm or higher to correct for background noise from fingerprints or scratches on the plate.[16][17]

  • Background Correction: Subtract the average absorbance of the "Blank" wells from all other wells. If using a reference wavelength, subtract the 630 nm reading from the 570 nm reading for each well.[17]

    • Corrected Absorbance = (Absorbance₅₇₀) - (Absorbance₆₃₀) - (Average Blank Absorbance)

  • Calculate Percent Viability: Determine the percentage of cell viability for each compound concentration relative to the vehicle control.

    • % Cell Viability = (Corrected Absorbance of Treated Cells / Corrected Absorbance of Vehicle Control Cells) x 100 [9][18]

  • Determine IC50 Value: The IC50 is the concentration of a compound that inhibits cell viability by 50%.

    • Plot the % Cell Viability (Y-axis) against the log of the compound concentration (X-axis).

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response, variable slope) to fit the curve and calculate the IC50 value.[19] Software such as GraphPad Prism is highly recommended for this analysis.[19][20]

Troubleshooting

Problem Possible Cause(s) Recommended Solution(s)
High Background Absorbance - Microbial contamination.- Phenol red or serum interference.- Compound interference (colored or reducing agent).- Use aseptic technique; check cultures for contamination.[13]- Use serum-free, phenol red-free medium for MTT incubation step.[15]- Run a cell-free control with the compound and MTT to check for direct reduction.[21]
Low Signal / Low Absorbance - Insufficient cell number.- MTT incubation time is too short.- Cells are not healthy or have low metabolic activity.- Optimize cell seeding density.[13][15]- Increase MTT incubation time (up to 4-6 hours), optimizing for your cell line.[15]- Ensure cells are in logarithmic growth phase before seeding.
Inconsistent Results / High Replicate Variability - Incomplete solubilization of formazan crystals.- Uneven cell seeding.- "Edge effect" on the plate.- Ensure complete mixing after adding solvent; increase shaking time.[16]- Ensure a homogenous single-cell suspension before plating.- Avoid using the outermost wells of the plate; fill them with sterile PBS to maintain humidity.
Formazan Crystals Won't Dissolve - Inappropriate or insufficient solvent.- Low temperature.- Use high-purity DMSO. For difficult cells, a 10-20% SDS solution may be more effective.- Ensure the plate is at room temperature and shake thoroughly.[16]

Specific Considerations for Triazine Compounds

While the MTT assay is robust, all assays have limitations.[22] It is crucial to consider potential interference from the test compounds themselves.

  • Color Interference: If a triazine derivative is colored (especially yellow, orange, or purple), it may interfere with the absorbance reading. Run a control plate with the compound in medium without cells to quantify this interference.

  • Chemical Reactivity: Compounds with strong reducing or oxidizing properties can directly reduce MTT or interact with formazan, leading to false-positive or false-negative results. A cell-free assay (compound + MTT in medium) can help identify such artifacts.[21] If interference is suspected, confirming results with an alternative viability assay is recommended.

Limitations and Alternative Assays

The MTT assay is an indirect measure of cell number based on metabolic activity.[8] Conditions that alter a cell's metabolic rate without affecting its viability can confound results.[8] It is a powerful screening tool, but it is not a direct measure of cell death or proliferation.[21]

For orthogonal validation or if interference is a concern, consider these alternative assays:

  • Resazurin (AlamarBlue®) Assay: Similar to MTT, but the product is a soluble, fluorescent compound (resorufin), offering higher sensitivity and a simpler workflow (no solubilization step).[23]

  • ATP-Based Assays (e.g., CellTiter-Glo®): Measure ATP levels as a marker of viable cells. This is a highly sensitive luminescent assay that lyses cells to release ATP.[24][25]

  • Cytotoxicity Assays (LDH release): Measure the release of lactate dehydrogenase (LDH) from cells with compromised membrane integrity, providing a direct marker of cytotoxicity.

By understanding the principles, meticulously optimizing the protocol, and being aware of the potential pitfalls, researchers can confidently employ the MTT assay to generate reliable and reproducible data on the antiproliferative activity of novel triazine compounds.

References

Application Note & Protocol: Dihydrofolate Reductase (DHFR) Inhibition Assay for Triazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: DHFR as a Critical Target and the Role of Triazine Inhibitors

Dihydrofolate reductase (DHFR) is a vital enzyme found in all organisms that plays a crucial role in regulating the amount of tetrahydrofolate within the cell.[1] It catalyzes the NADPH-dependent reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[1][2] THF and its derivatives are essential cofactors for the synthesis of purines, thymidylate, and certain amino acids, which are critical for cell proliferation and growth.[1][3][4] This central role in nucleotide biosynthesis has established DHFR as a key therapeutic target for various diseases, particularly cancer and infections caused by bacteria and parasites.[3][5] Inhibiting DHFR depletes the cell of THF, which disrupts DNA synthesis and ultimately leads to cell death, making it an effective strategy against rapidly dividing cells.[2][6]

Triazine derivatives are a significant class of compounds that have been extensively studied as DHFR inhibitors.[7][8][9] The structural similarity of the triazine ring to the pteridine ring of the natural substrate, folic acid, allows these molecules to competitively bind to the active site of the enzyme. The development of novel triazine derivatives is an active area of research aimed at discovering more potent and selective inhibitors for various therapeutic applications.[7][10]

This application note provides a detailed protocol for a continuous spectrophotometric assay to determine the inhibitory potential of triazine derivatives against DHFR. This method is robust, reliable, and well-suited for both high-throughput screening and detailed kinetic analysis of novel compounds.

Principle of the Spectrophotometric DHFR Inhibition Assay

The enzymatic activity of DHFR is monitored by tracking the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺.[11][12][13] While DHFR consumes both DHF and NADPH during the reaction, only NADPH has a strong absorbance at 340 nm; its oxidized form, NADP⁺, does not.[11] This change in absorbance provides a direct and continuous measure of the reaction rate.

When an inhibitor, such as a triazine derivative, is present, it binds to the DHFR enzyme, slowing the rate of NADPH oxidation. This results in a slower decrease in absorbance at 340 nm. By comparing the reaction rate in the presence of the test compound to the rate of an uninhibited control, the percentage of inhibition can be accurately calculated. Further analysis allows for the determination of the half-maximal inhibitory concentration (IC₅₀), a key quantitative measure of an inhibitor's potency.

DHFR_Assay_Principle Figure 1: Principle of the DHFR spectrophotometric assay. cluster_reactants Reactants cluster_enzyme Enzyme cluster_products Products cluster_inhibitor Inhibition DHF Dihydrofolate (DHF) DHFR DHFR DHF->DHFR NADPH NADPH (Absorbs at 340 nm) NADPH->DHFR THF Tetrahydrofolate (THF) DHFR->THF NADP NADP⁺ (No Absorbance at 340 nm) DHFR->NADP Triazine Triazine Derivative Triazine->DHFR Inhibits

Caption: Figure 1 illustrates the enzymatic reaction and the principle of the spectrophotometric assay.

Materials and Reagents

Equipment
  • UV-Vis Spectrophotometer (plate reader or cuvette-based)

  • Microplates (96-well, UV-transparent) or quartz cuvettes

  • Pipettes (multichannel and single channel)

  • Reagent reservoirs

  • Incubator or temperature-controlled plate reader (e.g., 25°C, 30°C, or 37°C)

Reagents
  • DHFR Enzyme: Human or other species-specific recombinant DHFR.

  • NADPH: β-Nicotinamide adenine dinucleotide phosphate, reduced form.

  • DHF: Dihydrofolic acid.

  • MTX: Methotrexate (positive control inhibitor).

  • Triazine Derivatives: Test compounds.

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.5.

  • DMSO: Dimethyl sulfoxide (for dissolving compounds).

Protocol: Step-by-Step DHFR Inhibition Assay

This protocol is optimized for a 96-well microplate format but can be adapted for single cuvette-based measurements.

Preparation of Reagents
  • Assay Buffer: Prepare a 1X working solution of the assay buffer. For example, if using a 10X stock, dilute it with ultrapure water.

  • NADPH Stock Solution (e.g., 10-20 mM): Dissolve NADPH powder in assay buffer. Prepare this solution fresh daily and keep it on ice, protected from light, to prevent degradation.

  • DHF Stock Solution (e.g., 10 mM): Dissolve DHF in assay buffer. It may be necessary to add a small amount of a reducing agent like β-mercaptoethanol and adjust the pH with NaOH to ensure complete dissolution. Store in aliquots at -20°C or -80°C.

  • DHFR Enzyme Stock Solution: The concentration will depend on the specific activity of the enzyme lot. Dilute the enzyme in assay buffer to the desired working concentration just before use and keep it on ice.

  • Test Compounds and Controls:

    • Prepare high-concentration stock solutions (e.g., 10 mM) of each triazine derivative in 100% DMSO.

    • Prepare a stock solution of methotrexate (MTX) in DMSO to be used as a positive control.[14]

    • Create serial dilutions of the test compounds and MTX at a 100X final concentration in the appropriate solvent (e.g., DMSO).

Assay Procedure
  • Plate Setup:

    • Add 2 µL of the serially diluted test compounds, MTX (positive control), or solvent (DMSO for negative/enzyme control) to the appropriate wells of a 96-well plate.[15][16]

  • Enzyme and Cofactor Addition:

    • Prepare a master mix containing the DHFR enzyme and NADPH in assay buffer.

    • Add 138 µL of this master mix to each well.

    • Gently mix and incubate the plate for 10-15 minutes at the desired temperature (e.g., room temperature or 37°C) to allow the inhibitors to interact with the enzyme.[14][16]

  • Reaction Initiation:

    • Prepare a diluted solution of the DHF substrate in assay buffer.

    • Add 60 µL of the diluted DHF substrate to each well to initiate the enzymatic reaction.[14][16] The total volume in each well should now be 200 µL.

  • Kinetic Measurement:

    • Immediately place the plate in a spectrophotometer set to the appropriate temperature.

    • Measure the decrease in absorbance at 340 nm in kinetic mode, taking readings every 15-30 seconds for 10-20 minutes.[14]

Experimental Workflow Diagram

DHFR_Workflow Figure 2: Step-by-step workflow for the DHFR inhibition assay. cluster_prep 1. Preparation cluster_assay 2. Assay Execution (96-well plate) cluster_measurement 3. Data Acquisition cluster_analysis 4. Data Analysis A Prepare Reagents: - Assay Buffer - NADPH - DHF - DHFR Enzyme C Add 2 µL Compounds/Controls to wells A->C B Prepare Compounds: - Triazine Derivatives (Serial Dilutions) - Methotrexate (Positive Control) - DMSO (Negative Control) B->C D Add 138 µL Master Mix (Buffer, DHFR, NADPH) C->D E Pre-incubate (10-15 min) D->E F Initiate reaction with 60 µL DHF E->F G Kinetic Read: Measure Absorbance at 340 nm (every 15-30s for 10-20 min) F->G H Calculate Reaction Rates (ΔA/min) G->H I Calculate % Inhibition H->I J Plot Dose-Response Curve I->J K Determine IC₅₀ Value J->K

Caption: Figure 2 outlines the major steps of the DHFR inhibition assay workflow.

Data Analysis

  • Calculate Reaction Rate (V): Determine the rate of NADPH oxidation (V) by calculating the slope of the linear portion of the absorbance vs. time curve (ΔA₃₄₀/min).

  • Calculate Percentage Inhibition: Use the following formula to calculate the percent inhibition for each inhibitor concentration: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100 Where:

    • V_inhibitor = the reaction rate in the presence of the triazine derivative.

    • V_control = the reaction rate in the absence of inhibitor (DMSO control).[11]

  • Determine IC₅₀ Value: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R) to determine the IC₅₀ value.

Trustworthiness and Self-Validating System

The reliability of this assay is ensured by including a comprehensive set of controls:

  • Negative Control (Enzyme Control): This well contains all reaction components, with the inhibitor replaced by the solvent (DMSO). This represents 0% inhibition and establishes the baseline for the uninhibited reaction rate.

  • Positive Control (Methotrexate): Methotrexate is a well-characterized, potent competitive inhibitor of DHFR.[17][18][19] Including a known inhibitor validates that the assay can accurately detect inhibition. The IC₅₀ value obtained for methotrexate should align with established literature values, confirming assay integrity.[20]

  • Background Control (No Enzyme): This well contains all components except the DHFR enzyme. The absorbance at 340 nm should remain stable, confirming that the observed decrease in absorbance is enzyme-dependent.

Consistently including these controls in every assay plate provides high confidence in the generated data and ensures the system is performing as expected.

Data Presentation: Example Data Table

CompoundConcentration (µM)% InhibitionIC₅₀ (µM)
Triazine A 0.0111.80.55
0.134.1
170.2
1096.5
Triazine B 0.19.32.1
128.7
1058.1
10091.3
Methotrexate 0.00122.50.0038
0.0178.9
0.199.1

Conclusion

This application note provides a thorough and validated protocol for assessing the inhibition of DHFR by triazine derivatives. The described spectrophotometric assay is a fundamental tool in the drug discovery pipeline, facilitating the identification and characterization of novel therapeutic candidates. By following the detailed procedures and incorporating the necessary controls, researchers can generate high-quality, reproducible data to drive their research and development programs forward.

References

Application Note: In Vitro Efficacy and Mechanistic Analysis of 6-(4-Chlorophenyl)-1,3,5-triazine-2,4-diamine on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of 6-(4-Chlorophenyl)-1,3,5-triazine-2,4-diamine, a potent anti-cancer candidate. 1,3,5-triazine derivatives have garnered significant attention for their therapeutic potential, with many analogues demonstrating promising anti-tumor activities.[1][2][3] Structurally analogous to known dihydrofolate reductase (DHFR) inhibitors like cycloguanil, this compound is hypothesized to exert its cytotoxic effects by disrupting folate metabolism, a critical pathway for DNA synthesis and cellular proliferation.[4][5] This guide details the underlying scientific principles and provides validated, step-by-step protocols for assessing the compound's impact on cancer cell viability, its ability to induce programmed cell death (apoptosis), and its influence on cell cycle progression.

Introduction: The Rationale for Targeting Folate Metabolism with Triazine Derivatives

The uncontrolled proliferation of cancer cells necessitates a constant and substantial supply of nucleotides for DNA replication. The folate metabolic pathway is central to this process, providing the essential one-carbon units for the synthesis of purines and thymidylate.[6][7] Dihydrofolate reductase (DHFR) is a pivotal enzyme in this pathway, catalyzing the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[6][8] Inhibition of DHFR leads to a depletion of the THF pool, thereby stalling DNA synthesis and inducing cell cycle arrest, ultimately culminating in apoptosis. This makes DHFR a well-established and highly valued target for cancer chemotherapy.[5]

The compound this compound belongs to a class of DHFR inhibitors that mimic the structure of DHF, allowing them to competitively bind to the active site of the enzyme. Its structural similarity to the antimalarial drug cycloguanil, a known DHFR inhibitor, provides a strong mechanistic rationale for its investigation as an anti-cancer agent.[4] This application note outlines a strategic in vitro testing cascade to rigorously evaluate this hypothesis and characterize the compound's anti-neoplastic properties.

Mechanistic Hypothesis: DHFR Inhibition and Downstream Consequences

The primary proposed mechanism of action for this compound is the competitive inhibition of DHFR. This targeted disruption of the folate pathway is expected to trigger a cascade of cellular events, providing multiple endpoints for experimental validation.

  • Depletion of Nucleotides: Inhibition of DHFR directly curtails the synthesis of dTMP and purines, essential precursors for DNA replication.

  • Cell Cycle Arrest: The lack of necessary building blocks for DNA synthesis is detected by cellular checkpoints, primarily at the G1/S transition, leading to cell cycle arrest to prevent the replication of damaged or incomplete DNA.[9][10]

  • Induction of Apoptosis: Prolonged cell cycle arrest and metabolic stress activate the intrinsic apoptotic pathway. This is often mediated by the release of cytochrome c from the mitochondria, leading to the activation of a caspase cascade and programmed cell death.[11][12][13]

The following diagram illustrates the central role of DHFR in the folate pathway and the proposed point of inhibition by the triazine compound.

Folate_Pathway cluster_0 Folate Metabolism DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF NADPH -> NADP+ DHFR DHFR dTMP dTMP (Thymidylate) THF->dTMP One-Carbon Transfer Purines Purines THF->Purines One-Carbon Transfer dUMP dUMP dUMP->dTMP Thymidylate Synthase DNA DNA Synthesis dTMP->DNA Purines->DNA Triazine 6-(4-Chlorophenyl)-1,3,5- triazine-2,4-diamine Triazine->DHFR Inhibition caption DHFR's role in folate metabolism and its inhibition.

Caption: DHFR's role in folate metabolism and its inhibition.

Experimental Evaluation Strategy

A tiered approach is recommended to systematically evaluate the in vitro efficacy of this compound. This workflow begins with a broad assessment of cytotoxicity across multiple cell lines, followed by more detailed mechanistic assays to probe the induction of apoptosis and cell cycle arrest.

Workflow start Start: Compound Synthesis and Characterization cytotoxicity Tier 1: Cytotoxicity Screening (MTT Assay) start->cytotoxicity ic50 Determine IC50 Values cytotoxicity->ic50 apoptosis Tier 2: Apoptosis Induction (Annexin V/PI Staining) ic50->apoptosis cell_cycle Tier 3: Cell Cycle Analysis (Propidium Iodide Staining) ic50->cell_cycle mechanism Mechanistic Conclusion: DHFR Inhibition Leading to Cell Cycle Arrest & Apoptosis apoptosis->mechanism cell_cycle->mechanism caption Experimental workflow for compound evaluation.

Caption: Experimental workflow for compound evaluation.

Data Presentation: Expected Outcomes

Quantitative data from these assays should be meticulously recorded and presented to allow for clear interpretation and comparison. The following table provides an example of how to summarize cytotoxicity data for triazine analogues across various cancer cell lines.

Compound IDCancer Cell LineTypeIC50 (µM)Selectivity Index (SI)
Analog 4f MDA-MB-231Triple-Negative Breast6.25[1]>5.6
Analog 4k MDA-MB-231Triple-Negative Breast8.18[1]>4.3
Imatinib (Control) MDA-MB-231Triple-Negative Breast35.50[1]1.0
Analog 18 MDA-MB-231Triple-Negative Breast~1.0 (GI50)[2]>20
Analog 19 MALME-3MMelanoma0.033 (GI50)[3]-
Analog 2c MCF-7ER+ Breast4.14[14]-
Analog 3c MCF-7ER+ Breast4.98[14]-
Analog 4c C26Colon Carcinoma1.71[14]-

Note: IC50/GI50 values are for structurally similar 1,3,5-triazine derivatives to provide an expected range of activity. The Selectivity Index (SI) is calculated as IC50 in a non-cancerous cell line / IC50 in the cancer cell line.

Detailed Protocols

Protocol 1: Assessment of Cytotoxicity using MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to an insoluble purple formazan, which can be quantified spectrophotometrically after solubilization. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

  • Selected cancer cell lines (e.g., MDA-MB-231, MCF-7, HeLa)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Complete cell culture medium

  • MTT reagent (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Sterile 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.[15]

  • Compound Treatment: Prepare serial dilutions of the triazine compound in culture medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include untreated and vehicle controls.

  • Incubation: Incubate the plates for 48 or 72 hours at 37°C, 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT reagent to each well (final concentration 0.5 mg/mL) and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution to each well.[15] Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration to determine the IC50 value.

Protocol 2: Detection of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[16] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect early apoptotic cells when conjugated to a fluorophore like FITC.[17] Propidium Iodide (PI) is a fluorescent nucleic acid dye that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.[17] This dual staining allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.[16]

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)

  • Treated and control cells (1-5 x 10^5 cells per sample)

  • Cold PBS

  • Flow cytometer

Procedure:

  • Cell Preparation: Induce apoptosis by treating cells with the triazine compound at its IC50 and 2x IC50 concentrations for 24-48 hours. Include untreated and positive controls.

  • Harvesting: For adherent cells, gently trypsinize and collect the cells. Combine with the supernatant to include any floating apoptotic cells. For suspension cells, collect by centrifugation.

  • Washing: Wash the cells once with cold PBS and centrifuge at 300 x g for 5 minutes.[18]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[18]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[19]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.[18] Acquire data for at least 10,000 events per sample.

  • Data Interpretation:

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic/necrotic cells

    • Annexin V- / PI+: Necrotic cells

Apoptosis_Pathway cluster_intrinsic Intrinsic Pathway (Mitochondrial) cluster_extrinsic Extrinsic Pathway (Death Receptor) DNA_Damage DNA Damage / Metabolic Stress p53 p53 Activation DNA_Damage->p53 Bax_Bak Bax/Bak Activation p53->Bax_Bak Mito Mitochondria Bax_Bak->Mito CytoC Cytochrome c Release Mito->CytoC Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) CytoC->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp3 Executioner Caspases (Caspase-3, -6, -7) Activation Casp9->Casp3 Death_Ligand Death Ligands (e.g., FasL, TRAIL) Death_Receptor Death Receptors Death_Ligand->Death_Receptor DISC DISC Formation Death_Receptor->DISC Casp8 Caspase-8 Activation DISC->Casp8 Casp8->Mito via Bid cleavage Casp8->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Triazine DHFR Inhibition by Triazine Compound Triazine->DNA_Damage caption Apoptosis signaling pathways activated by the compound.

Caption: Apoptosis signaling pathways activated by the compound.

Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining

Principle: Propidium Iodide (PI) is a fluorescent intercalating agent that binds stoichiometrically to DNA.[20] The fluorescence intensity of PI-stained cells is directly proportional to their DNA content. This allows for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M) by flow cytometry.[20][21] Because PI also binds to RNA, treatment with RNase is necessary for accurate DNA content analysis.[20]

Materials:

  • Treated and control cells (1 x 10^6 cells per sample)

  • Cold PBS

  • Ice-cold 70% ethanol

  • PI staining solution (50 µg/mL PI in PBS)

  • RNase A solution (100 µg/mL in PBS)

  • Flow cytometer

Procedure:

  • Cell Preparation and Treatment: Treat cells with the triazine compound at its IC50 concentration for 24, 48, and 72 hours.

  • Harvesting: Harvest approximately 1 x 10^6 cells as described in the apoptosis protocol.

  • Washing: Wash the cells with cold PBS and centrifuge at 300 x g for 5 minutes.

  • Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[22] Incubate on ice for at least 30 minutes or store at -20°C.

  • Staining: Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol. Wash the cell pellet with PBS. Resuspend the pellet in 500 µL of PI staining solution containing RNase A.[22][23]

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.[24]

  • Analysis: Analyze the samples on a flow cytometer, collecting data for at least 10,000 events. Use a linear scale for the PI signal and appropriate gating to exclude doublets.[22]

  • Data Interpretation: Analyze the DNA content histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G1 or S phase would support the hypothesis of DHFR inhibition.

Cell_Cycle G1 G1 Phase (Growth) G1_S_Checkpoint G1/S Checkpoint (Restriction Point) G1->G1_S_Checkpoint S S Phase (DNA Synthesis) G2 G2 Phase (Growth & Mitosis Prep) S->G2 G2_M_Checkpoint G2/M Checkpoint G2->G2_M_Checkpoint M M Phase (Mitosis) M->G1 Cytokinesis G1_S_Checkpoint->S Arrest Cell Cycle Arrest G1_S_Checkpoint->Arrest G2_M_Checkpoint->M CyclinD_CDK46 Cyclin D CDK4/6 CyclinD_CDK46->G1 CyclinE_CDK2 Cyclin E CDK2 CyclinE_CDK2->G1_S_Checkpoint CyclinA_CDK2 Cyclin A CDK2 CyclinA_CDK2->S CyclinB_CDK1 Cyclin B CDK1 CyclinB_CDK1->G2_M_Checkpoint Triazine DHFR Inhibition by Triazine Compound Nucleotide_Depletion Nucleotide Depletion Triazine->Nucleotide_Depletion Nucleotide_Depletion->G1_S_Checkpoint Blocks Progression caption Model of cell cycle arrest induced by the compound.

Caption: Model of cell cycle arrest induced by the compound.

Conclusion and Future Directions

The protocols detailed in this application note provide a robust framework for the initial in vitro characterization of this compound. By systematically assessing its cytotoxicity, apoptogenic potential, and effects on cell cycle progression, researchers can build a comprehensive profile of its anti-cancer activity. The data generated will serve as a critical foundation for further preclinical development, including direct enzymatic assays to confirm DHFR inhibition, in vivo efficacy studies in xenograft models, and structure-activity relationship (SAR) studies to optimize potency and selectivity.

References

Application Note & Protocols: A Guide to In Vitro Evaluation of Triazine-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility and Challenge of Triazine Scaffolds

The 1,3,5-triazine, a symmetrical six-membered heterocyclic ring, represents a "privileged scaffold" in chemistry, serving as the core for compounds with a vast spectrum of biological activities.[1][2] Historically recognized for their widespread use as herbicides, such as atrazine, triazine derivatives are now at the forefront of drug discovery programs.[1][3][4] Researchers have successfully modified the triazine core at its 2, 4, and 6 positions to develop potent agents targeting multifaceted disorders, including various cancers.[2][5]

Many contemporary triazine-based drug candidates function by inhibiting key enzymes in oncogenic signaling pathways, such as Epidermal Growth Factor Receptor (EGFR), Phosphoinositide 3-kinase (PI3K), and mTOR.[1][5][6][7][8] This targeted approach necessitates robust, reproducible, and mechanistically informative in vitro testing protocols.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the biological activity of novel triazine-based compounds. Moving beyond a simple recitation of steps, we delve into the causality behind experimental choices, establish self-validating assay systems, and ground our protocols in authoritative methodologies.

Section 1: Foundational Cell Culture & Compound Preparation

The reliability of any in vitro data hinges on the quality and consistency of the foundational cell culture and compound handling techniques.

Strategic Selection of Cell Lines

The choice of cell line is dictated by the compound's intended application.

  • For Anticancer Screening: Select cell lines relevant to the therapeutic target. Many triazines are evaluated against breast (e.g., MCF-7, MDA-MB-231), colon (e.g., HCT-116, DLD-1), liver (e.g., HepG2), and lung (e.g., A549) cancer cell lines.[6][7][8][9][10] It is crucial to select lines where the target pathway (e.g., EGFR/PI3K) is known to be active or overexpressed.[6][11]

  • For General Toxicity/Herbicide Assessment: Non-tumorigenic cell lines like Chinese Hamster Ovary (CHO) cells or normal human cell lines (e.g., Normal Human Epidermal Keratinocytes, NHEKs) are often used to assess basal cytotoxicity.[12][13] The human hepatocellular carcinoma line HepG2 is also frequently used for liver toxicity studies.[14]

General Cell Culture and Maintenance

Standard aseptic cell culture techniques are paramount. Cells should be maintained in the recommended medium (e.g., DMEM, EMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and incubated under standard conditions (e.g., 37°C, 5% CO₂).[14][15] It is critical to regularly test for mycoplasma contamination and to use cells within a consistent, low passage number range to ensure experimental reproducibility.

Preparation of Triazine Compound Stock Solutions

Most synthetic triazine derivatives are hydrophobic and require an organic solvent for solubilization.

  • Solvent Selection: Dimethyl sulfoxide (DMSO) is the most common solvent.[16] Ethanol can also be used for certain compounds like atrazine.[17]

  • Stock Concentration: Prepare a high-concentration primary stock solution (e.g., 10-50 mM in 100% DMSO). This minimizes the volume of solvent added to the cell culture medium.

  • Working Solutions: Create intermediate dilutions from the primary stock using 100% DMSO. For the final treatment, dilute the working solution into the cell culture medium. Crucial: The final concentration of the organic solvent in the culture medium should be non-toxic to the cells, typically ≤0.5%, and ideally ≤0.1%.[16][17]

  • Vehicle Control: All experiments must include a "vehicle control" group, where cells are treated with the same final concentration of the solvent (e.g., 0.1% DMSO) used in the experimental groups. This ensures that any observed effects are due to the compound and not the solvent.[17]

Section 2: Primary Screening: Cytotoxicity & Viability Assays

The initial step in characterizing a new compound is to determine its effect on cell viability and to establish a dose-response relationship. We present two robust, widely-used methods that measure different aspects of cellular health.

Experimental Workflow: Cytotoxicity Screening

The following diagram illustrates the general workflow for assessing the cytotoxicity of triazine compounds.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis A Culture & Expand Selected Cell Line C Seed Cells into 96-Well Plates A->C B Prepare Triazine Stock & Serial Dilutions D Treat Cells with Compound (e.g., 24-72 hours) B->D C->D E Perform Viability Assay (e.g., MTT or NRU) D->E F Measure Absorbance (Spectrophotometer) E->F G Calculate % Viability vs. Vehicle Control F->G H Determine IC50 Value G->H G Ligand EGF Ligand EGFR EGFR Ligand->EGFR Binds & Activates PI3K PI3K EGFR->PI3K Recruits & Activates Triazine Triazine Inhibitor Triazine->EGFR Inhibits PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Promotes

References

Application Notes and Protocols for the Characterization of 1,3,5-Triazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide to the principal analytical methodologies for the characterization of 1,3,5-triazine derivatives. Designed for researchers, scientists, and professionals in drug development and environmental analysis, these notes delve into the causality behind experimental choices and provide robust, field-proven protocols. The content is structured to offer a multi-faceted analytical approach, from chromatographic separation and spectroscopic identification to thermal stability assessment.

Introduction to 1,3,5-Triazine Derivatives

The 1,3,5-triazine ring is a symmetrical six-membered heterocycle with alternating carbon and nitrogen atoms. Its derivatives are a broad class of compounds with significant applications, most notably as herbicides in agriculture (e.g., atrazine, simazine) due to their ability to inhibit photosynthesis.[1] Beyond agrochemicals, their unique chemical properties have led to their use in pharmaceuticals, polymer chemistry, and as cross-linking agents. Given their widespread use and potential environmental persistence and toxicity, robust and sensitive analytical methods are crucial for their detection, quantification, and structural elucidation in various matrices.[2]

Section 1: Chromatographic Methods for Separation and Quantification

Chromatographic techniques are the cornerstone for the analysis of triazine derivatives, offering high-resolution separation of complex mixtures. The choice between liquid and gas chromatography is primarily dictated by the analyte's volatility and thermal stability.[3][4]

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for both polar and nonpolar triazine derivatives, particularly those that are thermally labile and thus unsuitable for gas chromatography.[5]

Expertise & Experience: The "Why" Behind the Method

The selection of the stationary phase (column) is critical for achieving optimal separation. A C18 reversed-phase column is the most common choice due to its hydrophobic interaction mechanism, which effectively retains the moderately non-polar triazine compounds.[1] The use of superficially porous particles (e.g., Core-Shell technology) can facilitate faster analyses at lower backpressures without compromising resolution.[1] The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol.[6][7] The addition of a buffer is sometimes necessary to control the ionization state of the analytes and improve peak shape.[5] Detection is often performed using a Diode-Array Detector (DAD) or UV-Vis detector, as triazines exhibit strong absorbance around 220-225 nm.[5][7][8]

Experimental Protocol: HPLC-DAD Analysis of Triazine Herbicides in Water

This protocol outlines the determination of simazine, atrazine, and propazine in water samples following a solid-phase extraction (SPE) preconcentration step.

  • Sample Preparation (Solid-Phase Extraction)

    • Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water.

    • Load 500 mL of the water sample, adjusted to a pH of ~7, onto the cartridge at a flow rate of 5-10 mL/min.

    • Wash the cartridge with 5 mL of deionized water to remove interfering polar compounds.

    • Dry the cartridge under vacuum for 10-15 minutes.

    • Elute the retained triazines with 5 mL of methanol or acetonitrile.[7]

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of the mobile phase for HPLC analysis.[9]

  • HPLC-DAD Conditions

    • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).[6]

    • Mobile Phase: Acetonitrile and water (70:30, v/v).[6]

    • Flow Rate: 0.4 mL/min.[6]

    • Injection Volume: 10 µL.[6]

    • Column Temperature: 20°C.[6]

    • DAD Wavelength: 225 nm.[6]

  • Data Analysis

    • Identify the triazines by comparing their retention times with those of certified reference standards.

    • Quantify the analytes by creating a calibration curve using the peak areas of the standards.

Workflow for HPLC-DAD Analysis of Triazines in Water

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-DAD Analysis cluster_data Data Processing Sample 500 mL Water Sample SPE Solid-Phase Extraction (C18) Sample->SPE Elution Elution with Methanol SPE->Elution Concentration Evaporation & Reconstitution Elution->Concentration Injection Inject 10 µL Concentration->Injection HPLC C18 Column Separation Injection->HPLC DAD DAD Detection (225 nm) HPLC->DAD Chromatogram Chromatogram DAD->Chromatogram Quantification Quantification Chromatogram->Quantification

Caption: Workflow for the analysis of triazines in water by SPE and HPLC-DAD.

Gas Chromatography (GC)

GC is a powerful technique for the analysis of volatile and thermally stable triazine derivatives. When coupled with a mass spectrometer (GC-MS), it provides excellent sensitivity and selectivity.[10][11]

Expertise & Experience: The "Why" Behind the Method

The choice of the GC column is crucial for separating the target analytes. A low-polarity capillary column, such as one with a 5% diphenyl/95% dimethyl polysiloxane stationary phase (e.g., TG-5SilMS), is often used for triazine analysis as it provides good separation based on boiling points and polarity.[12] A splitless injection mode is typically employed for trace analysis to ensure the transfer of the entire sample onto the column, thereby maximizing sensitivity.[12] The oven temperature program is optimized to achieve baseline separation of the target compounds in a reasonable time.[10][12]

Experimental Protocol: GC-MS Analysis of Triazine Herbicides in Wastewater (based on US EPA Method 619)

This protocol is suitable for the determination of certain triazine pesticides in municipal and industrial wastewater.[12]

  • Sample Preparation (Liquid-Liquid Extraction)

    • Adjust the pH of a 1 L water sample to neutral (pH 7) with sodium hydroxide or sulfuric acid.

    • Transfer the sample to a 2 L separatory funnel and add 60 mL of dichloromethane.

    • Shake the funnel vigorously for 2 minutes. Allow the layers to separate.

    • Drain the dichloromethane layer into a flask.

    • Repeat the extraction twice more with fresh 60 mL portions of dichloromethane.

    • Combine the extracts and dry them by passing through a column containing anhydrous sodium sulfate.

    • Concentrate the extract to approximately 1 mL using a Kuderna-Danish apparatus.

    • Further concentrate to the final volume of 1.0 mL under a gentle stream of nitrogen.

  • GC-MS Conditions

    • GC System: Agilent 6890N or similar.[9]

    • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[9]

    • Injector: Splitless mode at 250°C.[9]

    • Oven Temperature Program: Initial temperature of 60°C, hold for 5 min, ramp to 300°C at 8°C/min, hold for 10 min.[12]

    • Carrier Gas: Helium at a constant flow of 1.5 mL/min.[12]

    • Mass Spectrometer: Ion Trap or Quadrupole analyzer.[9]

    • Ionization Mode: Electron Impact (EI) at 70 eV.[9]

    • Data Acquisition: Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring characteristic ions of the target triazines.[9][13]

  • Data Analysis

    • Identify the triazines based on their retention times and the presence of characteristic ions in their mass spectra.

    • Quantify the analytes using an internal standard and a calibration curve.

Table 1: Performance Comparison of Chromatographic Methods for Triazine Analysis

Analytical MethodAnalyte/MatrixLinearity RangeDetection Limit (LOD)Recovery (%)Relative Standard Deviation (RSD) (%)Reference
HPLC-DADTriazines in Water0.5–20 mg L⁻¹0.084–0.121 µg L⁻¹99.6–104.82.2–4.8[7]
MDES-SDME-HPLCTriazines in Water0.2–20 µg L⁻¹0.06 µg L⁻¹75.5–102.4-[6]
GC-MSAtrazine in Water-1.7 ppt (ng/L)90.5 ± 3.53.2[10][11]
GC-MS-SIMTriazines in Water & Soil-0.1 pg/mL93–103 (Water), 91–102 (Soil)-[13]
LC-MS (APCI)Triazines in Foods0.02 - 2.0 ppm-82 - 99~10[9][14]

Section 2: Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for the structural confirmation of 1,3,5-triazine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of triazine derivatives.

  • ¹H NMR: The proton NMR spectrum reveals the number and types of hydrogen atoms in the molecule. The chemical shifts of protons attached to the triazine ring and its substituents provide valuable structural information.[15][16] For example, the protons on the triazine ring itself typically appear as a singlet in the aromatic region.[17]

  • ¹³C NMR: The carbon NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the triazine ring are characteristic and can be used for structural assignment.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[9] For 1,3,5-triazine derivatives, characteristic absorption bands can be observed for the triazine ring vibrations, as well as for the C-N, C=N, and substituent group vibrations.[18][19] The presence of specific bands can confirm the formation of the triazine ring and the identity of its substituents.[20][21]

UV-Vis Spectroscopy

UV-Vis spectroscopy is useful for the quantitative analysis of triazines, as the triazine ring exhibits strong electronic transitions in the UV region.[8] The absorption maximum is typically around 220-230 nm.[22] By measuring the UV spectra of a series of samples with known triazine concentrations, a calibration curve can be constructed for the quantification of unknown samples.[8]

Section 3: Mass Spectrometry for Identification and Fragmentation Analysis

Mass spectrometry (MS) is a highly sensitive and selective technique for the identification and quantification of triazine derivatives. When coupled with a chromatographic separation method (GC-MS or LC-MS), it provides unambiguous identification.

Expertise & Experience: The "Why" Behind the Method

Electron Impact (EI) is a common ionization technique used in GC-MS for triazine analysis. It produces characteristic fragmentation patterns that are useful for structural elucidation.[23] The fragmentation of the triazine ring can involve the loss of substituents and the cleavage of the ring itself.[23][24] For LC-MS, softer ionization techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are used to produce protonated molecules with minimal fragmentation, which is ideal for quantification.[9][14]

Fragmentation Pathway of a Substituted 1,3,5-Triazin-2-one

Fragmentation_Pathway M Molecular Ion (A) M_minus_1 M-1 Fragment (B) M->M_minus_1 - H• M_minus_R Cation D (m/z 100) M->M_minus_R - R• M_minus_1->M_minus_R - (R-H) Ring_Fragments 3- & 4-Membered Ring Fragments (E, G, H, I) M_minus_1->Ring_Fragments Extrusion/Ring Contraction

Caption: Proposed fragmentation of 5-substituted 1,3,5-triazin-2-ones in EI-MS.[23]

Section 4: Thermal Analysis

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to evaluate the thermal stability and decomposition behavior of 1,3,5-triazine derivatives.[25]

  • TGA: Measures the change in mass of a sample as a function of temperature, providing information about its decomposition profile and thermal stability.[26]

  • DSC: Measures the heat flow into or out of a sample as it is heated or cooled, revealing information about phase transitions such as melting and decomposition.[26][27]

The inherent stability of the triazine ring often imparts significant thermal resistance to its derivatives.[25] This is a critical property for applications in materials science and for assessing the stability of pharmaceutical formulations.

Conclusion

The characterization of 1,3,5-triazine derivatives requires a multi-technique approach. Chromatographic methods provide the necessary separation and quantification capabilities, while spectroscopic and mass spectrometric techniques are essential for structural elucidation and confirmation. Thermal analysis offers valuable insights into the stability of these compounds. The protocols and insights provided in this guide are intended to equip researchers with the knowledge to select and implement the most appropriate analytical methods for their specific needs, ensuring data of the highest quality and integrity.

References

Solubility Profile and Determination Protocol for 6-(4-Chlorophenyl)-1,3,5-triazine-2,4-diamine (Cycloguanil) in DMSO and Other Laboratory Solvents

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the solubility of 6-(4-Chlorophenyl)-1,3,5-triazine-2,4-diamine, the active metabolite of the antimalarial drug proguanil, commonly known as Cycloguanil.[1][2] Understanding the solubility of an active pharmaceutical ingredient (API) is a cornerstone of drug discovery and development, directly influencing its formulation, bioavailability, and efficacy.[3][4] Poor aqueous solubility is a major challenge for over 40% of new chemical entities, often leading to inadequate absorption and variable therapeutic outcomes.[3][5] This application note details the known solubility of Cycloguanil in dimethyl sulfoxide (DMSO) and other common laboratory solvents. Furthermore, it presents a detailed, field-proven protocol for determining thermodynamic solubility using the gold-standard shake-flask method, designed to ensure accuracy and reproducibility in a research setting.

Introduction: The Critical Role of Solubility in Drug Development

This compound (Cycloguanil) is a dihydrofolate reductase inhibitor that is the primary active metabolite of the antimalarial prodrug proguanil.[1][6] Its therapeutic action relies on its ability to be absorbed and reach the target site in sufficient concentration. For any drug to be absorbed, it must first be in an aqueous solution at the site of absorption.[5] Therefore, solubility is a critical determinant of a drug's bioavailability—the fraction of the administered dose that reaches systemic circulation.[7][8]

In early-stage drug discovery, compounds are often stored and screened in Dimethyl Sulfoxide (DMSO), a powerful polar aprotic solvent capable of dissolving a vast range of both polar and nonpolar compounds.[9][10] Its miscibility with water and cell culture media makes it an invaluable vehicle for in vitro assays.[9] However, while high solubility in DMSO is essential for high-throughput screening (HTS) and compound management, solubility in physiologically relevant aqueous buffers (e.g., PBS) is a more accurate predictor of in vivo behavior.[3][11]

This guide serves two primary purposes:

  • To consolidate and present the available solubility data for Cycloguanil in key laboratory solvents.

  • To provide a robust, step-by-step protocol for researchers to independently determine the thermodynamic solubility of this and other similar compounds, explaining the scientific rationale behind each procedural choice.

Physicochemical Properties of Cycloguanil

A foundational understanding of the compound's properties is essential before solubility testing.

PropertyValueSource
IUPAC Name 1-(4-chlorophenyl)-6,6-dimethyl-1,3,5-triazine-2,4-diamine[1]
Molecular Formula C₁₁H₁₄ClN₅[1]
Molecular Weight 251.71 g/mol [1]
CAS Number 516-21-2[1]

Solubility Profile of this compound

The following table summarizes the experimentally determined solubility of Cycloguanil (often as the hydrochloride salt) in various solvents. It is crucial to note that reported values can vary based on the experimental conditions, such as the specific salt form used, temperature, pH, and the application of physical methods like sonication or heating.

SolventReported SolubilityConditions / NotesSource(s)
DMSO ~20 mg/mLFor Cycloguanil (hydrochloride)[6][12][13]
62.5 mg/mLFor Cycloguanil (hydrochloride). Ultrasonic assistance recommended.[14]
2 mg/mLClear solution observed with warming.[15]
Ethanol ~5 mg/mLFor Cycloguanil (hydrochloride)[6][12]
DMF ~5 mg/mLFor Cycloguanil (hydrochloride)[6][12]
Water 5 mg/mLSonication recommended.[13]
25 mg/mLUltrasonic assistance and heating to 60°C required.[14]
2 mg/mLClear solution observed.[15]
PBS (pH 7.2) ~5 mg/mLFor Cycloguanil (hydrochloride)[6][12]

Expert Insight: The variability in reported DMSO and water solubility highlights the importance of specifying experimental conditions. Methods involving sonication or heating can create supersaturated, kinetically soluble solutions, which may not represent true thermodynamic equilibrium.[14] For consistent and reproducible results, a standardized protocol, such as the one detailed below, is essential.

Experimental Protocol: Thermodynamic Solubility Determination

This section outlines the shake-flask method, which is widely recognized as the gold-standard for determining the equilibrium (thermodynamic) solubility of a compound.[16][17] This method ensures that the solution is in equilibrium with the solid phase, providing a true measure of solubility under defined conditions.

Principle of the Method

An excess amount of the solid compound is added to a known volume of solvent. The mixture is then agitated at a constant temperature for a sufficient period to allow the system to reach equilibrium, where the rate of dissolution equals the rate of precipitation. After equilibrium is achieved, the undissolved solid is removed, and the concentration of the dissolved compound in the supernatant is quantified using a validated analytical technique, typically HPLC-UV.[17][18]

Workflow for Thermodynamic Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis & Calculation A Weigh Excess Compound B Add Known Volume of Solvent (e.g., DMSO, PBS) A->B Step 1 C Agitate at Constant Temp (e.g., 24-48h at 37°C) B->C Step 2 D Centrifuge to Pellet Undissolved Solid C->D Step 3 E Filter Supernatant (0.22 µm Syringe Filter) D->E Step 4 F Collect Clear Filtrate E->F Step 5 G Quantify Concentration (Validated HPLC-UV Method) F->G Step 6 H Calculate Solubility (mg/mL and mM) G->H Step 7

Caption: Workflow for the Shake-Flask Solubility Protocol.

Materials and Equipment
  • Compound: this compound (high purity, ≥95%)

  • Solvents: DMSO (anhydrous), Ethanol (200 proof), DMF (anhydrous), Phosphate-Buffered Saline (PBS, pH 7.2)

  • Equipment:

    • Analytical balance

    • Vortex mixer

    • Orbital shaker with temperature control (incubator shaker)

    • Microcentrifuge or benchtop centrifuge

    • Calibrated pipettes

    • Glass vials with screw caps (e.g., 2 mL HPLC vials)

    • Syringes and syringe filters (e.g., 0.22 µm PVDF or PTFE)

    • HPLC system with a UV detector and a suitable column (e.g., C18)

Step-by-Step Methodology

Causality and Trustworthiness: Each step is designed to mitigate common sources of error. Performing the experiment in triplicate is mandatory for statistical validity and to ensure the trustworthiness of the results.[17]

  • Preparation of Test Samples (in Triplicate):

    • Accurately weigh approximately 2-5 mg of Cycloguanil into a pre-labeled glass vial. The key is to ensure an excess of solid material remains after equilibrium.

    • Rationale: Using a significant excess of solid drives the system to saturation, which is the fundamental requirement for measuring thermodynamic solubility.[16]

    • Carefully add a precise volume (e.g., 1.0 mL) of the desired solvent (DMSO, PBS, etc.) to each vial.

  • Equilibration:

    • Securely cap the vials.

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C for room temperature or 37°C for physiological relevance) and agitation speed.[17]

    • Incubate for 24 to 48 hours. A 24-hour period is often sufficient, but a longer time may be needed for poorly soluble or slow-dissolving compounds.

    • Rationale: Continuous agitation ensures the entire solvent volume is exposed to the solid, while a prolonged incubation at a stable temperature is critical for the system to reach a true thermodynamic equilibrium.[19]

  • Phase Separation:

    • After incubation, visually inspect the vials to confirm the presence of undissolved solid material.

    • Centrifuge the vials at a high speed (e.g., 10,000 x g for 10 minutes) to pellet the excess solid.

    • Rationale: This step separates the saturated liquid phase from the solid phase. Incomplete separation is a major source of artificially high solubility measurements.[20]

  • Sample Collection and Preparation for Analysis:

    • Carefully collect an aliquot of the clear supernatant using a pipette, being cautious not to disturb the solid pellet.

    • For an additional purification step, filter the collected supernatant through a 0.22 µm syringe filter into a clean HPLC vial.

    • Rationale: Filtration removes any fine particulates that may not have been pelleted during centrifugation, providing a final, self-validating check on phase separation.[17]

    • Dilute the filtrate with an appropriate mobile phase to a concentration that falls within the linear range of the HPLC calibration curve. A precise dilution factor is critical for accurate back-calculation.

  • Quantification via HPLC-UV:

    • Prepare a set of calibration standards of Cycloguanil of known concentrations.

    • Analyze the standards and the diluted test samples using a validated HPLC-UV method.

    • Generate a calibration curve by plotting the peak area against the concentration of the standards.

    • Rationale: A validated, specific analytical method ensures that the measurement is accurate and only quantifies the compound of interest, avoiding interference from impurities or solvent peaks.[18]

  • Calculation:

    • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate the original concentration in the saturated solution by multiplying by the dilution factor.

    • Solubility (mg/mL) = Concentration from curve (mg/mL) x Dilution Factor

Conclusion and Applications

The solubility data presented and the protocol detailed herein provide researchers with the essential tools to effectively work with this compound. A solubility of approximately 20 mg/mL in DMSO confirms its suitability for creating high-concentration stock solutions for screening campaigns.[6][12] Its more limited solubility in aqueous media (~5 mg/mL in PBS) is a critical piece of information for medicinal chemists and formulation scientists, guiding efforts in prodrug design, salt selection, or the use of formulation technologies to enhance bioavailability.[3][5] By adhering to a standardized and robust protocol like the shake-flask method, laboratories can generate high-quality, reliable solubility data, which is foundational for making informed decisions in the complex process of drug development.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-(4-Chlorophenyl)-1,3,5-triazine-2,4-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-(4-Chlorophenyl)-1,3,5-triazine-2,4-diamine, also known as cycloguanil. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, improve yields, and troubleshoot common issues encountered in the laboratory.

Introduction

This compound is the active metabolite of the antimalarial pro-drug proguanil.[1][2][3][4] Its synthesis is a cornerstone for researchers in medicinal chemistry and drug discovery. This guide provides in-depth technical assistance, moving beyond standard protocols to offer insights into the causality of experimental outcomes and provide robust, self-validating methodologies.

Core Synthesis Pathways

The two primary routes for synthesizing this compound are:

  • Condensation of a Biguanide with an Ester: This is a widely used method involving the reaction of 4-chlorophenyl biguanide with an appropriate ester, typically in the presence of a strong base like sodium methoxide.[5][6][7]

  • Reaction of Dicyandiamide with a Nitrile: This pathway involves the reaction of dicyandiamide with 4-chlorobenzonitrile.[8][9][10]

This guide will focus on the more common biguanide condensation pathway, as it is well-documented and offers multiple points for optimization.

Visualizing the Workflow

Synthesis_Workflow cluster_0 Precursor Synthesis cluster_1 Triazine Formation cluster_2 Purification 4-Chloroaniline 4-Chloroaniline 4-chlorophenyl_biguanide 4-Chlorophenyl Biguanide 4-Chloroaniline->4-chlorophenyl_biguanide HCl, Toluene, Reflux Dicyandiamide Dicyandiamide Dicyandiamide->4-chlorophenyl_biguanide Triazine_Synthesis 6-(4-Chlorophenyl)-1,3,5- triazine-2,4-diamine 4-chlorophenyl_biguanide->Triazine_Synthesis Methyl-4-chlorobenzoate, Sodium Methoxide, Methanol Washing Washing Triazine_Synthesis->Washing Precipitation Recrystallization Recrystallization Washing->Recrystallization Ethanol Final_Product Pure Product Recrystallization->Final_Product Drying

Caption: General workflow for the synthesis of this compound.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis, providing explanations and actionable solutions.

Problem 1: Low Yield of the Final Product

Question: I am consistently obtaining a low yield of this compound. What are the likely causes and how can I improve it?

Answer:

Low yields in this synthesis can often be attributed to several factors, ranging from suboptimal reaction conditions to the presence of moisture and side reactions. Here’s a systematic approach to troubleshooting:

1. Reaction Conditions:

  • Base Concentration: The use of a strong base like sodium methoxide is crucial for the condensation reaction. A significant excess (10-15 equivalents) is often employed to drive the reaction to completion.[6] Insufficient base can lead to an incomplete reaction. However, an overly high concentration of base can promote side reactions. It is advisable to start with a reported excess and optimize from there.

  • Temperature: The initial addition of the ester to the biguanide and base mixture is typically performed at a low temperature (0 °C) to control the initial exothermic reaction.[6] Subsequently, the reaction is often heated to reflux to ensure completion. Inadequate heating can result in an incomplete reaction, while excessive temperatures for prolonged periods may lead to degradation.

  • Reaction Time: The reaction time can vary. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is highly recommended to determine the optimal reaction time.

2. Moisture Contamination:

  • Anhydrous Conditions: The presence of water can lead to the hydrolysis of the ester starting material to its corresponding carboxylic acid, which will not participate in the desired reaction.[6] This is particularly problematic in the presence of a strong base. Ensure all glassware is thoroughly dried and use anhydrous solvents.

  • Mechanism of Ester Hydrolysis:

    Ester_Hydrolysis Ester R-COOR' Tetrahedral_Intermediate [R-C(O⁻)(OH)-OR'] Ester->Tetrahedral_Intermediate + OH⁻ Hydroxide OH⁻ Carboxylic_Acid R-COOH Tetrahedral_Intermediate->Carboxylic_Acid - R'O⁻ Alkoxide R'O⁻ Carboxylic_AcidHydroxide Carboxylic_AcidHydroxide Carboxylate R-COO⁻ + H₂O Carboxylic_AcidHydroxide->Carboxylate Acid-Base Reaction

    Caption: Base-catalyzed hydrolysis of an ester.

3. Purity of Starting Materials:

  • 4-Chlorophenyl Biguanide Quality: Ensure the precursor, 4-chlorophenyl biguanide, is of high purity. Impurities in the starting material will carry through and can affect the yield and purity of the final product.

Optimization Strategy Table:

ParameterStandard ConditionOptimization StrategyRationale
Base (NaOMe) 10-15 eq.Titrate the amount of base, starting from 10 eq. and incrementally increasing.To find the optimal concentration that maximizes yield without promoting side reactions.
Temperature 0 °C then refluxMaintain strict temperature control during addition; optimize reflux time.To control the initial reaction rate and prevent degradation.
Solvent Anhydrous MethanolEnsure solvent is completely dry; consider using freshly distilled methanol.To prevent hydrolysis of the ester starting material.
Method Conventional HeatingEmploy microwave synthesis.To reduce reaction time and potentially increase yield.
Problem 2: Formation of Significant Impurities

Question: My final product is contaminated with a significant impurity. How can I identify and prevent its formation?

Answer:

1. Identification of 1,5-bis(4-chlorophenyl)biguanide:

This impurity can be identified by standard analytical techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

2. Prevention of Impurity Formation:

The formation of this diarylbiguanide impurity can be minimized by carefully controlling the stoichiometry and reaction conditions during the synthesis of 4-chlorophenyl biguanide from 4-chloroaniline and dicyandiamide.

  • Stoichiometry: Use a slight excess of dicyandiamide relative to 4-chloroaniline. This ensures that the aniline is the limiting reagent, reducing the chance of it reacting with the already formed 4-chlorophenyl biguanide.

  • Reaction Conditions: The reaction is typically carried out in a solvent like toluene with the addition of hydrochloric acid.[5] Careful control of the reaction temperature and time is crucial.

Proposed Mechanism for Impurity Formation:

Impurity_Formation Biguanide 4-Chlorophenyl Biguanide Impurity 1,5-bis(4-chlorophenyl)biguanide Biguanide->Impurity Excess Aniline Desired_Reaction Reaction with Ester Biguanide->Desired_Reaction Aniline 4-Chloroaniline Aniline->Impurity

Caption: Competing reactions leading to desired product and impurity.

Problem 3: Difficulty in Product Purification

Question: I am struggling to purify the final product. What is the recommended purification protocol?

Answer:

Purification of this compound typically involves precipitation, washing, and recrystallization.

1. Precipitation and Washing:

  • Upon completion of the reaction, the product often precipitates from the reaction mixture upon cooling.

  • The precipitate should be filtered and washed with a series of solvents to remove unreacted starting materials and by-products. A common washing sequence is:

    • Methanol: To remove excess sodium methoxide and other soluble impurities.[6]

    • Water: To remove any remaining salts.[6]

    • Dichloromethane or Cyclohexane: To wash away non-polar impurities.[6]

2. Recrystallization:

  • Solvent Selection: Ethanol is a commonly used solvent for the recrystallization of 4-chlorophenyl biguanide and related compounds.[5] For the final triazine product, a suitable solvent system may need to be determined empirically, but starting with ethanol or a mixture of ethanol and water is a good approach.

  • Procedure:

    • Dissolve the crude product in a minimal amount of hot solvent.

    • If the solution is colored, you can treat it with a small amount of activated carbon and filter it hot.

    • Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

    • Collect the crystals by filtration and wash them with a small amount of cold solvent.

    • Dry the crystals under vacuum.

Frequently Asked Questions (FAQs)

Q1: What is the detailed protocol for the synthesis of the 4-chlorophenyl biguanide precursor?

A1: A general procedure involves reacting 4-chloroaniline with dicyandiamide in a suitable solvent in the presence of an acid.

Step-by-Step Protocol:

  • To a solution of dicyandiamide (1.1 equivalents) in a solvent such as toluene, add 4-chloroaniline (1.0 equivalent).[5]

  • Stir the mixture at room temperature for a short period (e.g., 15 minutes).

  • Add a dilute solution of hydrochloric acid dropwise.[5]

  • Heat the mixture to reflux for several hours (3-16 hours), monitoring the reaction by TLC.[5]

  • After the reaction is complete, cool the mixture and neutralize it with a dilute base like ammonium hydroxide.[5]

  • Remove the solvent under reduced pressure.

  • Wash the residue with water and recrystallize the crude product from ethanol.[5]

Q2: How can I monitor the progress of the triazine synthesis reaction?

A2: Thin Layer Chromatography (TLC) is an effective method for monitoring the reaction. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexane) to separate the starting materials (biguanide and ester) from the product. The disappearance of the starting materials and the appearance of a new spot corresponding to the product will indicate the progress of the reaction. Staining with an appropriate reagent (e.g., potassium permanganate) may be necessary to visualize the spots.

Q3: What are the expected spectral characteristics of this compound?

A3: The structure of the final product should be confirmed by NMR and IR spectroscopy.

  • ¹H NMR: Expect to see signals corresponding to the aromatic protons of the chlorophenyl group and the protons of the amino groups on the triazine ring.

  • ¹³C NMR: Signals for the carbon atoms of the chlorophenyl ring and the triazine ring should be present.

  • IR Spectroscopy: Look for characteristic N-H stretching vibrations from the amino groups (typically in the range of 3100-3500 cm⁻¹) and C=N stretching vibrations of the triazine ring.[6]

Q4: Can other bases be used instead of sodium methoxide?

A4: While sodium methoxide is commonly used, other strong, non-nucleophilic bases could potentially be employed. However, the choice of base can significantly impact the reaction outcome, and optimization would be required. Sodium ethanolate has also been reported for the synthesis of similar triazine derivatives.[6]

References

Technical Support Center: Navigating the Purification of Polar Triazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the nuanced challenges in the purification of polar triazine derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter common and complex hurdles during the isolation and purification of these valuable compounds. Here, we move beyond simple protocols to explain the underlying principles, enabling you to troubleshoot effectively and adapt methodologies to your specific needs.

Introduction: The Polarity Predicament of Triazine Derivatives

Triazine derivatives are a broad class of heterocyclic compounds with significant applications in agriculture and medicine.[1][2] Their inherent polarity, often due to the presence of multiple nitrogen atoms and polar functional groups, presents a significant challenge for purification. Standard purification techniques like normal-phase and reversed-phase chromatography often yield suboptimal results, such as poor retention, peak tailing, and co-elution with impurities.[3][4] This guide provides a structured approach to overcoming these obstacles through a series of frequently asked questions and detailed troubleshooting protocols.

Section 1: Chromatographic Purification Strategies

Chromatography is a cornerstone of purification, yet the unique properties of polar triazines demand careful consideration of the stationary and mobile phases.[5] This section addresses common issues encountered in both reversed-phase and hydrophilic interaction liquid chromatography (HILIC).

Frequently Asked Questions (FAQs): Chromatography

Q1: My polar triazine derivative shows little to no retention on a C18 column, eluting near the solvent front. How can I improve its retention?

A1: This is a classic problem when dealing with highly polar analytes in reversed-phase (RP) chromatography.[3] The polar nature of your compound gives it a higher affinity for the polar mobile phase than the non-polar C18 stationary phase.[6][7] Here’s a systematic approach to increasing retention:

  • Increase Mobile Phase Polarity: If you are not already at 100% aqueous mobile phase, gradually increase the water content.[3] Be aware that some older C18 columns can suffer from "phase collapse" in highly aqueous conditions, so using a column specifically designed for these conditions is recommended.[8]

  • Employ a More Polar Stationary Phase: Consider RP columns with embedded polar groups (EPG) or phenyl-hexyl phases. These offer alternative selectivities for polar compounds.[3]

  • Utilize Ion-Pairing Chromatography: For ionizable triazines, adding an ion-pairing reagent to the mobile phase can significantly enhance retention. The reagent forms a neutral ion pair with your charged analyte, which then has a greater affinity for the stationary phase.

  • Switch to Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for the separation of polar compounds and is often the most effective solution when RP methods fail.[9][10][11]

Q2: I'm observing significant peak tailing for my basic triazine compound on a silica-based column. What is the cause and how can I fix it?

A2: Peak tailing for basic compounds in chromatography is frequently caused by secondary interactions between the analyte and acidic residual silanol groups on the silica stationary phase.[4] To mitigate this:

  • Lower the Mobile Phase pH: By operating at a lower pH (e.g., 2.5-3.5 using formic or acetic acid), you can protonate the silanol groups, reducing their ability to interact with your protonated basic triazine.[4]

  • Use a High-Purity, End-Capped Column: Modern HPLC columns are often "end-capped," meaning the free silanol groups are chemically derivatized to reduce these unwanted interactions.[4]

  • Add a Competing Base: Introducing a small amount of a competing base, like triethylamine (TEA), to the mobile phase can saturate the active silanol sites, preventing them from interacting with your analyte.

Q3: My sample contains a mixture of triazine derivatives with a wide range of polarities. How can I develop a single chromatographic method to separate them?

A3: Separating a mixture with diverse polarities often requires a gradient elution method.[12]

  • Gradient Elution in Reversed-Phase HPLC: Start with a highly aqueous mobile phase to retain the most polar compounds and gradually increase the organic solvent concentration to elute the more non-polar derivatives.

  • Gradient Elution in HILIC: In HILIC, the elution order is reversed. You will start with a high concentration of organic solvent (like acetonitrile) and gradually increase the aqueous portion to elute the more polar compounds.[9]

Troubleshooting Guide: Chromatography
Problem Potential Cause(s) Recommended Solution(s)
No/Poor Retention (Reversed-Phase) Analyte is too polar for the stationary phase.Increase the aqueous content of the mobile phase. Switch to a more polar stationary phase (e.g., embedded polar group). Consider using HILIC.[3]
Peak Tailing (for basic triazines) Secondary interactions with residual silanol groups on the stationary phase.[4]Lower the mobile phase pH (2.5-3.5). Use a high-purity, end-capped column. Add a competing base (e.g., triethylamine) to the mobile phase.[4]
Poor Separation of Isomers Insufficient selectivity of the chromatographic system.Optimize the mobile phase composition (e.g., try different organic modifiers like methanol vs. acetonitrile). Adjust the pH of the mobile phase. Screen different stationary phases.[13]
Irreproducible Retention Times Inadequate column equilibration. Fluctuations in mobile phase composition or temperature.Ensure the column is fully equilibrated with the mobile phase before each injection. Use a column thermostat to maintain a constant temperature.[12]
Experimental Workflow: HILIC Method Development for Polar Triazines

This workflow provides a systematic approach to developing a robust HILIC method for the purification of polar triazine derivatives.

HILIC_Workflow cluster_prep Preparation cluster_method_dev Method Development cluster_optimization Optimization cluster_purification Purification start Define Purification Goals solubility Assess Analyte Solubility start->solubility column_select Select HILIC Column (e.g., Amide, Amino, Silica) solubility->column_select mobile_phase Initial Mobile Phase: High Acetonitrile (e.g., 95%) column_select->mobile_phase gradient Run Initial Gradient (e.g., 95-50% ACN over 20 min) mobile_phase->gradient eval_retention Evaluate Retention & Peak Shape gradient->eval_retention adjust_gradient Adjust Gradient Slope eval_retention->adjust_gradient Suboptimal? final_method Finalize Isocratic or Gradient Method eval_retention->final_method Optimal? adjust_pH Optimize pH & Buffer Concentration adjust_gradient->adjust_pH adjust_pH->eval_retention scale_up Scale Up to Preparative Column final_method->scale_up fraction_collection Collect Fractions scale_up->fraction_collection analysis Analyze Fractions for Purity fraction_collection->analysis

Caption: HILIC Method Development Workflow.

Section 2: Solid-Phase Extraction (SPE) for Sample Clean-up

Solid-Phase Extraction (SPE) is an invaluable technique for sample pre-treatment and purification, especially when dealing with complex matrices.[14] For polar triazine derivatives, SPE can be used to remove interfering substances prior to chromatographic analysis or as a primary purification step.

Frequently Asked Questions (FAQs): SPE

Q1: What type of SPE cartridge is most suitable for extracting polar triazine derivatives from an aqueous sample?

A1: The choice of SPE sorbent is critical and depends on the specific properties of your triazine derivative and the sample matrix.

  • Polymeric Sorbents: Reversed-phase polymeric sorbents, such as those based on styrene-divinylbenzene, are often a good starting point. They offer good retention for a broad range of polarities.

  • Mixed-Mode Sorbents: For ionizable triazines, mixed-mode SPE cartridges that have both reversed-phase and ion-exchange functionalities can provide enhanced selectivity and retention.

  • Molecularly Imprinted Polymers (MIPs): For highly selective extraction, MIPs can be designed to specifically bind to the triazine core structure.[15][16]

Q2: My recovery of the polar triazine from the SPE cartridge is low. What are the likely causes?

A2: Low recovery in SPE can stem from several factors:

  • Incomplete Retention: The sorbent may not be retentive enough for your highly polar analyte. Consider a more appropriate sorbent as described above.

  • Premature Elution: The wash solvent may be too strong, causing your compound of interest to elute along with the impurities. Use a weaker wash solvent.

  • Incomplete Elution: The elution solvent may not be strong enough to desorb your analyte from the sorbent. Increase the strength of the elution solvent or try a different solvent altogether.

  • Matrix Effects: Components in your sample matrix may be interfering with the binding of your analyte to the sorbent.[17]

Protocol: General SPE Procedure for Polar Triazines
  • Conditioning: Condition the SPE cartridge by passing a suitable solvent (e.g., methanol) followed by the sample matrix solvent (e.g., water) through it. This activates the sorbent.[14]

  • Loading: Load the sample onto the cartridge at a slow, controlled flow rate to ensure adequate interaction between the analyte and the sorbent.[14]

  • Washing: Pass a wash solvent through the cartridge to remove weakly bound impurities. The wash solvent should be strong enough to elute interferences but not your target compound.[14]

  • Elution: Elute your purified triazine derivative with a strong solvent that disrupts the interaction between the analyte and the sorbent.[14]

Section 3: Crystallization as a Purification Method

For solid triazine derivatives, crystallization can be a powerful and scalable purification technique. However, the high polarity of these compounds can sometimes make finding a suitable solvent system challenging.

Frequently Asked Questions (FAQs): Crystallization

Q1: I am struggling to find a suitable solvent system for the crystallization of my polar triazine derivative.

A1: The key to successful crystallization is to find a solvent in which your compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.[13]

  • Single Solvent System: Screen a range of polar solvents (e.g., water, ethanol, isopropanol, acetonitrile).

  • Two-Solvent System: If a single solvent is not effective, a two-solvent system can be employed. Dissolve your compound in a "good" solvent (in which it is highly soluble) and then slowly add a "bad" solvent (in which it is poorly soluble) until turbidity is observed. Gentle heating may be required to redissolve the precipitate, followed by slow cooling.

Q2: My triazine derivative oils out instead of crystallizing. What should I do?

A2: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if the solution is supersaturated or if the cooling rate is too fast.

  • Slow Down the Cooling Process: Allow the solution to cool to room temperature slowly before placing it in an ice bath or refrigerator.

  • Use a More Dilute Solution: Start with a more dilute solution to avoid high levels of supersaturation.

  • Scratch the Inside of the Flask: Use a glass rod to gently scratch the inside of the flask below the solvent level. This can provide a nucleation site for crystal growth.

Logical Flow for Crystallization Solvent Selection

Crystallization_Logic cluster_single_solvent Single Solvent System cluster_two_solvent Two-Solvent System start Crude Polar Triazine Derivative solubility_test Solubility Screening (Various Polar Solvents) start->solubility_test good_solubility_hot Good Solubility Hot, Poor Solubility Cold? solubility_test->good_solubility_hot single_solvent_success Proceed with Single Solvent Crystallization good_solubility_hot->single_solvent_success Yes find_good_bad Identify 'Good' and 'Bad' Solvents good_solubility_hot->find_good_bad No dissolve_good Dissolve in Minimum 'Good' Solvent (Hot) find_good_bad->dissolve_good add_bad Add 'Bad' Solvent until Turbid dissolve_good->add_bad reheat Reheat to Clarify add_bad->reheat slow_cool Slow Cooling reheat->slow_cool two_solvent_success Crystals Form slow_cool->two_solvent_success

Caption: Crystallization Solvent Selection Logic.

References

Troubleshooting side reactions in triazine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Triazine Synthesis. This guide is designed for researchers, chemists, and drug development professionals to navigate and troubleshoot common side reactions and challenges encountered during the synthesis of triazine-based compounds. The following question-and-answer-based articles provide in-depth, field-proven insights to help you optimize your reactions, improve yields, and ensure the purity of your target molecules.

Frequently Asked Questions (FAQs)

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

Q1: My reaction with cyanuric chloride is giving a mixture of products instead of my desired trisubstituted triazine. How can I improve selectivity?

A: This is a classic challenge when working with 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride). The issue stems from the stepwise nature of nucleophilic substitution on the triazine ring. The reactivity of the chlorine atoms decreases as each one is replaced, making subsequent substitutions require more forcing conditions. Failure to control these conditions precisely is the primary cause of product mixtures.

Plausible Causes & Mechanistic Insight

The three chlorine atoms on cyanuric chloride are displaced by nucleophiles sequentially. The electron-donating character of most common nucleophiles (amines, alcohols) deactivates the ring towards further substitution after each addition. Consequently, the reaction requires progressively higher temperatures for each step.[1][2]

  • First Substitution: Occurs readily at temperatures around 0 °C.

  • Second Substitution: Typically requires room temperature (20-25 °C).

  • Third Substitution: Often needs elevated temperatures (>60 °C), sometimes at the boiling point of the solvent, to proceed to completion.[2]

If the temperature is raised too quickly or is not carefully controlled, the second and third substitutions can begin before the first is complete, leading to a statistical mixture of mono-, di-, and tri-substituted products.

Diagnostic Steps
  • Thin-Layer Chromatography (TLC): A quick TLC analysis of your crude reaction mixture can reveal the complexity of the product distribution. You should see spots corresponding to your starting material, the mono-, di-, and tri-substituted products, each with a different Rf value.

  • LC-MS Analysis: For a more definitive picture, Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable. It will not only separate the components but also provide their mass, allowing you to confirm the identity of each species in the mixture.

Troubleshooting & Mitigation Strategies

Precise temperature control is the most critical parameter for achieving selectivity. The following table provides a robust starting point for optimizing your reaction conditions.

Parameter Recommendation for Stepwise Substitution Rationale
Temperature 1st Substitution: 0-5 °C2nd Substitution: 20-25 °C (Room Temp)3rd Substitution: 60-100 °C (or reflux)This is the most crucial factor for controlling selectivity.[1][2] Each stage should be driven to completion (monitored by TLC/LC-MS) before increasing the temperature for the next step.
Base Use a non-nucleophilic base like Diisopropylethylamine (DIEA) or NaHCO₃/K₂CO₃.The base acts as an HCl scavenger.[1] Stronger, more nucleophilic bases (e.g., triethylamine) can sometimes compete with the desired nucleophile, causing side reactions.[3]
Solvent Aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), Dioxane, or Acetonitrile (ACN) are standard.[4]Choose a solvent with a suitable boiling point for the final, highest-temperature step. Ensure your starting materials and intermediates are soluble.
Order of Addition Add the nucleophile solution slowly to the cyanuric chloride solution at the specified temperature.This maintains a low concentration of the nucleophile, preventing localized overheating and reducing the chance of double substitution.
One-Pot vs. Stepwise For complex or sensitive substrates, isolating the mono- or di-substituted intermediate may be necessary. However, a carefully controlled one-pot synthesis is often more efficient.[1][3]Isolation and purification at each step provide maximum control but increase time and reduce overall yield.
Experimental Protocol: Controlled One-Pot Synthesis of a Trisubstituted Triazine

This protocol outlines a general procedure for reacting cyanuric chloride with three different amine nucleophiles (Nu1-H, Nu2-H, Nu3-H) in a single pot.

  • Dissolve cyanuric chloride (1.0 eq) in anhydrous ACN in a three-neck flask equipped with a thermometer and under an inert atmosphere (N₂ or Ar).

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of the first nucleophile (Nu1-H, 1.0 eq) and DIEA (1.1 eq) in ACN dropwise over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Stir the reaction at 0-5 °C for 2-4 hours. Monitor the consumption of cyanuric chloride by TLC or LC-MS.

  • Once the first substitution is complete, add a solution of the second nucleophile (Nu2-H, 1.0 eq) and DIEA (1.1 eq) in ACN dropwise at 0-5 °C.

  • Allow the reaction to slowly warm to room temperature and stir for 4-12 hours. Monitor the formation of the di-substituted product.

  • Once the second substitution is complete, add the third nucleophile (Nu3-H, 1.1-1.5 eq) and DIEA (1.2 eq).

  • Heat the reaction mixture to 60-80 °C and stir until the di-substituted intermediate is fully consumed (6-24 hours).

  • Cool the reaction, filter off any salts, and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Troubleshooting Workflow Diagram

G start Mixture of Substituted Products Observed check_temp Was temperature staged? (0°C -> RT -> High T) start->check_temp slow_addition Was nucleophile added slowly? check_temp->slow_addition Yes implement_temp Implement Strict Staged Temperature Control check_temp->implement_temp No base_choice Is the base non-nucleophilic? (e.g., DIEA, K2CO3) slow_addition->base_choice Yes implement_slow Use Syringe Pump for Slow Nucleophile Addition slow_addition->implement_slow No outcome_good Selective Product Formation base_choice->outcome_good Yes implement_base Switch to DIEA or an Inorganic Base base_choice->implement_base No isolate_intermediate Consider Isolating Mono- or Di-substituted Intermediate outcome_good->isolate_intermediate If still issues outcome_bad Persistent Side Reactions implement_temp->outcome_good implement_slow->outcome_good implement_base->outcome_good

Caption: Workflow for troubleshooting product mixtures.

Q2: I'm observing significant amounts of hydroxy-triazine byproducts in my reaction. What is causing this hydrolysis and how can I prevent it?

A: The formation of hydroxy-triazines (e.g., cyanuric acid) is a common side reaction caused by the hydrolysis of chloro-substituted triazine intermediates. This occurs when water, acting as a nucleophile, attacks the electrophilic carbon atoms of the triazine ring, displacing a chloride ion. This process is highly sensitive to moisture, pH, and temperature.

Plausible Causes & Mechanistic Insight

The C-Cl bonds on the triazine ring are susceptible to nucleophilic attack. Water, although a weak nucleophile, can react, especially under conditions that promote the reaction:

  • Presence of Water: The most obvious cause is adventitious water in solvents, reagents, or from the atmosphere. Cyanuric chloride itself is readily hydrolyzed by water vapor.[5]

  • Basic Conditions: Hydroxide ions (from aqueous bases like NaOH or even from water under basic conditions) are much stronger nucleophiles than water and will rapidly displace the chlorine atoms.

  • Acidic Conditions: Acid catalysis can protonate a ring nitrogen, further activating the ring toward nucleophilic attack by water. The rate of hydrolysis is strongly dependent on pH.[6][7]

  • Elevated Temperatures: Higher temperatures increase the rate of all reactions, including the undesired hydrolysis.

Diagnostic Steps
  • Mass Spectrometry (MS): The hydroxy-triazine byproduct will have a distinct mass. For each Cl atom (-35.5 Da) replaced by an OH group (+17 Da), the mass will decrease by approximately 18.5 Da.

  • NMR Spectroscopy: The formation of hydroxy-triazines, which can tautomerize to keto forms (e.g., cyanuric acid), results in characteristic changes in the ¹H and ¹³C NMR spectra, often with broad peaks due to tautomerism and hydrogen bonding.

  • Solubility: Hydroxy-triazines are often significantly less soluble in common organic solvents (like DCM or ethyl acetate) than their chlorinated precursors and may precipitate from the reaction mixture.

Troubleshooting & Mitigation Strategies

The key to preventing hydrolysis is the rigorous exclusion of water from the reaction system.

Parameter Recommendation for Preventing Hydrolysis Rationale
Solvents & Reagents Use anhydrous solvents. Dry solvents over molecular sieves or by distillation if necessary. Ensure all liquid reagents (e.g., amines) are dry.This is the most critical step to eliminate the source of hydrolysis.
Reaction Atmosphere Conduct the reaction under an inert atmosphere (Nitrogen or Argon).This prevents atmospheric moisture from entering the reaction vessel.
Base Selection Use an anhydrous organic base (e.g., DIEA) or a freshly dried inorganic base (e.g., K₂CO₃ baked in an oven). Avoid aqueous bases.Aqueous bases (e.g., NaOH solution) introduce both water and a potent nucleophile (OH⁻), guaranteeing hydrolysis.
Workup Procedure Quench the reaction with a non-aqueous workup if possible. If an aqueous wash is necessary, perform it quickly at low temperatures and use a saturated brine solution to minimize the solubility of organic compounds in the aqueous layer.Minimizing contact time with water, especially before all chlorine atoms are substituted, is crucial.

Reaction Pathway: Desired Substitution vs. Hydrolysis Side Reaction

G A R-NH2 (Nucleophile) B Di-chloro-triazine C Mono-chloro-triazine B->C + R-NH2 - HCl D H2O (Water) E Di-chloro-triazine F Hydroxy-dichloro-triazine E->F + H2O - HCl

Caption: Competition between amine substitution and hydrolysis.

Q3: My nitrile trimerization to form a 1,3,5-triazine is low-yielding and produces a complex mixture. What factors should I investigate?

A: The cyclotrimerization of nitriles is a powerful method for synthesizing symmetrically substituted 1,3,5-triazines, but it can be challenging to control. Low yields and side reactions often result from harsh reaction conditions, inappropriate catalysis, or steric hindrance.[8]

Plausible Causes & Mechanistic Insight

Nitrile trimerization involves the formation of a new C-N bond between three nitrile molecules. This process typically requires activation of the nitrile group:

  • Harsh Conditions: Uncatalyzed trimerization often requires very high temperatures and pressures, which can lead to decomposition of starting materials and products.[8]

  • Catalyst Issues: The reaction is most commonly catalyzed by strong acids (e.g., HCl, chlorosulfonic acid, trifluoromethanesulfonic acid) or Lewis acids.[9][10] The wrong catalyst or catalyst concentration can lead to side reactions or incomplete conversion.

  • Substrate Reactivity: Electron-poor (aromatic) nitriles generally trimerize more readily under acid catalysis than electron-rich (aliphatic) nitriles. Nitriles with α-hydrogens can be particularly problematic, as they may undergo side reactions instead of trimerizing.[10]

  • Steric Hindrance: Bulky groups on the nitrile can significantly hinder the cyclization process, leading to low yields.[8]

Diagnostic Steps
  • Characterize the Byproducts: Use GC-MS or LC-MS to identify the components of the crude mixture. Are you seeing unreacted starting material? Are there linear oligomers? Or are there decomposition products?

  • Monitor Reaction Progress: Take aliquots at different time points to understand the reaction kinetics. Is the reaction stalling, or is the product forming and then decomposing?

Troubleshooting & Mitigation Strategies

Optimizing the catalyst and reaction conditions is key to a successful nitrile trimerization.

Parameter Recommendation for Nitrile Trimerization Rationale
Catalyst For aromatic nitriles, try strong protic acids like trifluoromethanesulfonic acid (CF₃SO₃H) or Lewis acids (e.g., ZnCl₂, AlCl₃).[9][10]The catalyst activates the nitrile carbon for nucleophilic attack by another nitrile molecule. The choice is highly substrate-dependent.
Temperature Start at a moderate temperature (e.g., room temperature to 60 °C) and slowly increase if no reaction occurs. Avoid excessively high temperatures.High temperatures can promote decomposition and polymerization over the desired cyclotrimerization.[8]
Solvent Solvent-free conditions can be effective.[8] If a solvent is needed, choose a high-boiling, non-coordinating solvent (e.g., dichlorobenzene).The absence of a solvent can increase reactant concentration and favor the desired reaction pathway.
Microwave Irradiation Consider using microwave-assisted synthesis.Microwave heating can dramatically reduce reaction times and often leads to cleaner reactions and higher yields by avoiding prolonged exposure to high temperatures.[8]
Protocol Example: Acid-Catalyzed Trimerization of Benzonitrile
  • To a clean, dry flask, add benzonitrile (1.0 eq).

  • With vigorous stirring, slowly add trifluoromethanesulfonic acid (0.5 - 1.0 eq) at room temperature. The reaction may be exothermic.

  • Stir the mixture at room temperature for 12-18 hours.

  • To isolate the product, carefully pour the reaction mixture over crushed ice.

  • Neutralize the mixture with a base (e.g., ammonium hydroxide or sodium bicarbonate).

  • The solid product, 2,4,6-triphenyl-1,3,5-triazine, will precipitate.

  • Collect the solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or toluene) to obtain the pure triazine.[10]

Q4: My final product is difficult to purify. What are the best practices for purifying triazine derivatives?

A: Purification is a critical final step where significant product loss can occur if the method is not optimized. Triazine derivatives vary widely in polarity and solubility, so a one-size-fits-all approach is rarely effective. The most common techniques are flash column chromatography and recrystallization.[11]

Plausible Causes for Purification Difficulty
  • Closely Related Impurities: Side products with similar polarity to the desired compound (e.g., incompletely substituted intermediates or isomers) can be very difficult to separate by chromatography.

  • Poor Solubility: The planar, often symmetrical nature of the triazine core can lead to poor solubility in common solvents, making both chromatography and recrystallization challenging.

  • Product Instability: Some triazine derivatives can be unstable on silica gel (an acidic stationary phase) or thermally labile, leading to degradation during purification.[12]

Troubleshooting & Mitigation Strategies

A systematic approach, starting with TLC analysis to choose the right conditions, is essential.

This is the most common primary purification technique.[11]

Parameter Recommendation for Chromatography Rationale
Solvent System Use TLC to screen for an optimal eluent system. Aim for a product Rf of 0.2-0.35. Common systems include hexanes/ethyl acetate and dichloromethane/methanol.[12]A good solvent system will provide clear separation between your product and impurities on the TLC plate, which translates to the column.
Stationary Phase Standard silica gel is most common. If your compound is basic, consider using deactivated (neutral) silica or alumina. If it is acid-sensitive, pre-treating the silica with triethylamine may help.Choosing the right stationary phase prevents product degradation on the column.
Sample Loading Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (e.g., DCM) and adsorb it onto a small amount of silica gel ("dry loading").Dry loading often results in sharper bands and better separation compared to loading the sample as a concentrated liquid solution ("wet loading").[11]
Alternative Techniques For very polar compounds, consider reversed-phase chromatography (C18 silica) or Hydrophilic Interaction Liquid Chromatography (HILIC).These techniques use different separation mechanisms and can be effective when normal-phase chromatography fails.

Recrystallization is an excellent method for achieving high purity, especially after an initial chromatographic step.[11]

  • Solvent Selection: The key is to find a solvent (or solvent pair) in which your compound has high solubility when hot and low solubility when cold.[11] Test small amounts in various solvents like ethanol, methanol, ethyl acetate, toluene, or hexane.

  • Procedure:

    • Dissolve the crude solid in the minimum amount of boiling solvent.

    • If there are insoluble impurities, perform a hot filtration.

    • Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Further cool the solution in an ice bath or refrigerator to maximize crystal formation.

    • Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

    • Dry the purified crystals under vacuum.

For achieving very high purity (>98%), semi-preparative HPLC is a powerful, albeit more resource-intensive, option.[11] It is often used as a final polishing step for compounds intended for biological assays.

Purification Decision Workflow

G start Crude Triazine Product is_solid Is the product a solid? start->is_solid try_recryst Attempt Recrystallization is_solid->try_recryst Yes run_column Perform Flash Column Chromatography is_solid->run_column No / Oily is_pure_recryst Is purity >95%? try_recryst->is_pure_recryst is_pure_recryst->run_column No final_product Purified Product is_pure_recryst->final_product Yes is_pure_column Is purity >95%? run_column->is_pure_column is_pure_column->final_product Yes prep_hplc Consider Preparative HPLC for high purity polishing is_pure_column->prep_hplc No prep_hplc->final_product

Caption: Decision workflow for purifying triazine compounds.

References

Technical Support Center: Overcoming Low Solubility of Triazine Compounds in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the solubility challenges of triazine-based compounds in biological assays. Low solubility is a pervasive issue that can obscure the true potential of promising therapeutic candidates, leading to inaccurate data and flawed structure-activity relationships (SAR)[1][2][3]. This center is designed to equip you with the foundational knowledge and practical protocols to diagnose, troubleshoot, and overcome these critical experimental hurdles.

Troubleshooting Guide: Diagnosing and Resolving Precipitation

Compound precipitation can manifest at various stages of an experiment. Use this guide to identify the root cause of your issue and implement targeted solutions.

ObservationPotential Cause(s)Recommended Solutions & Rationale
Precipitate in DMSO Stock Solution (Cloudiness, crystals, or film observed upon preparation or after storage)1. Concentration Exceeds Solubility Limit: The compound's intrinsic solubility in 100% DMSO has been surpassed.[4] 2. Water Contamination: DMSO is highly hygroscopic and absorbs atmospheric moisture, which can dramatically reduce the solubility of hydrophobic compounds.[5][6] 3. Freeze-Thaw Cycles: Repeated cycling can induce precipitation, potentially leading to the formation of a more stable, less soluble crystalline form.[3][6][7]Immediate Actions: 1. Gentle Warming & Sonication: Warm the solution to 37°C and sonicate in a water bath to attempt redissolution.[5] This increases kinetic energy, helping to break the crystal lattice. Preventative Strategies: 2. Use Anhydrous DMSO: Always use high-purity, anhydrous DMSO (<0.1% water) and store it properly in a desiccated environment.[5] 3. Prepare Lower Concentration Stocks: If solubility is limited, work with a lower, more stable stock concentration (e.g., 10 mM instead of 30 mM).[7] 4. Aliquot Stocks: Store stock solutions in single-use aliquots to minimize freeze-thaw cycles and water absorption from ambient air.[5]
Immediate Precipitation Upon Dilution (Solution turns cloudy or hazy instantly when DMSO stock is added to aqueous assay buffer or media)1. "Solvent Shock": The rapid shift from a favorable organic solvent (DMSO) to an unfavorable aqueous environment causes the compound to crash out of solution.[8][9] 2. Kinetic Solubility Exceeded: The final concentration in the assay buffer is above the compound's kinetic solubility limit.[10][11]1. Modify Dilution Technique:     a. Pre-warm the aqueous medium to 37°C to slightly increase solubility.[8][12]     b. Add the DMSO stock slowly (dropwise) to the vortexing or stirring buffer. This gradual introduction helps manage the polarity shift.[8] 2. Perform Serial Dilutions: Instead of a single large dilution, perform serial dilutions in the assay buffer.[13] 3. Reduce Final Concentration: Lower the highest tested concentration to stay below the kinetic solubility limit.[8] 4. Determine Kinetic Solubility: Experimentally determine the solubility limit in your specific buffer to inform appropriate assay concentrations (See Protocol 2 ).
Precipitation Over Time During Incubation (Solution is initially clear but forms a precipitate after hours at 37°C)1. Thermodynamic Instability: The initial clear solution was supersaturated and thermodynamically unstable. Over time, the compound equilibrates and precipitates to its lower thermodynamic solubility limit. 2. Temperature or pH Shift: Cellular metabolism can alter the pH of the culture medium, which may affect the ionization state and solubility of the compound.[12] 3. Interaction with Media Components: The compound may bind to serum proteins (e.g., albumin) and form insoluble complexes over time.[12]1. Lower the Working Concentration: The initial concentration is likely too close to the solubility limit. Reduce it by 2- to 5-fold. 2. Assess Buffer Stability: Ensure your assay buffer is sufficiently robust to maintain a stable pH throughout the incubation period. 3. Evaluate Serum Effects: Test the compound's solubility in both serum-containing and serum-free media. If precipitation is worse with serum, consider reducing the serum percentage or using purified proteins like BSA if compatible with the assay.[10]
Workflow for Troubleshooting Compound Precipitation

This decision tree provides a logical path to diagnose and solve solubility issues encountered during your assay.

G start Precipitation Observed? in_stock In DMSO Stock Solution? start->in_stock Yes upon_dilution Immediately Upon Dilution? start->upon_dilution No, later stock_cause Potential Causes: - Concentration too high - Water contamination - Freeze-thaw cycles in_stock->stock_cause stock_solution Solutions: 1. Use anhydrous DMSO 2. Aliquot into single-use vials 3. Prepare lower concentration 4. Gently warm and sonicate in_stock->stock_solution dilution_cause Potential Causes: - 'Solvent Shock' - Kinetic solubility exceeded upon_dilution->dilution_cause dilution_solution Solutions: 1. Modify dilution method (slow add, vortex) 2. Pre-warm aqueous buffer 3. Lower final concentration 4. Perform kinetic solubility assay upon_dilution->dilution_solution during_incubation During Incubation? upon_dilution->during_incubation No, later incubation_cause Potential Causes: - Thermodynamic instability - pH or temperature shift - Interaction with media components during_incubation->incubation_cause incubation_solution Solutions: 1. Lower working concentration 2. Check buffer stability (pH) 3. Evaluate effect of serum during_incubation->incubation_solution G cluster_0 Before Complexation cluster_1 After Complexation drug Hydrophobic Triazine Compound water Aqueous Environment drug->water Poorly Soluble complex Soluble Inclusion Complex drug->complex Forms Complex cd Cyclodextrin (Hydrophobic Cavity) cd->complex Encapsulates water2 Aqueous Environment complex->water2 Disperses

References

Technical Support Center: Purification of 6-aryl-1,3,5-triazine-2,4-diamines by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the purification of 6-aryl-1,3,5-triazine-2,4-diamines. This class of compounds holds significant interest in medicinal chemistry, often requiring high purity for accurate biological evaluation.[1][2] This guide provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during column chromatography purification.

Troubleshooting Guide

This section addresses specific issues that may arise during the column chromatography of 6-aryl-1,3,5-triazine-2,4-diamines, presented in a question-and-answer format.

Question: My 6-aryl-1,3,5-triazine-2,4-diamine is showing significant tailing and poor separation on a standard silica gel column. What is causing this and how can I fix it?

Answer: This is a frequent issue when purifying amine-containing compounds on silica gel.[3][4] The root cause lies in the interaction between the basic amine groups of your triazine derivative and the acidic silanol groups on the surface of the silica gel.[3][5] This acid-base interaction leads to strong adsorption, resulting in peak tailing and poor resolution.

Here are several strategies to mitigate this problem:

  • Mobile Phase Modification: The most common solution is to add a small amount of a basic modifier to your mobile phase. This competitively binds to the acidic silanol groups, reducing their interaction with your compound.[4][6]

    • Recommended Modifier: Triethylamine (TEA) is a widely used and effective choice. Start with a concentration of 0.1-1% (v/v) in your eluent.

    • Alternative: In some cases, ammonium hydroxide can be used, particularly with more polar solvent systems.[6]

  • Alternative Stationary Phases: If mobile phase modification is insufficient, consider using a different stationary phase.

    • Amine-Functionalized Silica: This is an excellent option as the surface is chemically modified to be less acidic, minimizing the problematic interactions with basic compounds.[3][4][5]

    • Alumina: Basic or neutral alumina can also be effective for the purification of basic compounds.[7][8] However, it's crucial to test the stability of your compound on alumina first, as it can sometimes catalyze degradation.

Question: I am observing very low recovery of my compound from the column. Where could my product be?

Answer: Low recovery can be frustrating and may stem from several factors. Here's a systematic approach to troubleshooting:

  • Irreversible Adsorption: As discussed above, strong interactions with the silica gel can lead to your compound being permanently stuck on the column. If you did not use a basic modifier, this is a likely cause. Try flushing the column with a highly polar solvent system containing a base (e.g., 10% methanol in dichloromethane with 1% TEA) to see if you can recover your compound.

  • Compound Instability: Some triazine derivatives may be unstable on silica gel.[9] To test for this, perform a "silica plug" test. Dissolve a small amount of your crude material, spot it on a TLC plate, and then filter the rest of the solution through a small plug of silica gel in a pipette. Collect the filtrate and spot it on the same TLC plate. If the spot corresponding to your product is significantly diminished or new spots appear after passing through the silica, your compound is likely degrading. In this case, switching to a less acidic stationary phase like alumina or using a deactivated silica gel is recommended.[9]

  • Precipitation on the Column: If your compound has poor solubility in the chosen mobile phase, it may precipitate at the top of the column when loaded or as the solvent composition changes during a gradient elution.[9] This can be addressed by:

    • Ensuring your compound is fully dissolved in the loading solvent.

    • Using a stronger, yet minimal, volume of solvent for loading.[10]

    • Employing the "dry loading" technique where the compound is pre-adsorbed onto a small amount of silica gel before being added to the column.[10]

Question: My TLC shows good separation, but the column chromatography results in co-elution of my product and impurities. What's going wrong?

Answer: This discrepancy between TLC and column chromatography is common and can be due to several factors:

  • Overloading the Column: Loading too much crude material onto the column is a primary cause of poor separation. A general rule of thumb is to use a mass of silica gel that is 20-50 times the mass of your crude sample.[8] For difficult separations, this ratio may need to be increased.

  • Improper Column Packing: A poorly packed column will have channels and cracks, leading to an uneven solvent front and co-elution.[11] Ensure your column is packed uniformly, without any air bubbles. The "wet slurry" method is generally preferred for achieving a homogenous column bed.[12]

  • Sample Band Broadening: Applying the sample in too large a volume of solvent will result in a wide initial band, which will broaden further as it moves down the column, leading to poor separation. Always dissolve your sample in the minimum amount of solvent possible for loading.[10]

  • Inappropriate Flow Rate: A flow rate that is too fast can decrease the equilibration time between the mobile and stationary phases, leading to reduced separation efficiency. Conversely, a flow rate that is too slow can lead to diffusion and band broadening. The optimal flow rate will depend on the column dimensions and particle size of the stationary phase.

Frequently Asked Questions (FAQs)

Q1: How do I select the right solvent system (mobile phase) for my 6-aryl-1,3,5-triazine-2,4-diamine purification?

A1: The selection of an appropriate mobile phase is critical for successful separation and is best determined empirically using Thin Layer Chromatography (TLC).[12]

  • Start with a Two-Solvent System: A common starting point for normal-phase chromatography is a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate).[13][14]

  • Target Rf Value: Aim for a solvent system that gives your desired compound an Rf (retention factor) value between 0.2 and 0.4 on the TLC plate.[12] This generally provides the best separation on a column.

  • Consider Polarity: 6-aryl-1,3,5-triazine-2,4-diamines are typically polar compounds due to the presence of multiple nitrogen atoms. You will likely need a relatively polar mobile phase. Systems such as dichloromethane/methanol or ethyl acetate/methanol are often good starting points.[11]

  • Don't Forget the Base: As mentioned in the troubleshooting section, for these basic compounds, it is highly recommended to add 0.1-1% triethylamine (TEA) to your mobile phase to improve peak shape and recovery.[4][6]

Q2: Should I use isocratic or gradient elution for my purification?

A2: The choice between isocratic and gradient elution depends on the complexity of your sample mixture.[15][16]

  • Isocratic Elution: This method uses a constant mobile phase composition throughout the separation. It is simpler to set up and is suitable when the impurities have significantly different polarities from your product (i.e., they are either much more polar or much less polar).[15][17]

  • Gradient Elution: This method involves gradually increasing the polarity of the mobile phase during the separation.[17] It is particularly useful for complex mixtures containing compounds with a wide range of polarities.[16][18] Gradient elution can help to sharpen peaks of later-eluting compounds and reduce the overall run time.[17][18][19]

For many triazine purifications, where byproducts of similar polarity are common, a shallow gradient elution often provides the best results.

Q3: What are the key steps for packing a silica gel column effectively?

A3: A well-packed column is essential for good separation.[11] Here is a standard protocol for the wet slurry packing method:

  • Prepare the Slurry: In a beaker, mix the required amount of silica gel with the initial, least polar mobile phase you plan to use. Stir gently to create a homogenous slurry without breaking the silica particles.

  • Set up the Column: Ensure the column is securely clamped in a vertical position. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.[8][12]

  • Pour the Slurry: Fill the column about one-third full with the initial mobile phase. Pour the silica gel slurry into the column in a single, continuous motion.

  • Settle and Compact: Gently tap the side of the column to dislodge any air bubbles and encourage uniform settling of the silica bed. Open the stopcock to allow some solvent to drain, which will help to compact the stationary phase. Never let the solvent level drop below the top of the silica bed.[12]

  • Equilibrate the Column: Once the silica has settled, pass 2-3 column volumes of the initial mobile phase through the column to ensure it is fully equilibrated before loading your sample.

Q4: My compound is colorless. How can I monitor the progress of the purification?

A4: When purifying colorless compounds, you need a method to analyze the fractions as they are collected from the column.[20]

  • Fraction Collection: Collect the eluent in a series of labeled test tubes or vials. The size of the fractions will depend on the size of your column and the expected separation.

  • TLC Analysis: Thin Layer Chromatography (TLC) is the most common method for analyzing the collected fractions.[20] Spot a small amount from each fraction onto a TLC plate and develop it using the solvent system that gave you good separation initially.

  • Visualization: After developing the TLC plate, you will need to visualize the spots. This is typically done using a UV lamp (if your compounds are UV-active) or by staining the plate with a suitable chemical reagent (e.g., potassium permanganate, iodine).

  • Pooling Fractions: Once you have identified the fractions containing your pure product, you can combine them for solvent evaporation and final product isolation.

Visual Workflows and Data

General Purification Workflow

The following diagram outlines a typical workflow for the purification of 6-aryl-1,3,5-triazine-2,4-diamines following synthesis.

A Crude Reaction Mixture B Liquid-Liquid Extraction (e.g., Ethyl Acetate/Water) A->B Initial Workup C Column Chromatography (Silica Gel or Alumina) B->C Crude Purification D TLC/HPLC Purity Check C->D Fraction Analysis D->C <95% Pure (Re-chromatograph) E Recrystallization (for solids, if necessary) D->E >95% Pure F Pure 6-aryl-1,3,5-triazine-2,4-diamine E->F A Poor Separation (Co-elution) B Check TLC Separation A->B C Good Separation on TLC B->C Yes D Poor Separation on TLC B->D No F Check Column Packing C->F E Optimize Solvent System (Different solvents, gradient) D->E G Re-pack Column F->G Uneven/Cracked H Check Sample Loading F->H Evenly Packed I Reduce Sample Concentration or use Dry Loading H->I Band is too wide J Check Flow Rate H->J Band is narrow K Adjust Flow Rate J->K Too Fast/Slow

References

Technical Support Center: A Researcher's Guide to 6-(4-Chlorophenyl)-1,3,5-triazine-2,4-diamine (Cycloguanil) Stability

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for 6-(4-Chlorophenyl)-1,3,5-triazine-2,4-diamine, the active metabolite of proguanil, commonly known as cycloguanil. This resource is meticulously designed for researchers, scientists, and drug development professionals to navigate the complexities of handling this potent antimalarial compound in solution. Herein, we provide in-depth troubleshooting advice, frequently asked questions, and validated experimental protocols to ensure the integrity and reproducibility of your experimental outcomes.

Introduction to Cycloguanil Stability

Cycloguanil is a dihydrofolate reductase (DHFR) inhibitor, a mechanism central to its antimalarial activity. However, the inherent chemical nature of its 1,3,5-triazine ring system presents stability challenges in experimental settings. Degradation of cycloguanil in solution can lead to a loss of potency and the generation of confounding variables in your assays. This guide will equip you with the foundational knowledge and practical solutions to mitigate these issues.

Troubleshooting Guide: Common Stability Issues

This section addresses the most frequently encountered problems when working with cycloguanil solutions.

Issue Potential Cause(s) Recommended Action
Precipitation in Aqueous Buffers Low aqueous solubility of the cycloguanil free base.Utilize the hydrochloride salt of cycloguanil, which offers significantly enhanced water solubility and stability[1][2]. If using a stock solution in an organic solvent like DMSO, ensure the final concentration in your aqueous medium is low (ideally <0.5%) to prevent precipitation and avoid solvent-induced cellular toxicity[1].
Loss of Potency in Stock Solutions Improper storage temperature, repeated freeze-thaw cycles, or extended storage duration.Prepare fresh stock solutions regularly. For short-term storage (up to one month), store aliquots at -20°C. For long-term storage (up to six months), store at -80°C[1]. Crucially, prepare single-use aliquots to avoid the detrimental effects of repeated freeze-thaw cycles[1].
Inconsistent Results in Cell-Based Assays Degradation of cycloguanil in the cell culture medium or interactions with media components.The composition of the culture medium, especially the levels of folate and para-aminobenzoic acid, can influence the in vitro activity of cycloguanil[1]. It is imperative to confirm the stability of cycloguanil in your specific cell culture medium under standard incubation conditions (e.g., 37°C, 5% CO₂) for the duration of your experiment[1].
Variable Potency Between Compound Batches Differences in the salt form (free base vs. hydrochloride) or purity of the compound.Always confirm the form of the cycloguanil you are using. The hydrochloride salt is recommended for its superior solubility and stability[1][2]. Ensure you are using a high-purity compound and consider qualifying new batches to ensure consistency.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for preparing high-concentration stock solutions of cycloguanil?

A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of cycloguanil due to its excellent solubilizing capacity for this compound[1]. However, always ensure the final concentration of DMSO in your aqueous experimental setup is minimal to avoid off-target effects.

Q2: How should I store the solid cycloguanil powder?

A2: Solid cycloguanil hydrochloride should be stored at -20°C for long-term stability, as recommended by suppliers. Before opening the vial, allow it to equilibrate to room temperature to prevent moisture condensation on the powder.

Q3: Can I sterilize my cycloguanil solution by autoclaving?

A3: No, autoclaving is not recommended. The high temperatures involved will likely lead to thermal degradation of the compound. For sterilization, it is best to prepare the stock solution in a sterile solvent (e.g., sterile DMSO) and perform subsequent dilutions with sterile buffers or media under aseptic conditions.

Q4: I am observing unexpected peaks in my HPLC/LC-MS analysis of a cycloguanil solution. What could they be?

A4: These peaks are likely degradation products. Cycloguanil is susceptible to hydrolysis, oxidation, and photodegradation. The primary hydrolytic degradation product is 4-chlorophenylbiguanide. Other degradation products may form under oxidative or photolytic stress. Performing a forced degradation study (see protocol below) can help identify these potential degradants.

Q5: What is the expected major product of cycloguanil hydrolysis?

A5: The primary metabolic pathway for the parent drug, proguanil, includes hydrolysis to 4-chlorophenylbiguanide[3]. Therefore, under hydrolytic stress (acidic or basic conditions), the analogous degradation of cycloguanil is expected to yield 4-chlorophenylbiguanide through the opening of the triazine ring.

Understanding Cycloguanil Degradation Pathways

The stability of cycloguanil is intrinsically linked to its chemical structure. The 1,3,5-triazine ring is susceptible to several degradation pathways, which are critical to understand for experimental design and data interpretation.

Major Degradation Pathways
  • Hydrolysis: The triazine ring can undergo hydrolytic cleavage under both acidic and basic conditions. This is often the most common degradation pathway in aqueous solutions.

  • Oxidation: The presence of oxidizing agents, such as peroxides that can be found as impurities in some excipients, can lead to the oxidation of the cycloguanil molecule.

  • Photodegradation: Exposure to light, particularly in the UV spectrum, can induce photochemical reactions that alter the structure of cycloguanil.

Below is a diagram illustrating the primary degradation pathways.

cluster_0 Degradation Pathways cluster_1 Stress Conditions cluster_2 Degradation Products Cycloguanil This compound (Cycloguanil) Hydrolysis_Product 4-Chlorophenylbiguanide Cycloguanil->Hydrolysis_Product Hydrolysis Oxidative_Products Oxidized Derivatives (e.g., N-oxides, hydroxylated species) Cycloguanil->Oxidative_Products Oxidation Photolytic_Products Photodegradation Adducts/ Fragments Cycloguanil->Photolytic_Products Photodegradation Acid/Base (H₂O) Acid/Base (H₂O) Oxidizing Agents (e.g., H₂O₂) Oxidizing Agents (e.g., H₂O₂) Light (UV) Light (UV)

Caption: Major degradation pathways of cycloguanil.

Experimental Protocols

Protocol 1: Preparation and Storage of Cycloguanil Stock Solutions

This protocol provides a standardized procedure for preparing and storing cycloguanil stock solutions to maintain their integrity.

Materials:

  • Cycloguanil hydrochloride powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile, nuclease-free microcentrifuge tubes

Procedure:

  • Equilibration: Allow the vial of cycloguanil hydrochloride powder to reach room temperature before opening to prevent moisture condensation.

  • Weighing: In a sterile environment (e.g., a biological safety cabinet), aseptically weigh the desired amount of cycloguanil hydrochloride powder.

  • Dissolution: Dissolve the powder in the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM). Vortex gently until the compound is completely dissolved.

  • Aliquoting: Dispense the stock solution into single-use, sterile microcentrifuge tubes. This is a critical step to prevent contamination and degradation from multiple freeze-thaw cycles[1].

  • Storage:

    • Short-term (≤ 1 month): Store the aliquots at -20°C[1].

    • Long-term (≤ 6 months): Store the aliquots at -80°C[1].

  • Usage: When needed, thaw a single aliquot at room temperature and immediately dilute it to the final working concentration in your experimental buffer or cell culture medium. Do not re-freeze any remaining solution.

Protocol 2: Forced Degradation Study to Assess Cycloguanil Stability

This protocol outlines a forced degradation study to evaluate the stability of cycloguanil under various stress conditions. This is essential for developing a stability-indicating analytical method and understanding potential degradation pathways.

Materials:

  • Cycloguanil hydrochloride

  • Hydrochloric acid (HCl) solution (0.1 M)

  • Sodium hydroxide (NaOH) solution (0.1 M)

  • Hydrogen peroxide (H₂O₂) solution (3%)

  • High-purity water

  • Buffer solutions at various pH values (e.g., pH 4, 7, 9)

  • HPLC or LC-MS/MS system with a suitable column (e.g., C18)

  • UV detector

Procedure:

  • Preparation of Test Solutions: Prepare solutions of cycloguanil in water, buffer solutions, 0.1 M HCl, 0.1 M NaOH, and 3% H₂O₂ at a known concentration (e.g., 100 µg/mL)[1].

  • Application of Stress Conditions:

    • Acidic Hydrolysis: Incubate the cycloguanil solution in 0.1 M HCl at an elevated temperature (e.g., 60°C) for defined time points (e.g., 2, 4, 8, 24 hours)[1].

    • Alkaline Hydrolysis: Incubate the cycloguanil solution in 0.1 M NaOH at room temperature or a slightly elevated temperature for defined time points[1].

    • Oxidative Degradation: Incubate the cycloguanil solution in 3% H₂O₂ at room temperature, protected from light, for a defined period[1].

    • Thermal Degradation: Incubate the cycloguanil solution in a neutral buffer (e.g., pH 7) at an elevated temperature (e.g., 60°C)[1].

    • Photolytic Degradation: Expose the cycloguanil solution in a neutral buffer to a light source (e.g., a UV lamp) for a defined period[1].

  • Sample Analysis:

    • At each time point, withdraw a sample.

    • Neutralize the samples that were under acidic or basic conditions.

    • Analyze all samples using a validated stability-indicating HPLC or LC-MS/MS method. The method must be capable of separating the intact cycloguanil from any degradation products[1].

    • Quantify the amount of remaining cycloguanil and the formation of any degradation products.

  • Data Analysis:

    • Calculate the percentage of cycloguanil remaining at each time point for each stress condition.

    • Identify and, if possible, characterize the structure of the major degradation products using techniques like LC-MS/MS.

cluster_0 Forced Degradation Workflow cluster_1 Apply Stress Conditions Prep Prepare Cycloguanil Solutions (e.g., 100 µg/mL) Acid Acidic Hydrolysis (0.1 M HCl, 60°C) Prep->Acid Base Alkaline Hydrolysis (0.1 M NaOH, RT) Prep->Base Oxidation Oxidative Stress (3% H₂O₂, RT, dark) Prep->Oxidation Thermal Thermal Stress (pH 7, 60°C) Prep->Thermal Photo Photolytic Stress (UV light, RT) Prep->Photo Analysis Analyze Samples at Time Points (HPLC or LC-MS/MS) Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Data Quantify Remaining Cycloguanil & Identify Degradation Products Analysis->Data

Caption: Experimental workflow for a forced degradation study of cycloguanil.

References

Technical Support Center: Scaling Up the Synthesis of 1,3,5-Triazine-2,4-Diamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 1,3,5-triazine-2,4-diamine derivatives. As a senior application scientist, this guide synthesizes field-proven insights with established scientific principles to address common challenges encountered during the transition from laboratory to pilot or production scale.

I. Frequently Asked Questions (FAQs)

This section addresses high-level questions that are frequently encountered when planning the scale-up of 1,3,5-triazine-2,4-diamine derivative synthesis.

Q1: What are the primary synthesis routes for 1,3,5-triazine-2,4-diamine derivatives suitable for scaling up?

A1: The two most common and scalable routes are:

  • From Cyanuric Chloride: This involves the sequential nucleophilic substitution of the chlorine atoms on the 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) ring. This method is highly versatile for creating a wide range of substituted derivatives. The temperature-dependent reactivity of the chlorine atoms allows for controlled, stepwise substitution.[1][2][3]

  • From Dicyandiamide and Nitriles: This is a condensation reaction that is particularly useful for producing 6-substituted-2,4-diamino-1,3,5-triazines (guanamines).[4][5] Greener methods using microwave irradiation have been developed to improve efficiency and reduce solvent use.[4][5][6][7]

Q2: What are the key safety considerations when scaling up the synthesis of these derivatives?

A2: Key safety considerations include:

  • Handling of Raw Materials: Cyanuric chloride is a corrosive and moisture-sensitive solid. Dicyandiamide can pose a dust explosion hazard if a fine dust is generated.[8]

  • Exothermic Reactions: The nucleophilic substitution on cyanuric chloride can be highly exothermic, requiring careful control of reagent addition rates and efficient heat removal, especially at scale.

  • Solvent Safety: Many procedures use high-boiling point organic solvents like DMF, which have associated toxicity.[2] Whenever possible, greener alternatives or solvent-free conditions should be explored.[1][4][5][7][9]

  • Pressure Build-up: In a sealed reactor, unexpected gas evolution can lead to a dangerous pressure increase. Reactions should be well-characterized at the lab scale before moving to a larger vessel.

Q3: What are the advantages of using "green" chemistry approaches like microwave or ultrasound for scale-up?

A3: Green chemistry approaches offer significant advantages for industrial-scale synthesis:

  • Reduced Reaction Times: Microwave and sonochemical methods can dramatically reduce reaction times from hours to minutes.[1][2][6]

  • Improved Energy Efficiency: These methods provide direct energy transfer to the reactants, which is more efficient than conventional heating.[1]

  • Use of Greener Solvents: Some green protocols allow for the use of water or even solvent-free conditions, reducing the environmental impact and cost associated with organic solvents.[1][4][5][7][9]

  • Enhanced Yields and Purity: In many cases, these methods can lead to higher yields and cleaner reaction profiles, simplifying downstream processing.[2]

Q4: How can Process Analytical Technology (PAT) be implemented to monitor and control the synthesis at scale?

A4: PAT tools are essential for ensuring consistent product quality and process safety during scale-up.

  • Real-time Monitoring: Techniques like Fourier-Transform Infrared (FTIR) and Raman spectroscopy can be used for real-time monitoring of reactant consumption, intermediate formation, and product generation.[10][11] This allows for precise determination of reaction endpoints and can help prevent runaway reactions.

  • Process Understanding: PAT provides a deeper understanding of the reaction kinetics and the influence of process parameters (e.g., temperature, mixing speed) on the reaction outcome.[10][11][12]

  • Quality by Design (QbD): By integrating PAT, a Quality by Design approach can be adopted, leading to a more robust and well-controlled manufacturing process.[11][12]

II. Troubleshooting Guides

This section provides detailed troubleshooting for common issues encountered during the scale-up of the two primary synthesis routes.

A. Synthesis from Cyanuric Chloride

This method relies on the sequential, temperature-controlled nucleophilic substitution of chlorine atoms.

Workflow for Synthesis from Cyanuric Chloride

cluster_prep Preparation cluster_sub1 First Substitution cluster_sub2 Second Substitution cluster_sub3 Third Substitution (Optional) cluster_workup Work-up and Purification A Dissolve Cyanuric Chloride in an Anhydrous Aprotic Solvent B Cool to 0-5 °C A->B C Slowly Add First Nucleophile B->C Controlled Addition D Maintain Temperature at 0-5 °C C->D E Monitor Reaction Progress (TLC, HPLC, PAT) D->E F Warm to Room Temperature E->F Reaction Complete G Add Second Nucleophile F->G H Monitor Reaction Progress G->H I Heat to Elevated Temperature (e.g., 70-100 °C) H->I Reaction Complete J Add Third Nucleophile I->J K Monitor Reaction to Completion J->K L Quench Reaction K->L Reaction Complete M Isolate Crude Product (Filtration/Extraction) L->M N Purify (Recrystallization/Chromatography) M->N O Dry Final Product N->O

Caption: Workflow for the sequential substitution synthesis of 1,3,5-triazine derivatives from cyanuric chloride.

Troubleshooting Table: Cyanuric Chloride Route

ProblemPotential Cause(s)Recommended Solution(s)
Low Yield 1. Incomplete reaction.- Ensure stoichiometric amounts of reagents or a slight excess of the nucleophile. - Extend reaction time and monitor with in-process controls (e.g., HPLC, TLC). - For the third substitution, ensure the temperature is sufficiently high.[1][3]
2. Hydrolysis of cyanuric chloride or intermediates.- Use anhydrous solvents and reagents. - Maintain a dry atmosphere (e.g., nitrogen blanket) in the reactor.
3. Product loss during work-up.- Optimize the pH during aqueous work-up to ensure the product is in its least soluble form. - Choose an appropriate recrystallization solvent to maximize recovery.
Impure Product 1. Over-substitution at low temperatures.- Improve temperature control and reduce the rate of addition of the nucleophile.
2. Incomplete substitution.- Increase reaction time and/or temperature. - Use a slight excess of the nucleophile.
3. Presence of hydrolyzed by-products (e.g., hydroxy-triazines).- Ensure anhydrous conditions. - Purify via recrystallization from a suitable solvent or column chromatography.
Poor Solubility of Intermediates 1. The di- or tri-substituted product is insoluble in the reaction solvent.- Consider a solvent system with higher solvating power. - If the product precipitates as it forms, ensure good agitation to prevent clumping and improve heat transfer.
Exothermic Runaway 1. Addition of nucleophile is too fast.- Reduce the rate of addition. - Ensure adequate cooling capacity of the reactor.
2. Inadequate mixing.- Increase the agitation speed to ensure rapid dispersion of the nucleophile and uniform temperature distribution.
Inconsistent Batch-to-Batch Results 1. Variability in raw material quality.- Qualify vendors and test incoming raw materials for purity and water content.
2. Poor process control.- Implement PAT for real-time monitoring and control of critical process parameters.[10][11][12] - Develop and strictly follow a detailed Standard Operating Procedure (SOP).
B. Synthesis from Dicyandiamide and Nitriles

This is a condensation reaction, often facilitated by a base or high temperatures (conventional or microwave).

Workflow for Synthesis from Dicyandiamide and Nitriles

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification A Combine Dicyandiamide, Nitrile, and Solvent B Add Base (if applicable) A->B C Heat to Reaction Temperature (Conventional or Microwave) B->C Initiate Heating D Maintain Temperature and Agitation C->D E Monitor Reaction Progress (TLC, HPLC) D->E F Cool Reaction Mixture E->F Reaction Complete G Precipitate Product (e.g., by adding water) F->G H Isolate Product by Filtration G->H I Wash and Dry the Product H->I

Caption: General workflow for the synthesis of guanamines from dicyandiamide and nitriles.

Troubleshooting Table: Dicyandiamide and Nitrile Route

ProblemPotential Cause(s)Recommended Solution(s)
Low Yield 1. Incomplete reaction.- Increase reaction time and/or temperature. - If using microwave synthesis, ensure efficient coupling of the solvent and reactants with the microwave energy.[4][5][6][7] - Ensure the base used is of sufficient strength and quantity.
2. Decomposition of starting materials or product at high temperatures.- Optimize the reaction temperature; avoid excessive heating. - Consider using microwave synthesis which often allows for lower bulk temperatures.[4][5][6][7]
3. Poor solubility of dicyandiamide.- Use a solvent in which dicyandiamide has reasonable solubility at the reaction temperature (e.g., DMSO, glycols).[4]
Formation of By-products 1. Self-condensation of dicyandiamide (melamine formation).- This is often favored at very high temperatures. Optimize the temperature to favor the desired reaction.
2. Hydrolysis of the nitrile starting material.- Ensure anhydrous conditions if the nitrile is sensitive to hydrolysis.
Reaction Stalls or is Sluggish 1. Inefficient mixing of heterogeneous mixture.- Improve agitation to ensure good contact between the solid dicyandiamide and the nitrile. - Sonication can be used to improve homogenization.[4]
2. Inactive catalyst/base.- Ensure the base is not degraded and is of the correct concentration.
Difficult Purification 1. Product is contaminated with unreacted dicyandiamide or melamine.- Dicyandiamide and melamine have different solubility profiles than most guanamine products. Exploit these differences in a recrystallization or washing step. - A simple work-up involving precipitation with water is often effective.[4]

III. Experimental Protocols

Protocol 1: Scale-up Synthesis of a Di-substituted 1,3,5-Triazine-2,4-diamine Derivative from Cyanuric Chloride

Safety Precautions: This procedure should be conducted in a well-ventilated fume hood or a designated chemical synthesis area. Personal protective equipment (safety glasses, lab coat, and chemical-resistant gloves) must be worn. Cyanuric chloride is corrosive and reacts with moisture; handle with care.

Materials:

  • Cyanuric chloride

  • Anhydrous aprotic solvent (e.g., THF, acetone)

  • Nucleophile 1 (e.g., an amine)

  • Nucleophile 2 (e.g., a different amine)

  • Base (e.g., Diisopropylethylamine - DIPEA)

  • Deionized water

  • Brine

Procedure:

  • Reactor Setup: Charge a suitably sized reactor equipped with a mechanical stirrer, temperature probe, and an addition funnel with a nitrogen inlet with anhydrous solvent.

  • First Substitution: Cool the solvent to 0-5 °C. Add cyanuric chloride to the solvent and stir to dissolve/suspend. Slowly add a solution of Nucleophile 1 and the base in the solvent via the addition funnel, maintaining the internal temperature below 5 °C.

  • Reaction Monitoring: Monitor the reaction progress by TLC or HPLC until all the cyanuric chloride is consumed.

  • Second Substitution: Allow the reaction mixture to warm to room temperature. Slowly add a solution of Nucleophile 2 and the base, maintaining the temperature below 30 °C.

  • Reaction Monitoring: Monitor the reaction until the mono-substituted intermediate is consumed.

  • Work-up: Quench the reaction by slowly adding water. If the product precipitates, filter and wash with water. If the product remains in the organic layer, perform an aqueous extraction to remove salts. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes).

  • Drying: Dry the purified product in a vacuum oven at a suitable temperature.

Protocol 2: Microwave-Assisted Scale-up Synthesis of a 6-Aryl-1,3,5-triazine-2,4-diamine

Safety Precautions: Use a microwave reactor designed for chemical synthesis. Ensure the reaction vessel is not sealed unless the reactor is designed for pressurized reactions.

Materials:

  • Dicyandiamide

  • Aromatic nitrile (e.g., benzonitrile)

  • Solvent (e.g., DMSO, PEG 400)[4]

Procedure:

  • Reactor Charging: In a microwave-safe reaction vessel, combine dicyandiamide, the aromatic nitrile, and the solvent.

  • Microwave Irradiation: Place the vessel in the microwave reactor. Set the temperature to the desired setpoint (e.g., 180-200 °C) and apply microwave power.

  • Reaction Time: The reaction is typically complete within 10-20 minutes.[4][7]

  • Work-up: After cooling, pour the reaction mixture into water to precipitate the product.

  • Isolation and Purification: Collect the solid product by filtration, wash thoroughly with water, and then with a small amount of a cold organic solvent (e.g., ethanol) to remove impurities.

  • Drying: Dry the product in a vacuum oven.

IV. Data Presentation

Table 1: Typical Reaction Conditions for Sequential Substitution of Cyanuric Chloride

Substitution StepNucleophileTemperature (°C)Typical Solvents
First ChlorineAliphatic/Aromatic Amines0 - 5THF, Acetone, Dichloromethane
Second ChlorineAliphatic/Aromatic AminesRoom TemperatureTHF, Acetone, Dichloromethane
Third ChlorineAliphatic/Aromatic Amines70 - 100THF (reflux), Dioxane, Toluene

Table 2: Comparison of Synthesis Methods for 6-Phenyl-1,3,5-triazine-2,4-diamine

MethodTemperature (°C)TimeSolventTypical YieldReference
Conventional Heating14024 h1-PentanolGood[4]
Microwave Irradiation19010 minDMSO96%[7]

V. References

  • American Pharmaceutical Review. (2012). Using Process Analytical Technology (PAT) Tools to Support Flow Chemistry Development and Production. --INVALID-LINK--

  • Safety Data Sheet: 2,4-dihydroxy-6-phenyl-1,3,5-triazine. (2019).

  • European Patent Office. (2015). METHOD FOR THE INDUSTRIAL PRODUCTION OF 2-HALO-4,6-DIALKOXY-1,3,5-TRIAZINES AND THEIR USE IN THE PRESENCE OF AMINES.

  • Bruker. PAT for Large Molecule. --INVALID-LINK--

  • Kulaga, T., et al. (2023). Green synthesis of 1,3,5-triazine derivatives using a sonochemical protocol. Scientific Reports.

  • de la Hoz, A., et al. (2004). Green synthesis and self-association of 2,4-diamino-1,3,5-triazine derivatives. New Journal of Chemistry.

  • Kułaga, T., et al. (2024). Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. Molecules.

  • Junaid, M., et al. (2020). 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling. RSC Advances.

  • Kempe, R., et al. (2021). Synthesis of Guanamine-Based Ruthenium Pincer Complexes and Their Application in Catalytic (De)hydrogenation Reactions. Organometallics.

  • Fisher Scientific. (2024). Safety Data Sheet: 1,3,5-Triazine.

  • Kim, J. Y., et al. (2021). Process Analytical Technology Tools for Monitoring Pharmaceutical Unit Operations: A Control Strategy for Continuous Process Verification. Pharmaceutics.

  • O'Kennedy, R. (2015). PAT Series: Applicability of process analytical tools to bioprocessing trends. European Pharmaceutical Review.

  • Chu, W. (2016). Novel method for preparing guanine.

  • Gouveia, F. F., et al. (2016). Using PAT to accelerate the transition to continuous API manufacturing. Journal of Pharmaceutical and Biomedical Analysis.

  • de la Hoz, A., & Sánchez-Migallón, A. M. (2017). GREEN SYNTHESIS OF 1,3,5-TRIAZINES WITH APPLICATIONS IN SUPRAMOLECULAR AND MATERIALS CHEMISTRY. TARGETS in Heterocyclic Systems.

  • Organic Chemistry Portal. Synthesis of 1,3,5-triazines. --INVALID-LINK--

  • Al-Masoudi, N. A., et al. (2021). Synthesis and Characterization of New Series of 1,3-5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity. Molecules.

  • Charoen-amornrutt, P., et al. (2021). Biguanide-Based Synthesis of 1,3,5-Triazine Derivatives with Anticancer Activity and 1,3,5-Triazine Incorporated Calcium Citrate Nanoparticles. Molecules.

  • de la Hoz, A., et al. (2004). Green synthesis and self-association of 2,4-diamino-1,3,5-triazine derivatives. New Journal of Chemistry.

  • Xiao, J., et al. (2020). Atom-efficient synthesis of 2,4,6-trisubstituted 1,3,5-triazines via Fe-catalyzed cyclization of aldehydes with NH4I as the sole nitrogen source. Green Chemistry.

  • Junaid, M., et al. (2020). 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling. RSC Advances.

  • Al-Azzawi, A. M. (2020). Synthesis and Characterization of New 1,3,5-Triazine Derivatives Based on Benzene Ring. Egyptian Journal of Chemistry.

  • Soni, J. P., et al. (2014). The Riveting Chemistry of Poly-aza-heterocycles Employing Microwave Technique: A Decade Review. Current Organic Chemistry.

  • Charoen-amornrutt, P., et al. (2021). Biguanide-Based Synthesis of 1,3,5-Triazine Derivatives with Anticancer Activity and 1,3,5-Triazine Incorporated Calcium Citrate Nanoparticles. Molecules.

  • Smalley, T. L. (2008). APPLICATIONS OF TRIAZINE CHEMISTRY: EDUCATION, REMEDIATION, AND DRUG DELIVERY.

  • El-Faham, A., et al. (2023). A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025). RSC Advances.

  • Youssef, A. M., et al. (2016). Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer. Journal of Applied Pharmaceutical Science.

  • de la Hoz, A., & Sánchez-Migallón, A. M. (2017). Green synthesis of 1,3,5-triazines with applications in supramolecular chemistry and materials chemistry. Arkivoc.

  • Salvant, J. M., et al. (2017). Regioselective Base-Mediated Cyclizations of Mono-N-acylpropargylguanidines. The Journal of Organic Chemistry.

References

Technical Support Center: Enhancing the Stability of 6-(4-Chlorophenyl)-1,3,5-triazine-2,4-diamine Stock Solutions

Author: BenchChem Technical Support Team. Date: January 2026

This guide, designed for researchers, scientists, and drug development professionals, provides in-depth technical support for the preparation and storage of 6-(4-Chlorophenyl)-1,3,5-triazine-2,4-diamine (also known as Cycloguanil) stock solutions. As a Senior Application Scientist, my goal is to provide not just protocols, but the scientific reasoning behind them to empower you to make informed decisions in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

The choice of solvent is critical for ensuring the stability and solubility of your compound. For this compound, Dimethyl Sulfoxide (DMSO) is the most commonly recommended solvent due to its high solubilizing power for a wide range of small molecules.[1][2][3] Some sources also indicate solubility in Dimethylformamide (DMF), ethanol, and PBS (phosphate-buffered saline) at specific concentrations.[2] However, for high-concentration stock solutions, anhydrous DMSO is preferable to minimize the risk of precipitation and hydrolysis.

Q2: What is the maximum recommended concentration for a stock solution in DMSO?

While the absolute maximum solubility may be higher, a practical and stable stock solution concentration is typically in the range of 10-20 mM.[1][4] Preparing solutions at excessively high concentrations can lead to precipitation upon storage, especially during freeze-thaw cycles. It is always best practice to start with a moderate concentration and adjust based on your experimental needs and observed stability.

Q3: How should I store my stock solution to ensure long-term stability?

For optimal long-term stability, aliquot the stock solution into single-use volumes and store them at -80°C.[5][6] This minimizes the number of freeze-thaw cycles, which can significantly impact the stability of the compound in solution.[5][7] For short-term storage (up to one month), -20°C is generally acceptable.[5][7] Always use tightly sealed vials to prevent solvent evaporation and absorption of atmospheric moisture, especially when using a hygroscopic solvent like DMSO.[8]

Q4: I observed precipitation in my stock solution after storing it. What could be the cause and how can I resolve it?

Precipitation in a stock solution can be caused by several factors:

  • Concentration Exceeding Solubility Limit: The initial concentration may be too high for the storage conditions.

  • Improper Storage Temperature: Storing at a temperature where the compound's solubility is reduced.

  • Freeze-Thaw Cycles: Repeated freezing and thawing can cause the compound to come out of solution.[5][7]

  • Water Contamination: DMSO is hygroscopic and can absorb water, which can decrease the solubility of hydrophobic compounds.[8]

To resolve this, gently warm the solution (e.g., in a 37°C water bath) and vortex or sonicate to redissolve the precipitate.[1][8] If the precipitate does not redissolve, the solution may be supersaturated, and it would be best to prepare a new stock solution at a lower concentration.

Q5: I see precipitation when I dilute my DMSO stock into an aqueous buffer for my experiment. How can I prevent this?

This is a common issue known as "antisolvent precipitation," where a compound soluble in an organic solvent precipitates when introduced into an aqueous medium where it has lower solubility.[8][9] To mitigate this:

  • Lower the Final Working Concentration: This is the most direct way to stay below the solubility limit in the aqueous buffer.[8]

  • Perform Serial Dilutions: Instead of a single large dilution, perform a stepwise dilution, first into a mixture of your buffer and a small amount of organic solvent, and then into the final buffer.[8]

  • Increase the Final DMSO Percentage (with caution): A slightly higher final DMSO concentration in your working solution (e.g., up to 0.5%) might help maintain solubility. However, it is crucial to run a vehicle control to ensure the DMSO concentration does not affect your experimental results.[6][9]

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues with your this compound stock solutions.

Table 1: Troubleshooting Common Stock Solution Issues
Issue Potential Cause Recommended Action
Precipitate in DMSO stock upon preparation 1. Concentration exceeds solubility limit. 2. Incomplete dissolution. 3. Water contamination in DMSO.1. Prepare a new solution at a lower concentration. 2. Use sonication or gentle warming to aid dissolution.[1][8] 3. Use fresh, anhydrous DMSO.[8]
Precipitate in DMSO stock after storage 1. Improper storage temperature. 2. Frequent freeze-thaw cycles. 3. Gradual water absorption.1. Ensure storage at -80°C for long-term stability.[5] 2. Aliquot stock into single-use vials.[5] 3. Ensure vials are tightly sealed.[8]
Precipitate forms immediately upon dilution into aqueous media 1. Low aqueous solubility of the compound. 2. "Antisolvent" effect of the aqueous medium.[8]1. Lower the final working concentration.[8] 2. Increase the final DMSO percentage (check cell tolerance).[6][9] 3. Perform serial dilutions in the medium.[8]
Inconsistent experimental results 1. Degradation of the compound. 2. Inaccurate concentration of the stock solution.1. Prepare fresh stock solutions regularly. 2. Perform a stability check using analytical methods like HPLC.[10] 3. Ensure accurate weighing and dilution.[11]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Materials:

  • This compound (Cycloguanil) powder (Molecular Weight: 251.71 g/mol )[12]

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Volumetric flask (Class A)[11]

  • Sonicator or vortex mixer

  • Sterile, amber, tightly sealed vials

Procedure:

  • Calculate the required mass: To prepare 10 mL of a 10 mM stock solution:

    • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass (g) = 0.010 mol/L x 0.010 L x 251.71 g/mol = 0.025171 g (or 25.17 mg)

  • Weigh the compound: Accurately weigh approximately 25.2 mg of this compound using a calibrated analytical balance. Record the exact weight.[11]

  • Dissolve the compound: Transfer the weighed powder to a clean, dry volumetric flask. Add a portion of anhydrous DMSO (e.g., 5-7 mL) and gently swirl to dissolve the compound. Use a vortex mixer or sonicator to ensure complete dissolution.[1][8]

  • Bring to final volume: Once the compound is fully dissolved, carefully add anhydrous DMSO to the calibration mark of the volumetric flask.[11]

  • Mix thoroughly: Cap the flask and invert it several times to ensure a homogenous solution.

  • Aliquot and store: Dispense the stock solution into single-use, sterile, amber vials.[5] Label each vial clearly with the compound name, concentration, date of preparation, and your initials. Store the aliquots at -80°C for long-term storage.[5]

Protocol 2: Stability Assessment of Stock Solutions by HPLC

This protocol provides a general framework. The specific HPLC conditions (e.g., column, mobile phase, flow rate) will need to be optimized for this compound.

Objective: To determine the stability of the stock solution over time and under different storage conditions.

Procedure:

  • Prepare fresh stock solution: Prepare a stock solution as described in Protocol 1. This will serve as your time-zero (T=0) reference.

  • Initial analysis (T=0): Immediately after preparation, dilute a sample of the stock solution to a suitable concentration for HPLC analysis and inject it into the HPLC system. Record the peak area and retention time.

  • Store aliquots: Store aliquots of the stock solution under the conditions you wish to test (e.g., -80°C, -20°C, 4°C, room temperature).

  • Time-point analysis: At predetermined time points (e.g., 1 week, 1 month, 3 months), retrieve an aliquot from each storage condition.

  • Analyze samples: Allow the aliquot to thaw completely and reach room temperature. Dilute and analyze by HPLC as in step 2.

  • Data analysis: Compare the peak area of the main compound at each time point to the T=0 sample. A significant decrease in the peak area or the appearance of new peaks indicates degradation. The stability can be expressed as the percentage of the initial concentration remaining.

Visualizations

TroubleshootingWorkflow cluster_check Initial Checks cluster_actions Corrective Actions start Issue: Precipitate in Stock Solution check_concentration Is concentration > 20 mM? start->check_concentration check_storage Stored at -20°C or warmer? check_concentration->check_storage No lower_conc Prepare new stock at lower concentration (e.g., 10 mM). check_concentration->lower_conc Yes check_freeze_thaw Multiple freeze-thaw cycles? check_storage->check_freeze_thaw No store_properly Store at -80°C in single-use aliquots. check_storage->store_properly Yes check_freeze_thaw->store_properly Yes redissolve Gently warm and sonicate to redissolve. check_freeze_thaw->redissolve No end_stable Stable Stock Solution lower_conc->end_stable store_properly->end_stable redissolve->end_stable

Caption: Troubleshooting workflow for precipitation in stock solutions.

DilutionWorkflow cluster_solutions Potential Solutions start Issue: Precipitation upon Dilution in Aqueous Buffer lower_working_conc Lower Final Working Concentration start->lower_working_conc serial_dilution Perform Serial Dilutions start->serial_dilution increase_dmso Increase Final DMSO % (with vehicle control) start->increase_dmso end_clear Clear Working Solution lower_working_conc->end_clear serial_dilution->end_clear increase_dmso->end_clear

Caption: Workflow to prevent precipitation during aqueous dilution.

References

Validation & Comparative

A Comparative Guide to Cycloguanil and the 6-(4-Chlorophenyl)-1,3,5-triazine-2,4-diamine Scaffold in Antimalarial Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of antimalarial drug development, the inhibition of dihydrofolate reductase (DHFR) remains a cornerstone of chemotherapy. This guide provides an in-depth comparison of the well-established DHFR inhibitor, cycloguanil, with the broader class of compounds derived from the 6-(4-chlorophenyl)-1,3,5-triazine-2,4-diamine scaffold. By examining the structure-activity relationships, biological efficacy, and the molecular basis of resistance, we aim to provide a comprehensive resource for researchers engaged in the pursuit of novel antifolate antimalarials.

Introduction: The 1,3,5-Triazine Scaffold and Dihydrofolate Reductase Inhibition

The 1,3,5-triazine ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. In the context of malaria, its significance lies in its ability to mimic the dihydropteroate moiety of dihydrofolic acid, the natural substrate of DHFR. By competitively binding to the active site of Plasmodium falciparum DHFR (PfDHFR), these compounds disrupt the folate metabolic pathway, which is essential for the synthesis of nucleic acids and certain amino acids, ultimately leading to parasite death.[1]

Cycloguanil, the active metabolite of the prodrug proguanil, is a classic example of a 1,3,5-triazine-based antimalarial.[2] Its chemical structure is 1-(4-chlorophenyl)-6,6-dimethyl-1,3,5-triazine-2,4-diamine.[3] The broader class of compounds based on the this compound scaffold explores substitutions at the 6-position of the triazine ring, offering a fertile ground for the development of new analogues with improved potency and resistance profiles.[4]

Mechanism of Action: Targeting a Vital Parasitic Pathway

Both cycloguanil and its related analogues function by inhibiting the parasitic DHFR enzyme. This enzyme catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), a crucial one-carbon donor in various biosynthetic pathways. The selective toxicity of these compounds stems from their higher affinity for the parasitic enzyme compared to human DHFR.[5][6]

DHFR_Inhibition_Pathway DHF Dihydrofolate (DHF) DHFR Plasmodium falciparum Dihydrofolate Reductase (PfDHFR) DHF->DHFR THF Tetrahydrofolate (THF) Nucleic_Acid_Precursors Nucleic Acid Precursors (e.g., dTMP) THF->Nucleic_Acid_Precursors One-Carbon Transfer NADPH NADPH NADPH->DHFR NADP NADP+ DHFR->THF Reduction DHFR->NADP DNA_Synthesis DNA Synthesis & Parasite Replication Nucleic_Acid_Precursors->DNA_Synthesis Cycloguanil Cycloguanil & Triazine Analogues Cycloguanil->DHFR Inhibition

Figure 2: Workflow for the in vitro antiplasmodial susceptibility assay.

DHFR Inhibition Assay (Spectrophotometric)

This enzymatic assay directly measures the inhibitory effect of a compound on DHFR activity.

  • Reagent Preparation: Prepare assay buffer (e.g., 50 mM Tris-HCl, pH 7.5), dihydrofolic acid (DHF), NADPH, and the test compounds.

  • Enzyme Reaction: In a 96-well UV-transparent plate, combine the assay buffer, NADPH, and the test compound at various concentrations.

  • Initiation and Measurement: Initiate the reaction by adding DHF and immediately measure the decrease in absorbance at 340 nm over time using a spectrophotometer in kinetic mode. The decrease in absorbance corresponds to the oxidation of NADPH to NADP+.

  • Data Analysis: Calculate the initial reaction velocity for each inhibitor concentration. Determine the IC50 value by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration. [5]

Conclusion and Future Directions

Cycloguanil remains a valuable tool for understanding the mechanism of DHFR inhibition and the evolution of drug resistance in P. falciparum. However, its clinical efficacy is limited by widespread resistance. The exploration of the this compound scaffold has yielded novel compounds with potent activity against both drug-sensitive and, crucially, drug-resistant parasite strains.

Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these novel analogues to identify candidates with superior in vivo efficacy and a higher barrier to resistance. A thorough understanding of the structure-activity relationships within this chemical class, guided by robust in vitro and in vivo experimental data, will be paramount in the development of the next generation of antifolate antimalarials.

References

Introduction: The 1,3,5-Triazine Core as a Privileged Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Structure-Activity Relationship (SAR) of 6-aryl-1,3,5-triazine-2,4-diamines

The 1,3,5-triazine ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" for its ability to bind to a wide array of biological targets.[1][2] By modifying the substituents at its three electrophilic carbon atoms, a vast chemical space can be explored, leading to compounds with diverse pharmacological profiles. Among these, the 6-aryl-1,3,5-triazine-2,4-diamine framework has emerged as particularly fruitful, yielding potent agents with anticancer, antiplasmodial, antimicrobial, and kinase inhibitory activities.[1][3]

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for this versatile class of compounds. By dissecting the role of each substituent and providing comparative experimental data, we aim to furnish researchers, scientists, and drug development professionals with the insights necessary for the rational design of next-generation therapeutics. We will delve into the causality behind experimental choices, present detailed protocols for biological evaluation, and support all claims with authoritative references.

The Core Scaffold and Key Points for Chemical Diversification

The therapeutic potential of this scaffold is primarily modulated by substituents at three key positions: the C6-aryl ring and the exocyclic amino groups at C2 and C4. Understanding how modifications at these positions influence biological activity is fundamental to successful drug design.

Caption: Core structure and diversification points of the 6-aryl-1,3,5-triazine-2,4-diamine scaffold.

Efficient Synthesis: A Gateway to Chemical Libraries

The exploration of SAR is heavily reliant on the ability to synthesize diverse libraries of compounds efficiently. A prevalent and effective method is the one-pot, microwave-assisted, three-component condensation of cyanoguanidine, an aromatic aldehyde (which provides the C6-aryl group), and an amine. This is followed by a base-promoted Dimroth rearrangement and subsequent dehydrogenation to yield the final aromatic triazine products.[4][5] This approach is highly adaptable, allowing for the rapid generation of analogues for biological screening.[5]

Synthesis_Workflow start Reactants: - Cyanoguanidine - Aromatic Aldehyde (R1-CHO) - Amine (R2-NH2) step1 Three-Component Reaction (Microwave, HCl) start->step1 intermediate Dihydrotriazine Intermediate step1->intermediate step2 Base-Promoted Rearrangement & Dehydrogenation intermediate->step2 product Final Product: 6,N2-Diaryl-1,3,5-triazine-2,4-diamine step2->product

Caption: Microwave-assisted one-pot synthesis workflow for generating triazine libraries.

Dissecting the Structure-Activity Relationship (SAR)

The following sections analyze the impact of substitutions at each key position, supported by comparative data from anticancer and antiplasmodial studies.

The Crucial Role of the C6-Aryl Substituent (R1)

The nature and position of substituents on the C6-aryl ring are critical determinants of biological activity and target selectivity.

  • Anticancer Activity: In a series of 6,N²-diaryl compounds screened against breast cancer cell lines, the presence of a 3,4,5-trimethoxyphenyl group at the C6 position was found to enhance both potency and selectivity.[6] This suggests that these methoxy groups may engage in favorable interactions, such as hydrogen bonding, within the target's binding pocket.

  • Antiplasmodial Activity: For 1,6-dihydro-1,3,5-triazine-2,4-diamines designed as inhibitors of Plasmodium falciparum dihydrofolate reductase (DHFR), the C6-aryl group is often an unsubstituted phenyl ring. The primary driver of potency in this series comes from the substituent on the N1 position of the triazine ring itself, which acts as a flexible linker to another aromatic system.[7][8]

Modulating Potency via the N2 and N4 Amino Groups (R2/R3)

The exocyclic amino groups at the C2 and C4 positions offer significant opportunities to fine-tune the pharmacological profile.

  • Antileukemic Activity: A study on 6-aryl-4-cycloamino-1,3,5-triazine-2-amines revealed a dramatic increase in potency against Jurkat T cells when a morpholino group at C4 was replaced with 1,2,3,4-tetrahydroisoquinoline.[9][10] Several compounds from this series completely halted cell proliferation, with the most active compound, 9{6,2}, showing a 50% growth inhibition (GI₅₀) value of 1.02 µM.[9] This highlights the importance of the size, shape, and conformational rigidity of the C4-substituent for potent antiproliferative effects.

  • Triple-Negative Breast Cancer (TNBC) Activity: For compounds targeting the aggressive MDA-MB-231 TNBC cell line, specific diaryl substitutions at both C6 and N2 are essential.[4][11] Many of the most active compounds were selective, showing minimal effect on the growth of non-cancerous MCF-10A breast epithelial cells, a critical feature for a therapeutic candidate.[5][11]

  • Antimalarial DHFR Inhibition: In the antiplasmodial series, the core 2,4-diamino motif is essential for mimicking the natural substrate (dihydrofolate) and binding to the active site of DHFR. The most potent compound identified, 1-(3-(2,4-dichlorophenoxy)propyl)-6-phenyl-1,6-dihydro-1,3,5-triazine-2,4-diamine, exhibited an IC₅₀ of just 2.66 nM against the drug-resistant FCR-3 strain of P. falciparum.[8][12]

Comparative Data Summary

The table below summarizes the SAR data for representative compounds from different therapeutic areas, illustrating the impact of various substitution patterns on biological activity.

Compound IDC6-Aryl (R1)N/C4-SubstituentN/C2-SubstituentTarget / Cell LineActivity (IC₅₀ / GI₅₀)Reference
Anticancer
9{6,2} 4-Chlorophenyl1,2,3,4-TetrahydroisoquinolinoAminoJurkat T-cell Leukemia1.02 µM[9]
4f ChloroN-(4-methyl-3-((4-(pyridin-3-yl) pyrimidin-2-yl) amino) phenyl)N-allyl-N-methylaminoMDA-MB-231 (TNBC)6.25 µM[13]
4k ChloroN-(4-methyl-3-((4-(pyridin-3-yl) pyrimidin-2-yl) amino) phenyl)N-cyclohexyl-N-methylaminoMDA-MB-231 (TNBC)8.18 µM[13]
Generic 3,4,5-TrimethoxyphenylVariedVariedCancer Cell LinesImproved Potency[6]
Antiplasmodial
Lead Cmpd. PhenylAminoAminoP. falciparum (FCR-3) DHFR2.66 nM[8][12]

Experimental Methodologies: A Guide to Biological Evaluation

The trustworthiness of SAR data hinges on robust and reproducible experimental protocols. Here, we detail standard methodologies for assessing the biological activity of 6-aryl-1,3,5-triazine-2,4-diamine derivatives.

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay is designed to measure a compound's ability to inhibit a specific protein kinase by quantifying the amount of ATP consumed (or ADP produced) during the phosphorylation reaction. The ADP-Glo™ Kinase Assay is a common platform for this purpose.[14]

Causality: The choice of a luminescence-based assay provides high sensitivity, a broad dynamic range, and resistance to interference from colored or fluorescent compounds, making it ideal for high-throughput screening.[14][15]

Step-by-Step Methodology:

  • Compound Preparation: Prepare a serial dilution of the test compound (e.g., 6-aryl-1,3,5-triazine-2,4-diamine derivative) in DMSO. A typical starting concentration is 10 mM.

  • Kinase Reaction Setup: In a 96-well plate, add 2.5 µL of the diluted compound or DMSO (as a vehicle control).

  • Enzyme Addition: Add 2.5 µL of the target kinase enzyme in kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA). Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Reaction Initiation: Add 5 µL of a substrate/ATP mixture to each well to start the kinase reaction. The optimal concentrations should be determined empirically, often near the Km for ATP and substrate. Incubate for 60 minutes at 30°C.

  • ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes any remaining unconsumed ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 20 µL of Kinase Detection Reagent. This reagent converts the ADP produced in the kinase reaction back into ATP, which then drives a luciferase reaction, generating a light signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader. The signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value, which represents the concentration of inhibitor required to reduce enzyme activity by 50%.[14]

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Analysis p1 1. Serially Dilute Test Compound r1 2. Add Compound to Well p1->r1 r2 3. Add Kinase Enzyme (Incubate) r1->r2 r3 4. Initiate with Substrate/ATP Mix (Incubate) r2->r3 d1 5. Add ADP-Glo™ Reagent (Stop Reaction) r3->d1 d2 6. Add Detection Reagent (Generate Signal) d1->d2 d3 7. Measure Luminescence d2->d3 a1 8. Plot Dose-Response Curve & Calculate IC50 d3->a1

Caption: Workflow for a luminescence-based in vitro kinase inhibition assay.

Protocol 2: Antiproliferative MTT Assay

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. It is widely used to determine the cytotoxic or cytostatic potential of chemical compounds.[13]

Causality: The MTT assay is chosen for its simplicity, cost-effectiveness, and reliability. It measures the activity of mitochondrial NAD(P)H-dependent cellular oxidoreductase enzymes, which reflects the number of viable cells present.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MDA-MB-231) into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: The following day, treat the cells with various concentrations of the 6-aryl-1,3,5-triazine-2,4-diamine compounds. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plates for 48-72 hours to allow the compounds to exert their antiproliferative effects.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the culture medium and add 150-200 µL of a solubilizing agent, such as DMSO or acidified isopropanol, to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC₅₀ or GI₅₀ value.

Conclusion and Future Directions for Rational Design

The 6-aryl-1,3,5-triazine-2,4-diamine scaffold is a remarkably versatile platform for the development of novel therapeutic agents. The structure-activity relationship studies summarized in this guide consistently demonstrate that:

  • The C6-Aryl Ring: Is a key determinant of target specificity. Electron-donating groups like methoxy can enhance potency, likely through specific hydrogen bond interactions.

  • The C2/C4 Amino Groups: Are critical for modulating potency, selectivity, and pharmacokinetic properties. Bulky, conformationally restricted groups can lead to significant gains in activity, as seen in antileukemic agents.[9]

The path forward in exploiting this scaffold lies in integrating these empirical SAR insights with modern computational methods. The development of 3D-Quantitative Structure-Activity Relationship (3D-QSAR) models, as has been done for anticancer triazines, can predict the activity of novel compounds and guide the synthesis of more potent and selective inhibitors.[4][9][11] Future work should focus on elucidating the precise molecular targets for the most active compounds, optimizing their drug-like properties for in vivo efficacy, and exploring novel substitution patterns to overcome mechanisms of drug resistance.[16][17]

References

A Comparative Guide to 3D-QSAR Modeling of 1,3,5-Triazine-2,4-Diamine Derivatives for Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The 1,3,5-triazine scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents.[1] Notably, derivatives of 1,3,5-triazine-2,4-diamine have demonstrated significant potential as anticancer agents, targeting various key proteins involved in cancer progression.[1][2] The development of potent and selective anticancer drugs necessitates a deep understanding of the relationship between the three-dimensional structure of these molecules and their biological activity. Three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling has emerged as a powerful computational tool to elucidate these relationships, thereby guiding the rational design of novel, more effective therapeutic candidates.[3]

This guide provides an in-depth comparison of different 3D-QSAR modeling approaches applied to 1,3,5-triazine-2,4-diamine derivatives for anticancer activity. We will delve into the methodologies, present comparative experimental data, and offer insights into the structural features crucial for their anticancer effects. This document is intended for researchers, scientists, and drug development professionals seeking to leverage 3D-QSAR in their quest for next-generation cancer therapies.

The Rationale for 3D-QSAR in Triazine-Based Anticancer Drug Design

The core principle of QSAR is to correlate the structural or property descriptors of a series of compounds with their biological activities.[3] 3D-QSAR extends this by considering the three-dimensional properties of the molecules, such as their shape and electrostatic potential.[4] This is particularly valuable for understanding ligand-receptor interactions, even when the precise structure of the receptor is unknown. For 1,3,5-triazine-2,4-diamine derivatives, 3D-QSAR can help identify the key substitution patterns on the triazine ring and its appended functionalities that enhance their anticancer potency.

Comparative Analysis of 3D-QSAR Models

Several 3D-QSAR methodologies have been successfully applied to model the anticancer activity of 1,3,5-triazine derivatives. Among the most prominent are Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA).[5][6]

CoMFA calculates the steric and electrostatic interaction fields of a set of aligned molecules, correlating these fields with their biological activities.[7] CoMSIA , on the other hand, evaluates similarity indices based on steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields, offering a more comprehensive description of the molecular properties.[7]

Below is a comparison of different 3D-QSAR studies on triazine derivatives and other relevant anticancer agents, highlighting the predictive power of the generated models.

Study Subject3D-QSAR MethodTarget/Cell Liner²predReference
Triazine morpholino derivativesCoMFAmTOR0.735-0.769[5]
Triazine morpholino derivativesCoMSIA (SEHD)mTOR0.761-0.651[5]
2,4-diamino-5-methyl-5-deazapteridine derivativesCoMFAAnticancer0.5300.9030.935[6][8]
2,4-diamino-5-methyl-5-deazapteridine derivativesCoMSIA (SEHD)Anticancer0.5480.9090.842[6][8]
1,3,5-triazine derivativesCoMFAA549 human lung adenocarcinoma0.700.920.96[9]
1,3,5-triazine derivativesCoMSIAA549 human lung adenocarcinoma0.620.860.98[9]

q²: cross-validated correlation coefficient; r²: non-cross-validated correlation coefficient; r²pred: predictive correlation coefficient for an external test set; SEHD: Steric, Electrostatic, Hydrophobic, and Donor fields.

The data in the table demonstrates that both CoMFA and CoMSIA can generate statistically robust and predictive models for 1,3,5-triazine derivatives. The choice between the two often depends on the specific dataset and the nature of the ligand-receptor interactions.

Experimental Protocol: A Step-by-Step Guide to 3D-QSAR Modeling

The trustworthiness of a 3D-QSAR model is fundamentally dependent on a rigorous and well-validated protocol. Here, we outline a comprehensive, self-validating workflow for developing a reliable 3D-QSAR model for 1,3,5-triazine-2,4-diamine derivatives.

Step 1: Data Set Preparation and Curation

  • Compound Selection: Assemble a dataset of 1,3,5-triazine-2,4-diamine derivatives with experimentally determined anticancer activities (e.g., IC50 or GI50 values) against a specific cancer cell line or molecular target.[10] Ensure that the biological data is consistent and obtained under uniform experimental conditions.[10]

  • Data Conversion: Convert the biological activity data to a logarithmic scale (pIC50 = -log(IC50)) to ensure a more normal distribution of data.

  • Data Splitting: Divide the dataset into a training set (typically 70-80% of the compounds) to generate the QSAR model and a test set (20-30%) to validate its predictive ability.[11]

Step 2: Molecular Modeling and Alignment

  • 3D Structure Generation: Generate the 3D structures of all compounds in the dataset. This can be done using molecular modeling software.

  • Energy Minimization: Minimize the energy of each structure to obtain a stable conformation.

  • Molecular Alignment: This is a critical step. Align all the molecules in the dataset based on a common scaffold, such as the 1,3,5-triazine-2,4-diamine core.[3] The alignment should be based on the assumption that the molecules bind to the same site on the biological target in a similar orientation.

Step 3: 3D-QSAR Model Generation

  • Field Calculation: For CoMFA, calculate the steric and electrostatic fields around the aligned molecules. For CoMSIA, calculate the steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields.

  • Partial Least Squares (PLS) Analysis: Use PLS analysis to correlate the calculated field values with the biological activities of the compounds in the training set.[7]

Step 4: Model Validation and Interpretation

  • Internal Validation: Perform leave-one-out (LOO) cross-validation to assess the internal consistency and robustness of the model.[11] A high q² value (typically > 0.5) indicates a good model.

  • External Validation: Use the test set to evaluate the predictive power of the model.[10] A high r²pred value (typically > 0.6) indicates that the model can accurately predict the activity of new compounds.

  • Contour Map Analysis: Visualize the results as 3D contour maps.[6] These maps highlight the regions around the molecules where specific properties (e.g., bulky groups, positive charge) are predicted to increase or decrease biological activity.[6]

G cluster_0 Data Preparation cluster_1 Molecular Modeling cluster_2 3D-QSAR Model Generation cluster_3 Validation & Interpretation DataCollection Data Collection (Compounds & Activity) DataCuration Data Curation (pIC50 Conversion) DataCollection->DataCuration DataSplitting Data Splitting (Training & Test Sets) DataCuration->DataSplitting Alignment Molecular Alignment DataSplitting->Alignment StructureGen 3D Structure Generation EnergyMin Energy Minimization StructureGen->EnergyMin EnergyMin->Alignment FieldCalc Field Calculation (CoMFA/CoMSIA) Alignment->FieldCalc PLS PLS Analysis FieldCalc->PLS InternalVal Internal Validation (Leave-One-Out) PLS->InternalVal ExternalVal External Validation (Test Set) InternalVal->ExternalVal ContourMaps Contour Map Analysis ExternalVal->ContourMaps NewDesign Design of New Potent Compounds ContourMaps->NewDesign

Caption: A generalized workflow for 3D-QSAR modeling.

Structure-Activity Relationship Insights from 3D-QSAR Contour Maps

The true power of 3D-QSAR lies in its ability to provide a visual and intuitive understanding of the structure-activity relationships. The contour maps generated from CoMFA and CoMSIA studies on 1,3,5-triazine-2,4-diamine derivatives consistently highlight several key structural features that govern their anticancer activity.

  • Steric Fields: Green contours in CoMFA/CoMSIA maps indicate regions where bulky substituents are favorable for activity, while yellow contours suggest that steric bulk is detrimental. For many anticancer triazines, bulky aromatic groups at certain positions on the triazine ring are favored, likely to enhance binding affinity through hydrophobic interactions.

  • Electrostatic Fields: Blue contours represent areas where positive charges are beneficial, while red contours indicate that negative charges are preferred. The nitrogen atoms in the triazine ring and the amino groups contribute to the electrostatic potential and are often involved in hydrogen bonding with the target protein.

  • Hydrophobic Fields: In CoMSIA, yellow contours highlight regions where hydrophobic groups increase activity, while white contours indicate that hydrophilic groups are favored.

  • Hydrogen Bond Donor/Acceptor Fields: Cyan contours show where hydrogen bond donors are favorable, and purple contours indicate favorable regions for hydrogen bond acceptors. The amino groups of the 2,4-diamine scaffold are critical hydrogen bond donors.

G cluster_0 Favorable Modifications cluster_1 Unfavorable Modifications BulkyAromatic Bulky Aromatic Group (Green Contour - Steric Favored) HBD Hydrogen Bond Donor (Cyan Contour) StericHindrance Excessive Bulk (Yellow Contour - Steric Disfavored) UnfavorableCharge Unfavorable Charge (Red/Blue Contours) TriazineCore 1,3,5-Triazine-2,4-Diamine Core Structure TriazineCore->BulkyAromatic Position X TriazineCore->HBD Amino Groups TriazineCore->StericHindrance Position Y TriazineCore->UnfavorableCharge Position Z

Caption: Key structural features of 1,3,5-triazine-2,4-diamines influencing anticancer activity.

Experimental Validation and Predictive Power

A crucial aspect of any QSAR study is the experimental validation of its predictions. Several studies have demonstrated the successful use of 3D-QSAR models to design novel 1,3,5-triazine derivatives with enhanced anticancer activity. For instance, a 3D-QSAR model built for a series of 6,N2-diaryl-1,3,5-triazine-2,4-diamines was used to guide the design of more potent compounds against triple-negative breast cancer cells.[1][12] The synthesized compounds showed good agreement between their predicted and experimentally determined activities, thus validating the predictive power of the 3D-QSAR model.

Conclusion and Future Directions

3D-QSAR modeling, particularly CoMFA and CoMSIA, has proven to be an invaluable tool in the discovery and optimization of 1,3,5-triazine-2,4-diamine derivatives as anticancer agents. These methods provide detailed insights into the structure-activity relationships, enabling the rational design of more potent and selective compounds. The integration of 3D-QSAR with other computational techniques, such as molecular docking and molecular dynamics simulations, will further enhance our ability to design novel anticancer drugs with improved efficacy and reduced side effects. As our understanding of the molecular targets of these compounds grows, so too will the power and precision of 3D-QSAR in guiding the development of the next generation of cancer therapeutics.

References

Cross-reactivity studies of 6-(4-Chlorophenyl)-1,3,5-triazine-2,4-diamine

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Cross-Reactivity Profile of 6-(4-Chlorophenyl)-1,3,5-triazine-2,4-diamine (Cycloguanil)

For researchers, scientists, and drug development professionals, a thorough understanding of a compound's selectivity is paramount to its successful translation from a promising lead to a viable therapeutic. This guide provides an in-depth comparative analysis of the cross-reactivity of this compound, the active metabolite of the antimalarial drug proguanil, commonly known as cycloguanil. We will delve into its selectivity against its primary target, dihydrofolate reductase (DHFR), across different species, explore potential off-target interactions, and discuss the critical aspect of immunoassay cross-reactivity. This guide is designed to be a practical resource, offering not only comparative data but also detailed experimental protocols to empower your own cross-reactivity investigations.

Introduction: The Significance of Selectivity for a DHFR Inhibitor

Cycloguanil exerts its therapeutic effect by inhibiting dihydrofolate reductase (DHFR), a crucial enzyme in the folate biosynthesis pathway.[1] This pathway is essential for the synthesis of nucleic acids and certain amino acids, and its disruption is detrimental to rapidly proliferating cells, such as the malaria parasite Plasmodium falciparum.[2] However, the ubiquitous nature of DHFR across species, including in humans, necessitates a high degree of selectivity for the parasite enzyme to ensure a favorable therapeutic window and minimize host toxicity. This guide will illuminate the selectivity profile of cycloguanil, a critical factor in its clinical utility.

Comparative Selectivity: Cycloguanil's Potency Against Diverse DHFR Enzymes

The therapeutic efficacy of cycloguanil is rooted in its preferential inhibition of plasmodial DHFR over the human ortholog. Recent studies have also explored its activity against DHFR from other pathogenic protozoa, such as Trypanosoma brucei, the causative agent of African trypanosomiasis. This comparative analysis is crucial for understanding its spectrum of activity and potential for drug repurposing.

Table 1: Comparative Inhibitory Activity of Cycloguanil against Dihydrofolate Reductase (DHFR) from Various Species

Enzyme SourceParameterValueReference
Plasmodium falciparum (Wild-Type)Mean IC5011.1 nM[2]
Plasmodium falciparum (Pyrimethamine-Resistant)Mean IC502,030 nM[2]
Trypanosoma brucei (TbDHFR)Ki256 nM[3]
Human (hDHFR)IC50~10,000 nM[2]
Human (hDHFR)Ki>100 µM (low micromolar inhibition with analogues)[3]

The data clearly demonstrates cycloguanil's potent and selective inhibition of P. falciparum DHFR, with an approximately 900-fold higher concentration required to inhibit the human enzyme to the same extent.[2] Interestingly, it also shows significant activity against TbDHFR, although to a lesser extent than against its primary target.[3] It is also important to note that resistance-conferring mutations in the P. falciparum DHFR can dramatically reduce the inhibitory activity of cycloguanil.[2]

Beyond DHFR: Investigating Potential Off-Target Interactions

A comprehensive cross-reactivity assessment extends beyond the primary target to include a broader range of potential off-targets. While cycloguanil is considered a highly specific inhibitor of P. falciparum DHFR with no other significant targets identified within the parasite, its interactions with host proteins can influence its pharmacokinetic and pharmacodynamic properties.[4]

One such interaction is with the human organic cation transporter 1 (OCT1), which has been shown to be involved in the hepatocellular uptake of cycloguanil.[5] Polymorphisms in the gene encoding OCT1 can affect intracellular concentrations of the drug, potentially impacting its efficacy against the liver stages of malaria.[5]

Furthermore, while cycloguanil itself is highly selective, studies on its analogues have revealed that structural modifications can introduce new off-target activities.[6][7] This underscores the necessity of comprehensive selectivity profiling for any new derivative of the cycloguanil scaffold. A standard approach for this is screening against a broad panel of kinases, as these are common off-targets for many small molecule drugs.

Immunoassay Cross-Reactivity: A Critical Parameter for Bioanalysis

Immunoassays are frequently employed for the quantification of drugs and their metabolites in biological fluids for pharmacokinetic studies and therapeutic drug monitoring. A significant challenge with these assays is the potential for cross-reactivity with structurally related compounds, leading to inaccurate measurements. While specific immunoassay cross-reactivity data for cycloguanil is not extensively published, it is crucial to assess this for any developed assay.

Table 2: Hypothetical Immunoassay Cross-Reactivity Profile for a Cycloguanil-Specific Antibody

CompoundStructure% Cross-Reactivity
CycloguanilThis compound100%
Proguanil (prodrug)C11H16ClN5< 0.1%
4-chlorophenylbiguanide (metabolite)C8H10ClN55%
PyrimethamineC12H13ClN41%
TrimethoprimC14H18N4O3< 0.5%

The table above illustrates how cross-reactivity data should be presented. The percentage cross-reactivity is typically determined by comparing the concentration of the cross-reactant required to displace 50% of a labeled tracer with the concentration of the target analyte required for the same displacement.

Experimental Protocols

Protocol 1: In Vitro DHFR Inhibition Assay

This protocol describes a spectrophotometric assay to determine the inhibitory activity of cycloguanil against DHFR. The assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH during the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of cycloguanil in DMSO.

    • Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM DTT).

    • Prepare stock solutions of NADPH and DHF in the reaction buffer.

    • Dilute the recombinant DHFR enzyme to the desired concentration in the reaction buffer.

  • Assay Procedure:

    • In a 96-well UV-transparent plate, add the reaction buffer.

    • Add varying concentrations of cycloguanil (or DMSO for the control).

    • Add the DHFR enzyme to all wells except for the "no enzyme" control.

    • Pre-incubate the plate at room temperature for 15 minutes.

    • Initiate the reaction by adding a mixture of NADPH and DHF.

    • Immediately measure the absorbance at 340 nm every 30 seconds for 10-15 minutes using a plate reader.

  • Data Analysis:

    • Calculate the rate of NADPH consumption (decrease in A340/min) for each concentration of cycloguanil.

    • Plot the reaction rate against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

DHFR_Inhibition_Assay cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Stocks: - Cycloguanil in DMSO - NADPH in Buffer - DHF in Buffer - DHFR Enzyme in Buffer plate_prep Plate Preparation: Add Buffer, Cycloguanil/DMSO, and DHFR Enzyme to 96-well plate reagents->plate_prep incubation Pre-incubate 15 min at RT plate_prep->incubation reaction Initiate Reaction: Add NADPH/DHF Mixture incubation->reaction readout Kinetic Readout: Measure A340 over time reaction->readout rate_calc Calculate Reaction Rate (ΔA340/min) readout->rate_calc dose_response Plot Rate vs. [Inhibitor] rate_calc->dose_response ic50 Determine IC50 Value dose_response->ic50 Competitive_ELISA cluster_coating Plate Preparation cluster_competition Competitive Binding cluster_detection Signal Detection cluster_analysis_elisa Data Analysis coat Coat plate with Cycloguanil-Protein Conjugate wash1 Wash coat->wash1 block Block with Non-fat Dry Milk wash1->block transfer Transfer Mixture to Coated Plate prepare_samples Prepare Standard Curve (Cycloguanil) & Test Compound Dilutions pre_incubate Pre-incubate Samples with Anti-Cycloguanil Antibody prepare_samples->pre_incubate pre_incubate->transfer incubate_compete Incubate for Competitive Binding transfer->incubate_compete wash2 Wash incubate_compete->wash2 add_secondary Add Enzyme-Conjugated Secondary Antibody wash2->add_secondary wash3 Wash add_secondary->wash3 add_substrate Add Substrate wash3->add_substrate stop_reaction Stop Reaction add_substrate->stop_reaction read_plate Measure Absorbance stop_reaction->read_plate standard_curve Generate Standard Curve read_plate->standard_curve calc_ic50 Determine IC50 for all Compounds standard_curve->calc_ic50 calc_cross_react Calculate % Cross-Reactivity calc_ic50->calc_cross_react

References

A Comparative Analysis of 1,3,5-Triazine-Based DHFR Inhibitors: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of cancer and infectious disease therapeutics, Dihydrofolate Reductase (DHFR) remains a pivotal and extensively validated drug target.[1][2][3] This enzyme's central role in the de novo synthesis of purines, thymidylate, and certain amino acids renders it essential for cell proliferation.[4][5] Consequently, the inhibition of DHFR presents a powerful strategy to arrest the growth of rapidly dividing cancer cells and various pathogens.[1] Among the diverse chemical scaffolds developed to target DHFR, 1,3,5-triazine derivatives have emerged as a promising class of non-classical inhibitors, offering opportunities for enhanced potency and selectivity.[2][6]

This guide provides an in-depth comparative analysis of 1,3,5-triazine-based DHFR inhibitors, contextualizing their performance against other antifolate agents. We will delve into their mechanism of action, explore structure-activity relationships, and present supporting experimental data to inform rational drug design and development.

The Mechanism of DHFR Inhibition: A Molecular Checkpoint

DHFR catalyzes the NADPH-dependent reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF). THF and its derivatives are crucial one-carbon donors in the synthesis of essential building blocks for DNA and RNA.[1][5] By competitively binding to the active site of DHFR, inhibitors prevent the production of THF, leading to a depletion of downstream metabolites. This metabolic blockade ultimately results in the inhibition of DNA synthesis, cell cycle arrest, and apoptosis.[1]

The following diagram illustrates the central role of DHFR in the folate metabolic pathway and the impact of its inhibition.

DHFR_Pathway DHF 7,8-Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF 5,6,7,8-Tetrahydrofolate (THF) dTMP_synthesis Thymidylate Synthesis (dTMP) THF->dTMP_synthesis Purine_synthesis Purine Synthesis THF->Purine_synthesis NADPH NADPH NADPH->DHFR NADP NADP+ DHFR->THF H+ DHFR->NADP Inhibitors 1,3,5-Triazine Inhibitors Inhibitors->DHFR Inhibition DNA_synthesis DNA Synthesis & Repair dTMP_synthesis->DNA_synthesis Purine_synthesis->DNA_synthesis Cell_Growth Cell Proliferation DNA_synthesis->Cell_Growth

Caption: The role of DHFR in folate metabolism and its inhibition by 1,3,5-triazine compounds.

The 1,3,5-Triazine Scaffold: A Platform for Potency and Selectivity

The 1,3,5-triazine core offers a versatile scaffold for designing potent and selective DHFR inhibitors. Structure-activity relationship (SAR) studies have revealed several key features that govern their efficacy:

  • Substituents on the Triazine Ring: The nature and position of substituents on the triazine nucleus significantly influence binding affinity. For instance, di-amino substitutions are a common feature, mimicking the pteridine ring of the natural substrate.

  • The Phenyl Group: A substituted phenyl ring is a frequent component of triazine-based inhibitors. The nature and position of these substituents can modulate hydrophobic and electronic interactions within the DHFR active site, impacting both potency and selectivity.

  • Spirocyclic Moieties: The incorporation of a spiro-ring system has been shown to enhance interactions with the DHFR active site, particularly by inducing conformational changes in flexible residues like Phe31.[7] This can lead to a significant increase in inhibitory activity.

Comparative Performance Analysis: 1,3,5-Triazines vs. Other DHFR Inhibitors

The therapeutic utility of a DHFR inhibitor is not solely defined by its potency but also by its selectivity. For anticancer agents, selectivity for human DHFR over other enzymes is important, while for antimicrobial or antiparasitic drugs, the key is high affinity for the pathogen's DHFR and low affinity for the human enzyme.

Table 1: In Vitro Inhibitory Activity of Selected DHFR Inhibitors Against Human DHFR (hDHFR)
Compound ClassCompoundTargetIC50 (nM)Ki (nM)Reference
1,3,5-Triazine Compound A5hDHFR3.72-[7]
1,3,5-Triazine Compound B3hDHFR4.08-[7]
1,3,5-Triazine Compound B1hDHFR6.46-[7]
1,3,5-Triazine Compound A2hDHFR7.46-[7]
1,3,5-Triazine Compound 11ehDHFR28-[8]
1,3,5-Triazine Compound 9ahDHFR42-[8]
1,3,5-Triazine Compound 8ehDHFR50-[8]
1,3,5-Triazine Compound 10ehDHFR62-[8]
Classical Antifolate Methotrexate (MTX)hDHFR-4[9]
Other Non-Classical Compound 4 (Benzodiazepine)Bovine Liver DHFR4-[1]
Table 2: Antiproliferative Activity of Selected 1,3,5-Triazine Derivatives in Cancer Cell Lines
CompoundCell LineCancer TypeIC50 (µM)Reference
Compound 11MCF-7Breast Cancer1.0[10]
Compound 11HCT-116Colon Carcinoma0.98[10]
Compound 5iCapan-1Pancreatic Adenocarcinoma2.4[11]
Compound 7bCapan-1Pancreatic Adenocarcinoma1.9[11]
Compound 5iHCT-116Colorectal Carcinoma2.2[11]
Table 3: Selectivity of DHFR Inhibitors for Parasitic vs. Human DHFR
CompoundTargetKi (nM)Selectivity Index (hDHFR Ki / Parasite DHFR Ki)Reference
1,3,5-Triazine Analog
Compound 2gT. brucei DHFR9394[9]
hDHFR3546[9]
Non-Classical
CycloguanilT. brucei DHFR256-[9]
PyrimethamineT. brucei DHFR--[9]
Classical Antifolate
Methotrexate (MTX)T. brucei DHFR-Unselective[12]
hDHFR4[9]

Analysis: The data clearly demonstrates that 1,3,5-triazine-based inhibitors can achieve high potency against human DHFR, with several compounds exhibiting IC50 values in the low nanomolar range, comparable to or even exceeding the activity of established drugs like methotrexate.[7][8] Furthermore, the antiproliferative data in various cancer cell lines underscores their potential as anticancer agents.[10][11]

Crucially, the 1,3,5-triazine scaffold also allows for the development of highly selective inhibitors targeting parasitic DHFR. For example, compound 2g shows a remarkable 394-fold selectivity for T. brucei DHFR over the human enzyme, highlighting the potential of this chemical class in developing safer and more effective antiparasitic drugs.[9] This contrasts with classical antifolates like methotrexate, which are generally non-selective.[12]

Experimental Protocols: A Guide to Evaluating DHFR Inhibitors

The robust evaluation of DHFR inhibitors relies on a combination of enzymatic and cell-based assays. Here, we provide standardized protocols for these key experiments.

In Vitro DHFR Enzyme Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of DHFR. The protocol is based on monitoring the decrease in NADPH absorbance at 340 nm as it is oxidized to NADP+.[13][14]

Materials:

  • Purified recombinant DHFR enzyme

  • Dihydrofolic acid (DHF)

  • NADPH

  • Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5)

  • Test compounds

  • 96-well UV-transparent microplate

  • Microplate reader capable of kinetic measurements at 340 nm

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of DHF in the assay buffer.

    • Prepare a stock solution of NADPH in the assay buffer.

    • Prepare serial dilutions of the test compounds in the assay buffer.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Assay Buffer

      • Test compound solution (at various concentrations)

      • DHFR enzyme solution

    • Include control wells:

      • No inhibitor control (enzyme + substrates)

      • No enzyme control (substrates only)

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the DHF and NADPH solution to all wells.

    • Immediately place the plate in the microplate reader and measure the decrease in absorbance at 340 nm at regular intervals (e.g., every 15-30 seconds) for 10-20 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance) for each concentration of the inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve.

The following diagram outlines the workflow for the DHFR enzyme inhibition assay.

DHFR_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents: - DHF - NADPH - Assay Buffer - DHFR Enzyme Plate_Setup Set up 96-well plate: - Buffer - Compound - Enzyme Reagents->Plate_Setup Compounds Prepare Serial Dilutions of Test Compounds Compounds->Plate_Setup Reaction_Start Initiate Reaction: Add DHF and NADPH Plate_Setup->Reaction_Start Measurement Kinetic Measurement: Absorbance at 340 nm Reaction_Start->Measurement Velocity_Calc Calculate Initial Reaction Velocities Measurement->Velocity_Calc Dose_Response Plot % Inhibition vs. [Inhibitor] Velocity_Calc->Dose_Response IC50_Calc Determine IC50 Value Dose_Response->IC50_Calc

Caption: Workflow for the in vitro DHFR enzyme inhibition assay.

Cell-Based Antiproliferative Assay (MTT Assay)

This assay assesses the cytotoxic or cytostatic effects of the inhibitors on cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity.

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT-116, A549)

  • Complete cell culture medium

  • Test compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader capable of measuring absorbance at ~570 nm

Protocol:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 48 or 72 hours).

    • Include a vehicle control (cells treated with the solvent used to dissolve the compounds) and a blank control (medium only).

  • MTT Addition:

    • After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization:

    • Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at ~570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration.

    • Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Conclusion and Future Directions

The 1,3,5-triazine scaffold represents a highly promising platform for the development of novel DHFR inhibitors. The extensive research in this area has demonstrated that these compounds can achieve exceptional potency and, critically, can be engineered for high selectivity against both cancer and pathogenic DHFR. The versatility of the triazine core allows for fine-tuning of physicochemical properties to optimize pharmacokinetic and pharmacodynamic profiles.

Future research in this field should focus on:

  • Rational Design for Enhanced Selectivity: Leveraging structural biology and computational modeling to design inhibitors that exploit subtle differences in the active sites of various DHFR enzymes.

  • Overcoming Resistance: Investigating and designing triazine derivatives that are effective against drug-resistant strains of pathogens and cancer cells.

  • Combination Therapies: Exploring the synergistic effects of 1,3,5-triazine-based DHFR inhibitors with other therapeutic agents to enhance efficacy and combat resistance.

The continued exploration of the chemical space around the 1,3,5-triazine nucleus holds significant promise for the discovery of next-generation DHFR inhibitors with improved therapeutic indices.

References

A Guide to Selectivity Profiling of 6-(4-Chlorophenyl)-1,3,5-triazine-2,4-diamine Against Cancer vs. Normal Cells

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern oncology, the quest for therapeutic agents that selectively target cancer cells while sparing their healthy counterparts is paramount. This guide provides an in-depth technical overview of the selectivity profiling of 6-(4-Chlorophenyl)-1,3,5-triazine-2,4-diamine, a compound of interest from the 1,3,5-triazine class, which has been explored for its anticancer properties. We will delve into the rationale behind experimental design, provide detailed protocols for cytotoxicity assessment, and present illustrative data to guide researchers in evaluating the therapeutic potential of this and similar compounds.

The Imperative of Selectivity in Cancer Chemotherapy

The efficacy of many traditional chemotherapeutic agents is often hampered by a narrow therapeutic window, a consequence of their indiscriminate cytotoxicity towards both cancerous and rapidly dividing normal cells. This lack of selectivity is the primary cause of debilitating side effects, such as myelosuppression, gastrointestinal disturbances, and alopecia, which can limit the tolerable dosage and compromise treatment outcomes.[1] Therefore, a critical step in the preclinical development of any potential anticancer drug is the rigorous evaluation of its selectivity profile. A favorable profile is characterized by potent cytotoxicity against a range of cancer cell lines, coupled with minimal impact on the viability of normal, non-malignant cells.

The 1,3,5-triazine scaffold has emerged as a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities, including anticancer effects.[2][3] One of the key mechanisms of action for some triazine-based compounds is the inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of nucleotides and essential for cell proliferation.[4][5][6] By targeting DHFR, these compounds can disrupt DNA synthesis and lead to cell death, a particularly effective strategy against the rapidly dividing cells characteristic of cancer.[5] However, as DHFR is also vital for the proliferation of normal cells, assessing the selective toxicity of any new DHFR inhibitor is of utmost importance.

Experimental Design: A Framework for Assessing Selectivity

A robust assessment of a compound's selectivity begins with a well-conceived experimental design. This involves the careful selection of appropriate cell lines and a reliable method for quantifying cytotoxicity.

Cell Line Selection: The Foundation of Meaningful Comparison

To obtain a comprehensive understanding of a compound's selectivity, it is essential to test it against a panel of both cancer and normal cell lines. The choice of cell lines should ideally reflect a diversity of cancer types and include a normal cell line that serves as a healthy counterpart to the cancerous cells.

For this guide, we will consider a representative panel:

  • MCF-7: A human breast adenocarcinoma cell line, widely used in cancer research as a model for estrogen receptor-positive breast cancer.

  • A549: A human lung carcinoma cell line, a common model for non-small cell lung cancer.

  • MCF-10A: A non-tumorigenic human breast epithelial cell line. This cell line is an excellent choice as a "normal" control to compare against the MCF-7 breast cancer cell line, allowing for a direct assessment of selectivity towards breast cancer cells.[2]

The use of a matched normal cell line from the same tissue of origin as a cancer cell line provides a more controlled system for evaluating tissue-specific selectivity.[7]

Cytotoxicity Assessment: Quantifying the Effect

Several in vitro assays are available to measure the cytotoxic effects of a compound.[8] For this guide, we will focus on the Sulforhodamine B (SRB) assay , a reliable and cost-effective colorimetric method that measures cell density by quantifying total cellular protein.[9]

Experimental Protocols

The following are detailed, step-by-step methodologies for performing a selectivity profiling study using the SRB assay.

Sulforhodamine B (SRB) Cytotoxicity Assay

This protocol is adapted from established methods and is suitable for high-throughput screening in a 96-well format.

Materials:

  • Selected cancer and normal cell lines (MCF-7, A549, MCF-10A)

  • Complete cell culture medium (specific to each cell line)

  • Trypsin-EDTA

  • Phosphate-buffered saline (PBS)

  • This compound (test compound)

  • Dimethyl sulfoxide (DMSO, vehicle control)

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris base solution, 10 mM

  • 96-well flat-bottom microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed 100 µL of cell suspension into each well of a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.5% to avoid solvent toxicity.

    • Remove the medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include wells with medium alone (blank) and medium with DMSO (vehicle control).

    • Incubate the plates for 48-72 hours.

  • Cell Fixation:

    • After the incubation period, gently add 50 µL of cold 10% TCA to each well without removing the culture medium.

    • Incubate the plates at 4°C for 1 hour to fix the cells.

  • Staining:

    • Carefully wash the plates five times with slow-running tap water and allow them to air dry completely.

    • Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Washing:

    • Quickly wash the plates four times with 1% acetic acid to remove unbound dye.

    • Allow the plates to air dry completely.

  • Solubilization and Absorbance Measurement:

    • Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

    • Place the plates on a shaker for 5-10 minutes to ensure complete solubilization.

    • Measure the absorbance at 510 nm using a microplate reader.

Data Analysis:

The percentage of cell viability is calculated using the following formula:

% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

The selectivity index (SI) is then calculated to quantify the differential activity of the compound:

SI = IC50 of normal cells / IC50 of cancer cells

A higher SI value indicates greater selectivity for cancer cells.

Illustrative Data and Interpretation

To demonstrate the application of this protocol, the following table presents a hypothetical but plausible set of experimental data for this compound.

Cell LineTypeIC50 (µM)Selectivity Index (SI) vs. MCF-10A
MCF-7 Breast Adenocarcinoma5.29.6
A549 Lung Carcinoma8.75.7
MCF-10A Normal Breast Epithelial50.1-

Interpretation:

In this illustrative dataset, this compound demonstrates potent cytotoxic activity against both the MCF-7 and A549 cancer cell lines, with IC50 values in the low micromolar range. Importantly, the compound exhibits significantly lower cytotoxicity towards the normal MCF-10A breast epithelial cell line, with an IC50 value approximately 9.6-fold higher than that for the MCF-7 breast cancer cells. The selectivity index of 5.7 against the A549 lung cancer cell line is also indicative of a favorable selectivity profile. These results suggest that this compound has the potential for a wider therapeutic window compared to non-selective cytotoxic agents.

Visualizing the Workflow and Potential Mechanism

To further clarify the experimental process and the potential mechanism of action, the following diagrams are provided.

G cluster_workflow Experimental Workflow for Selectivity Profiling A Cell Seeding (MCF-7, A549, MCF-10A) B Compound Treatment (this compound) A->B C Incubation (48-72 hours) B->C D SRB Assay (Fixation, Staining, Solubilization) C->D E Data Analysis (IC50 and Selectivity Index Calculation) D->E

Caption: A streamlined workflow for assessing the in vitro selectivity of a test compound.

G cluster_pathway Hypothesized Mechanism of Action Compound This compound DHFR Dihydrofolate Reductase (DHFR) Compound->DHFR Inhibition THF Tetrahydrofolate (THF) DHF Dihydrofolate (DHF) DHF->THF Reduction Nucleotide Nucleotide Synthesis THF->Nucleotide DNA DNA Replication Nucleotide->DNA Proliferation Cell Proliferation DNA->Proliferation

Caption: The potential mechanism of action involving the inhibition of DHFR.

Conclusion and Future Directions

The selectivity profiling of this compound, as outlined in this guide, provides a robust framework for the initial preclinical evaluation of its anticancer potential. The illustrative data suggests a promising selectivity for cancer cells over normal cells, a critical attribute for a viable drug candidate.

Further investigations should aim to expand the panel of cell lines to include other cancer types and normal cells from different tissues. Mechanistic studies to confirm the inhibition of DHFR and explore other potential molecular targets would provide a more complete understanding of the compound's mode of action. Ultimately, promising in vitro selectivity must be validated in more complex preclinical models, such as 3D cell cultures and in vivo xenograft studies, to better predict clinical efficacy and safety.[10][11]

By adhering to rigorous and well-validated experimental protocols, researchers can confidently assess the therapeutic potential of novel anticancer compounds and contribute to the development of safer and more effective cancer treatments.

References

A Comparative Benchmarking Guide: Evaluating the Anticancer Potential of 6-(4-Chlorophenyl)-1,3,5-triazine-2,4-diamine Against Standard Chemotherapeutic Agents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark the investigational compound 6-(4-Chlorophenyl)-1,3,5-triazine-2,4-diamine (also known as Cycloguanil) against established anticancer drugs. We will delve into the scientific rationale, comparative mechanisms of action, and detailed experimental protocols necessary for a rigorous evaluation of its therapeutic potential.

Introduction: Unveiling the Potential of a Dihydrofolate Reductase Inhibitor

This compound, or Cycloguanil, is the active metabolite of the antimalarial drug Proguanil.[1][2] Its primary mechanism of action is the inhibition of Dihydrofolate Reductase (DHFR), an enzyme critical for the synthesis of nucleotides and amino acids, and thus essential for cell proliferation.[3][4] This mechanism is a well-established target in oncology, utilized by classical chemotherapeutic agents like Methotrexate.[5][6] Recent investigations have renewed interest in the Cycloguanil scaffold for cancer therapy, suggesting it potently engages human DHFR and may disrupt downstream signaling pathways like STAT3.[1][2][7]

This guide outlines a head-to-head comparison of Cycloguanil with two widely-used anticancer drugs:

  • Methotrexate: A direct mechanistic competitor that also inhibits DHFR.[8][9]

  • Doxorubicin: A topoisomerase II inhibitor with a different mechanism of action, serving as a benchmark for general cytotoxicity and apoptosis induction.[10][11]

Our objective is to provide a robust, self-validating experimental blueprint to assess the relative efficacy and cellular effects of Cycloguanil.

Scientific Rationale and Comparative Mechanisms of Action

The folate metabolic pathway is fundamental for rapidly dividing cells, making its components prime targets for anticancer therapy.[4] DHFR is a crucial enzyme in this pathway, catalyzing the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[3][12] THF and its derivatives are essential cofactors for the synthesis of purines and thymidylate, the building blocks of DNA and RNA.[13][14]

By inhibiting DHFR, both Cycloguanil and Methotrexate starve cancer cells of these vital precursors, leading to the disruption of DNA synthesis and repair, which ultimately triggers cell cycle arrest and apoptosis.[9][14] This shared mechanism makes Methotrexate an ideal direct comparator. Doxorubicin, in contrast, intercalates into DNA and inhibits topoisomerase II, an enzyme that resolves DNA supercoiling during replication and transcription.[10][15] This leads to DNA double-strand breaks, activating DNA damage response pathways and inducing profound cytotoxicity.[10] Comparing Cycloguanil to Doxorubicin provides a broader context for its potency and its ability to induce cell death.

DHFR_Inhibition_Pathway cluster_synthesis De Novo Nucleotide Synthesis DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) Purines Purine Synthesis THF->Purines Thymidylate Thymidylate Synthesis (dUMP -> dTMP) THF->Thymidylate DHFR->THF NADP NADP+ DHFR->NADP NADPH NADPH NADPH->DHFR DNA_RNA DNA & RNA Synthesis Cell Proliferation Purines->DNA_RNA Thymidylate->DNA_RNA Cycloguanil Cycloguanil Cycloguanil->DHFR Inhibits Methotrexate Methotrexate Methotrexate->DHFR Inhibits

Caption: Mechanism of DHFR inhibition by Cycloguanil and Methotrexate.

Experimental Benchmarking Workflow

A rigorous benchmarking study requires a multi-faceted approach, assessing cytotoxicity, the induction of programmed cell death (apoptosis), and effects on cell cycle progression. The following workflow provides a logical sequence for these experiments.

Experimental_Workflow cluster_setup 1. Experimental Setup cluster_assays 2. Core Assays cluster_analysis 3. Data Analysis & Interpretation Cell_Selection Cell Line Selection (e.g., MCF-7, Jurkat) Cell_Culture Cell Culture & Seeding Cell_Selection->Cell_Culture Drug_Prep Drug Preparation (Cycloguanil, MTX, Dox) Cell_Culture->Drug_Prep MTT Cytotoxicity Screen (MTT Assay) Drug_Prep->MTT 72h Treatment Apoptosis Apoptosis Analysis (Annexin V/PI) Drug_Prep->Apoptosis 24-48h Treatment CellCycle Cell Cycle Analysis (Propidium Iodide) Drug_Prep->CellCycle 24-48h Treatment IC50 Calculate IC50 Values MTT->IC50 Flow_Data Quantify Apoptotic & Cell Cycle Populations Apoptosis->Flow_Data CellCycle->Flow_Data Comparison Comparative Analysis & Visualization IC50->Comparison Flow_Data->Comparison

Caption: Overall workflow for benchmarking anticancer compounds in vitro.

Cell Line Selection

The choice of cell lines is critical for relevant outcomes. A panel should include lines from different cancer types. For this guide, we propose:

  • MCF-7: An adherent, estrogen receptor-positive human breast adenocarcinoma cell line.[16][17] It is a workhorse for cancer research and is known to be sensitive to agents inducing apoptosis.[18][19]

  • Jurkat: A human T-cell leukemia line grown in suspension.[20][21] This line is widely used for studying T-cell signaling and apoptosis.[22][23]

Protocol 1: In Vitro Cytotoxicity (MTT Assay)

This assay measures the metabolic activity of cells, which correlates with cell viability.[24] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to a purple formazan product.[24]

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well (for MCF-7) or 20,000-40,000 cells/well (for Jurkat) in 100 µL of complete culture medium. Incubate overnight (24 hours) at 37°C, 5% CO₂ to allow for adherence (MCF-7) or recovery (Jurkat).[25][26]

  • Drug Treatment: Prepare serial dilutions of Cycloguanil, Methotrexate, and Doxorubicin in culture medium. Treat cells for 72 hours. Include vehicle-only (e.g., DMSO) wells as a negative control.

  • MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[24]

  • Incubation: Incubate the plate for 4 hours at 37°C to allow formazan crystal formation.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01M HCl) to each well to dissolve the formazan crystals.[26] Allow the plate to stand overnight in the incubator or shake for 15 minutes on an orbital shaker.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background.[24][27]

Protocol 2: Apoptosis Analysis (Annexin V/PI Staining)

This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.[28] In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane, where it can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a DNA-binding dye that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.

Methodology:

  • Cell Treatment: Seed cells in 6-well plates and treat with the compounds at their respective IC50 and 2x IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Collect both floating and adherent cells. Centrifuge the cell suspension at 300 x g for 5 minutes.[29]

  • Washing: Wash cells once with cold 1X PBS and centrifuge again.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of ~1 x 10⁶ cells/mL.[30]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of fluorochrome-conjugated Annexin V and 1-2 µL of PI staining solution.[28]

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[31]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. Healthy cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.[28]

Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)

This method quantifies the DNA content of cells, allowing for the determination of the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M). Many anticancer drugs induce cell cycle arrest at specific checkpoints.

Methodology:

  • Cell Treatment: Seed and treat cells as described for the apoptosis assay.

  • Cell Harvesting: Collect all cells and wash once with PBS.

  • Fixation: Resuspend the cell pellet in 400 µL of PBS. While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells.[29][32] Incubate on ice for at least 30 minutes or store at -20°C for several weeks.[33][34]

  • Washing: Centrifuge the fixed cells (a higher speed may be required) and wash twice with PBS to remove the ethanol.[29]

  • RNase Treatment: To ensure only DNA is stained, resuspend the pellet in PBS containing RNase A (e.g., 100 µg/mL) and incubate for at least 30 minutes at 37°C.[32]

  • PI Staining: Add PI staining solution to a final concentration of 50 µg/mL and incubate for 5-10 minutes at room temperature.[29]

  • Analysis: Analyze the samples by flow cytometry, collecting data on a linear scale. Use pulse processing (e.g., plotting fluorescence area vs. height) to exclude cell doublets.[32]

Data Interpretation and Presentation

Quantitative data should be summarized in clear, concise tables for easy comparison.

Table 1: Comparative Cytotoxicity (IC50 Values in µM) IC50 (half-maximal inhibitory concentration) values are calculated from the 72-hour MTT assay data. Data are presented as mean ± standard deviation from three independent experiments.

CompoundMCF-7 (Breast Adenocarcinoma)Jurkat (T-cell Leukemia)
This compound Experimental ValueExperimental Value
Methotrexate (Positive Control) Experimental ValueExperimental Value
Doxorubicin (Positive Control) Experimental ValueExperimental Value

Table 2: Summary of Cellular Effects at IC50 Concentration (48h Treatment) Data represents the percentage of cells in each category as determined by flow cytometry.

CompoundCell LineEarly Apoptosis (%)Late Apoptosis/Necrosis (%)G2/M Arrest (%)
Vehicle Control MCF-7<5%<5%~15-20%
Cycloguanil MCF-7Experimental ValueExperimental ValueExperimental Value
Methotrexate MCF-7Experimental ValueExperimental ValueExperimental Value
Doxorubicin MCF-7Experimental ValueExperimental ValueExperimental Value
Vehicle Control Jurkat<5%<5%~15-20%
Cycloguanil JurkatExperimental ValueExperimental ValueExperimental Value
Methotrexate JurkatExperimental ValueExperimental ValueExperimental Value
Doxorubicin JurkatExperimental ValueExperimental ValueExperimental Value

Conclusion and Future Directions

This guide provides a standardized framework to benchmark this compound against clinically relevant anticancer drugs. By systematically evaluating its cytotoxicity, apoptogenic activity, and impact on the cell cycle, researchers can generate a robust dataset to assess its potential as a therapeutic candidate.

A strong performance in these in vitro assays—demonstrated by potent, low-micromolar IC50 values and significant induction of apoptosis and/or cell cycle arrest compared to the benchmarks—would warrant further investigation. Future studies could include Western blot analysis to confirm the modulation of key proteins in the folate pathway and apoptotic cascades, in vivo efficacy studies in xenograft models, and further exploration of its effect on downstream signaling targets such as STAT3.

References

A Researcher's Guide to Investigating Drug Resistance Mechanisms to Triazine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted cancer therapy, triazine-based compounds have emerged as a versatile and potent scaffold for inhibiting key oncogenic drivers, particularly protein kinases such as EGFR and those in the PI3K/mTOR pathway.[1][2] Despite their initial efficacy, the development of acquired resistance remains a significant clinical hurdle, limiting their long-term therapeutic benefit.[3][4] Understanding the molecular underpinnings of this resistance is paramount for the development of next-generation inhibitors and rational combination therapies.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically investigate the mechanisms of acquired resistance to triazine-based kinase inhibitors. Moving beyond a rigid template, this document is structured to provide a logical and in-depth workflow, explaining the causality behind experimental choices and ensuring that each described protocol is part of a self-validating system.

The Landscape of Resistance: On-Target Alterations vs. Bypass Tracks

Acquired resistance to kinase inhibitors, including those with a triazine scaffold, typically falls into two major categories:

  • On-Target Mechanisms: These involve genetic alterations in the drug's direct target that prevent effective inhibitor binding. The most common on-target mechanism is the acquisition of secondary mutations within the kinase domain.[5][6] A classic example is the T790M "gatekeeper" mutation in EGFR, which confers resistance to first-generation EGFR inhibitors.[7]

  • Off-Target Mechanisms (Bypass Pathways): In this scenario, the primary target remains inhibited, but cancer cells activate alternative signaling pathways to restore downstream signaling and promote survival and proliferation.[8][9] Amplification of the MET receptor tyrosine kinase, for instance, can provide an alternative route to activate the PI3K/AKT pathway, thereby bypassing EGFR inhibition.[10]

The following sections will detail a systematic approach to elucidating which of these mechanisms is at play in the context of triazine-based inhibitors.

Part 1: Establishing a Model of Acquired Resistance

The foundational step in studying drug resistance is the development of a relevant biological model. In vitro models, specifically drug-resistant cell lines, are invaluable tools for this purpose as they are relatively inexpensive, easy to manipulate, and allow for controlled, reproducible experiments.[11]

Workflow for Generating Drug-Resistant Cell Lines

The most common method for generating drug-resistant cell lines is through continuous exposure to gradually increasing concentrations of the inhibitor.[12] This process mimics the selective pressure that leads to the emergence of resistant clones in patients.

G cluster_0 Phase 1: Baseline Characterization cluster_1 Phase 2: Resistance Induction cluster_2 Phase 3: Validation start Parental Cancer Cell Line ic50 Determine Initial IC50 start->ic50 culture Continuous Culture with Escalating Doses of Triazine Inhibitor (Starting from IC20) ic50->culture monitor Monitor Cell Viability & Proliferation culture->monitor Repeat for 3-18 months passage Passage & Expand Surviving Cells monitor->passage Repeat for 3-18 months passage->culture Repeat for 3-18 months final_ic50 Determine Final IC50 of Resistant Cell Line passage->final_ic50 ri Calculate Resistance Index (RI) final_ic50->ri phenotype Confirm Stable Resistant Phenotype ri->phenotype analysis analysis phenotype->analysis Downstream Analysis

Caption: Workflow for generating a drug-resistant cell line.

Detailed Protocol: Generation of a Triazine Inhibitor-Resistant Cell Line

This protocol outlines the steps for developing a resistant cell line using the dose-escalation method.

  • Baseline Sensitivity Assessment:

    • Select a cancer cell line known to be sensitive to the triazine-based inhibitor of interest.

    • Perform a cell viability assay (e.g., MTT or CCK-8) to determine the initial half-maximal inhibitory concentration (IC50) of the inhibitor on the parental cell line.[11]

  • Initiation of Drug Treatment:

    • Culture the parental cells in medium containing the triazine inhibitor at a concentration equal to its IC10-IC20.[12]

    • Continuously culture the cells in the presence of the drug, monitoring for cell death and proliferation.

  • Dose Escalation:

    • Once the cells have adapted and are proliferating steadily at the initial concentration, subculture them and increase the drug concentration by 1.5- to 2-fold.[12]

    • This process of gradual dose escalation is repeated over several months. It is crucial to cryopreserve cells at each stage of increased resistance. The development of a stable resistant cell line can take anywhere from 3 to 18 months.[13]

  • Validation of Resistance:

    • Once the cells can proliferate in a significantly higher concentration of the inhibitor (e.g., 10-fold the initial IC50), perform a new cell viability assay to determine the IC50 of the resistant cell line.

    • Calculate the Resistance Index (RI) by dividing the IC50 of the resistant line by the IC50 of the parental line. An RI significantly greater than 1 confirms the resistant phenotype.

    • To ensure the stability of the resistant phenotype, culture the cells in a drug-free medium for several passages and then re-evaluate the IC50.[11]

Parameter Parental Cell Line Resistant Cell Line
Initial IC50 10 nMN/A
Final IC50 N/A150 nM
Resistance Index (RI) N/A15

Table 1: Example of IC50 values for parental and resistant cell lines.

Part 2: Investigating On-Target Resistance Mechanisms

Once a resistant cell line is established, the first hypothesis to test is whether resistance is mediated by alterations in the drug's direct target.

Workflow for Investigating On-Target Resistance

G start Parental vs. Resistant Cell Lines ngs Next-Generation Sequencing (NGS) of Target Gene start->ngs mutation Identify Potential Resistance Mutations ngs->mutation biochem Biochemical Kinase Assay mutation->biochem Validate functional impact cetsa Cellular Thermal Shift Assay (CETSA) mutation->cetsa Validate target engagement structural Structural Analysis/ Molecular Modeling mutation->structural Understand mechanism conclusion Confirm On-Target Resistance Mechanism biochem->conclusion cetsa->conclusion structural->conclusion

Caption: Experimental workflow for on-target resistance investigation.

Experimental Protocols for On-Target Analysis

1. Next-Generation Sequencing (NGS) for Mutation Detection

NGS is a high-throughput method that allows for the deep sequencing of the target kinase's coding region to identify any acquired mutations in the resistant cell line compared to the parental line.[14]

  • Protocol Outline:

    • Extract genomic DNA from both parental and resistant cell lines.

    • Amplify the coding region of the target kinase gene using PCR.

    • Prepare NGS libraries from the amplified DNA.

    • Sequence the libraries on an NGS platform.

    • Align the sequencing reads to a reference genome and perform variant calling to identify mutations present in the resistant cells but absent in the parental cells.[14]

2. Biochemical Kinase Assays

To functionally validate a putative resistance mutation, it is essential to assess its impact on the inhibitor's potency in a purified system.

  • Protocol Outline:

    • Produce recombinant wild-type and mutant kinase proteins.

    • Perform an in vitro kinase assay (e.g., a luminescence-based assay that measures ATP consumption) in the presence of varying concentrations of the triazine-based inhibitor.[10]

    • Determine the IC50 values for both the wild-type and mutant kinases. A significant increase in the IC50 for the mutant kinase confirms its role in conferring resistance.

Kinase Triazine Inhibitor IC50 (nM)
Wild-Type EGFR15
EGFR (L858R/T790M)>1000

Table 2: Example of biochemical IC50 values for a wild-type vs. mutant kinase.

3. Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to confirm that the identified mutation impairs the binding of the triazine inhibitor to its target in a cellular context.[15] The principle is that ligand binding stabilizes a protein against heat-induced denaturation.[16]

  • Protocol Outline:

    • Treat intact parental and resistant cells with the triazine inhibitor or a vehicle control.

    • Heat the cell suspensions across a range of temperatures.

    • Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

    • Quantify the amount of soluble target protein remaining at each temperature using Western blotting or ELISA.

    • A significant thermal shift (increase in melting temperature) upon drug treatment in parental cells, and a diminished or absent shift in resistant cells, indicates impaired drug binding due to the mutation.[5][16]

4. Structural Analysis and Molecular Modeling

Computational modeling can provide insights into how a mutation affects the binding of a triazine inhibitor.[17]

  • Approach:

    • If a crystal structure of the kinase is available, in silico mutagenesis can be performed to model the resistant mutant.

    • Molecular docking simulations can then be used to predict the binding mode and affinity of the triazine inhibitor to both the wild-type and mutant kinase.[18] This can reveal steric clashes or loss of key interactions that explain the reduced inhibitor potency.

Part 3: Investigating Off-Target Resistance Mechanisms (Bypass Pathways)

If no on-target mutations are found, or if they do not fully account for the degree of resistance, the next step is to investigate the activation of bypass signaling pathways.

Workflow for Investigating Off-Target Resistance

G start Parental vs. Resistant Cell Lines phospho Phosphoproteomics (LC-MS/MS) start->phospho pathway Identify Upregulated Signaling Pathways phospho->pathway validation Validate Pathway Activation (Western Blot) pathway->validation combo Test Combination Therapy (e.g., Triazine Inhibitor + Bypass Pathway Inhibitor) validation->combo conclusion Confirm Off-Target Resistance Mechanism combo->conclusion

Caption: Experimental workflow for off-target resistance investigation.

Experimental Protocols for Off-Target Analysis

1. Phosphoproteomics

Phosphoproteomics provides a global, unbiased view of the signaling state of the cell, making it an ideal tool for identifying activated bypass pathways.[19]

  • Protocol Outline:

    • Culture parental and resistant cells, treating both with the triazine inhibitor to suppress the primary pathway.

    • Lyse the cells and digest the proteins into peptides.

    • Enrich for phosphopeptides using techniques like titanium dioxide (TiO2) or immobilized metal affinity chromatography (IMAC).[20]

    • Analyze the enriched phosphopeptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[21]

    • Quantify the relative abundance of phosphopeptides between the parental and resistant cells to identify signaling pathways that are hyperactivated in the resistant state.

2. Pathway Validation with Western Blotting

The findings from the phosphoproteomics experiment should be validated using a more targeted approach like Western blotting.

  • Approach:

    • Based on the phosphoproteomics data, select key nodes of the putative bypass pathway (e.g., p-MET, p-AKT, p-ERK).

    • Perform Western blots on lysates from parental and resistant cells (with and without triazine inhibitor treatment) using phospho-specific antibodies to confirm the hyperactivation of the identified pathway in the resistant cells.

3. Functional Validation with Combination Therapy

The definitive test for a bypass mechanism is to demonstrate that inhibiting the bypass pathway restores sensitivity to the original triazine-based inhibitor.

  • Approach:

    • Treat the resistant cell line with the triazine inhibitor alone, an inhibitor of the identified bypass pathway alone, and the combination of both.

    • Perform a cell viability assay. A synergistic effect, where the combination is significantly more effective at killing the resistant cells than either agent alone, provides strong evidence for the functional importance of the bypass pathway.[8]

Treatment Resistant Cell Viability (%)
Vehicle Control100
Triazine Inhibitor (100 nM)85
Bypass Inhibitor (50 nM)70
Combination20

Table 3: Example of cell viability data demonstrating synergy between a triazine inhibitor and a bypass pathway inhibitor.

Conclusion

Investigating drug resistance is a complex but critical component of modern drug development. The systematic approach outlined in this guide, which combines the generation of resistant cell models with a logical progression of molecular analyses, provides a robust framework for elucidating the mechanisms of resistance to triazine-based kinase inhibitors. By differentiating between on-target and off-target mechanisms, researchers can gain the necessary insights to design the next generation of more durable therapies and to develop effective combination strategies that overcome resistance and improve patient outcomes.

References

Safety Operating Guide

Navigating the Safe Handling of 6-(4-Chlorophenyl)-1,3,5-triazine-2,4-diamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher and drug development professional, the integrity of our work is intrinsically linked to the safety of our laboratory practices. The handling of novel chemical entities like 6-(4-Chlorophenyl)-1,3,5-triazine-2,4-diamine, a substituted triazine, demands a comprehensive understanding of its potential hazards and the implementation of robust safety protocols. While a specific, comprehensive toxicological profile for this compound is not extensively published, by examining data from structurally similar triazine derivatives, we can establish a robust framework for its safe management. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each procedural step, ensuring a self-validating system of laboratory safety.

Immediate Hazard Assessment and Core Safety Principles

Based on the hazard classifications of analogous compounds such as 6-chloro-1,3,5-triazine-2,4-diamine, it is prudent to handle this compound with the assumption that it may cause skin irritation, serious eye irritation, and respiratory irritation.[1] Therefore, the foundational principle of handling this compound is the strict avoidance of direct contact and the generation of dust or aerosols. All manipulations should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2]

Personal Protective Equipment (PPE): Your Primary Line of Defense

The selection and correct use of PPE is the most critical factor in mitigating exposure risks. The following table outlines the recommended PPE for various laboratory operations involving this compound.

Laboratory Operation Minimum PPE Requirement Rationale
Weighing and Aliquoting (Solid) Chemical splash goggles, Nitrile gloves (double-gloving recommended), Lab coat, N95 respiratorHigh risk of generating and inhaling fine dust particles. Goggles protect against airborne particulates. Double gloving provides an extra barrier against contamination.
Solution Preparation and Transfers Chemical splash goggles or safety glasses with side shields, Nitrile gloves, Lab coatReduced risk of aerosolization compared to handling the solid. Goggles or safety glasses protect against splashes.
Running Reactions and Analysis Safety glasses with side shields, Nitrile gloves, Lab coatGeneral protection against incidental contact and splashes during routine procedures.
The Causality Behind PPE Choices:
  • Eye and Face Protection: The potential for serious eye irritation necessitates the use of chemical splash goggles, especially when handling the solid form which can easily become airborne.[1][3] For handling solutions, safety glasses with side shields offer adequate protection against splashes.[4]

  • Hand Protection: Chemical-resistant gloves, such as nitrile gloves, are essential to prevent skin contact and potential irritation.[5] Given that the toxicological properties have not been fully investigated for this specific compound, erring on the side of caution with double-gloving during solid handling is a sound practice. Always inspect gloves for any signs of degradation or perforation before use and wash hands thoroughly after removal.[4][6]

  • Body Protection: A standard laboratory coat should be worn at all times to protect against accidental spills and contamination of personal clothing. Ensure the lab coat is fully buttoned.[7]

  • Respiratory Protection: When handling the solid compound outside of a contained system (e.g., glove box), a NIOSH-approved N95 respirator is recommended to prevent the inhalation of fine particles that may cause respiratory tract irritation.[1][3] All respirator use must be in accordance with your institution's respiratory protection program, which includes fit-testing and training.[7]

Operational Workflow for PPE Selection and Use

The following diagram illustrates the logical workflow for selecting and using appropriate PPE when handling this compound.

PPE_Workflow PPE Selection and Use Workflow cluster_assessment 1. Hazard & Task Assessment cluster_procedure 3. Safe Work Procedure A Identify the chemical: This compound B Assess the physical form: Solid or Solution? A->B C Evaluate the task: Weighing, Dissolving, Reaction? B->C D Eye Protection: Goggles for solid, Glasses for solution C->D E Hand Protection: Nitrile Gloves (Double for solid) C->E F Body Protection: Lab Coat C->F G Respiratory Protection: N95 Respirator for solid handling C->G H Don PPE correctly D->H E->H F->H G->H I Perform task in a Chemical Fume Hood H->I J Doff PPE carefully to avoid self-contamination I->J K Dispose of contaminated PPE as hazardous waste J->K L Wash hands thoroughly K->L

Caption: A logical workflow for assessing hazards, selecting appropriate PPE, and executing safe handling procedures.

Disposal Plan: Ensuring Environmental and Personnel Safety

The disposal of this compound and any contaminated materials must be handled with the same diligence as its use. As a halogenated organic compound, specific waste disposal protocols must be followed to prevent environmental contamination and ensure compliance with regulations.[2][8]

Step-by-Step Disposal Protocol:
  • Waste Segregation: All solid waste, including contaminated gloves, weigh boats, and paper towels, should be placed in a dedicated, clearly labeled hazardous waste container. Liquid waste, such as reaction residues or solutions, should be collected in a separate, sealed, and properly labeled container for halogenated organic waste.[8][9]

  • Container Labeling: All waste containers must be labeled with "Hazardous Waste" and the full chemical name: "this compound".[9] Do not use abbreviations.

  • Storage of Waste: Waste containers should be kept closed when not in use and stored in a designated satellite accumulation area away from incompatible materials.[9]

  • Empty Container Disposal: Empty containers that once held the solid compound should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as halogenated liquid hazardous waste. After rinsing, the container can be disposed of according to your institution's guidelines for chemically contaminated glassware or plasticware.

  • Consult with EHS: Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on waste disposal procedures and to arrange for the pickup of hazardous waste.

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[2]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[2]

  • Ingestion: Do not induce vomiting. Wash out the mouth with water and give plenty of water to drink. Seek immediate medical attention.

  • Spill Cleanup: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal as hazardous waste. For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. For large spills, evacuate the area and contact your institution's EHS department.[3]

By adhering to these detailed protocols, researchers can confidently handle this compound, ensuring both personal safety and the integrity of their scientific pursuits.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(4-Chlorophenyl)-1,3,5-triazine-2,4-diamine
Reactant of Route 2
Reactant of Route 2
6-(4-Chlorophenyl)-1,3,5-triazine-2,4-diamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.